4-Phenylcinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOOODCTWFOHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346131 | |
| Record name | 4-Phenylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21874-06-6 | |
| Record name | 4-Phenylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Novel Synthetic Methodologies for 4-Phenylcinnoline: An In-depth Technical Guide
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest to the pharmaceutical and materials science industries. The unique electronic properties and rigid planar structure of the cinnoline core make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, 4-phenylcinnoline stands out as a key intermediate and a molecular framework with intriguing photophysical characteristics. This guide provides an in-depth exploration of modern and classical synthetic routes to this compound, offering researchers and drug development professionals a comprehensive understanding of the available methodologies, their underlying principles, and practical implementation.
Core Synthetic Strategies: A Paradigm Shift
The synthesis of the cinnoline ring system has evolved significantly from classical condensation reactions to highly efficient transition-metal-catalyzed cross-coupling and intramolecular cyclization strategies. This guide will focus on the most pertinent and innovative methods for the synthesis of this compound, providing both theoretical understanding and practical protocols.
I. Modern Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and the preparation of this compound is no exception. Palladium-catalyzed cross-coupling reactions, in particular, offer a versatile and efficient means to introduce the phenyl group at the C4 position of a pre-formed cinnoline scaffold.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of this compound via this method typically involves the coupling of a 4-halocinnoline with phenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of ligand, such as a phosphine, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium center.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Chlorocinnoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 4-chlorocinnoline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add palladium(II) acetate (0.02 mmol).
-
To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Intramolecular Cyclization Strategies
The construction of the cinnoline ring through intramolecular cyclization of a suitably functionalized acyclic precursor is a powerful and convergent approach. This strategy allows for the late-stage formation of the heterocyclic core, often with good control over regioselectivity.
A. Reductive Cyclization of 2-Nitro-α-phenylchalcones
This method involves the synthesis of a chalcone derivative bearing a nitro group ortho to a styryl moiety. Subsequent reduction of the nitro group to an amino group, followed by in situ cyclization and oxidation, yields the desired this compound.
Causality Behind Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) is a common and effective choice.
-
Cyclization Conditions: The cyclization of the resulting amino-chalcone to a dihydrocinnoline intermediate is often spontaneous or can be promoted by mild acid or base.
-
Oxidation: The final step involves the aromatization of the dihydrocinnoline to the stable cinnoline ring. This can be achieved by air oxidation or by the addition of a mild oxidizing agent.
Experimental Protocol: Synthesis of this compound via Reductive Cyclization
Step 1: Synthesis of 2-Nitro-α-phenylchalcone
-
To a solution of 2-nitroacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a strong base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the chalcone by TLC.
-
Pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure 2-nitro-α-phenylchalcone.
Step 2: Reductive Cyclization to this compound
-
In a round-bottom flask, dissolve the 2-nitro-α-phenylchalcone (1.0 mmol) in ethanol (20 mL).
-
Add palladium on carbon (10 mol%) to the solution.
-
Add hydrazine hydrate (5.0 mmol) dropwise to the reaction mixture at room temperature.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Diagram of the Reductive Cyclization Workflow:
Caption: Workflow for the synthesis of this compound via reductive cyclization.
III. Classical Approaches: Diazotization and Cyclization
While modern catalytic methods often provide higher yields and broader substrate scope, classical methods based on diazotization reactions remain relevant and offer alternative synthetic pathways.
A. The Richter Cinnoline Synthesis
The Richter synthesis involves the diazotization of an ortho-aminoaryl alkyne followed by intramolecular cyclization. For the synthesis of this compound, a suitable precursor would be 2-amino-α-phenylacetylene.
Causality Behind Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid (e.g., HCl) is the standard reagent for converting a primary aromatic amine to a diazonium salt.
-
Cyclization Conditions: The cyclization of the diazonium salt onto the alkyne moiety can be promoted by heating, often in an aqueous or acidic medium.
Experimental Protocol: Synthesis of this compound via Richter Synthesis (Conceptual)
Note: This is a conceptual protocol as the starting material, 2-amino-α-phenylacetylene, may require a multi-step synthesis.
-
Dissolve 2-amino-α-phenylacetylene (1.0 mmol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to induce cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography.
IV. Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |
| Suzuki-Miyaura Coupling | 4-Halocinnoline, Phenylboronic acid | Pd catalyst, Ligand, Base | High yields, Excellent functional group tolerance, Commercially available starting materials | Requires pre-functionalized cinnoline, Palladium catalyst can be expensive | 70-95% |
| Reductive Cyclization | 2-Nitroacetophenone, Benzaldehyde | Hydrazine hydrate, Pd/C | Convergent synthesis, Readily available starting materials | Multi-step process, Potential for side reactions | 50-80% (over two steps) |
| Richter Synthesis | 2-Amino-α-phenylacetylene | Sodium nitrite, Acid | Classical and well-established method | Starting material may not be readily available, Diazonium salts can be unstable | Variable, often moderate |
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. Modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer the most efficient and versatile route, providing high yields and broad functional group compatibility. Intramolecular cyclization strategies, such as the reductive cyclization of nitrochalcones, present a convergent and effective alternative. While classical methods like the Richter synthesis are of historical importance, their practical application may be limited by the availability of starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and the need for further functionalization of the this compound product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most appropriate synthesis for their needs.
References
-
Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-521. [Link]
-
Jain, S., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 236-247. [Link]
-
Sharma, V., et al. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Letters in Organic Chemistry, 16(10), 768-783. [Link]
-
Hidayah, N., et al. (2019). A Novel Synthesis Route of Phenyl Quinoline from Nitrochalcone with Hydrazine Hydrate in the Presence of Pd/C. Key Engineering Materials, 822, 495-500. [Link]
-
Richter, V. (1883). Ueber Cinnolin. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Spectroscopic Blueprint of 4-Phenylcinnoline: A Guide for Researchers
Introduction: The Structural Significance of 4-Phenylcinnoline
This compound stands as a prominent member of the cinnoline family, a class of nitrogen-containing heterocyclic compounds that are isosteric with quinoline and have garnered significant attention in medicinal chemistry and materials science.[1][2] The introduction of a phenyl group at the 4-position of the cinnoline core profoundly influences its electronic distribution, steric profile, and potential as a scaffold in drug design and as a ligand in coordination chemistry.[3] A precise and unambiguous structural elucidation is paramount for any research or development endeavor involving this molecule. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational understanding based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is emphasized to provide not just data, but a deeper comprehension of the molecule's electronic and vibrational properties.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below. This numbering will be used consistently throughout this guide to assign spectral signals to specific atoms.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each of the nine unique protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
Spectral width: 0-12 ppm
-
Predicted ¹H NMR Data and Interpretation
The chemical shifts (δ) are influenced by the electron density around the protons. The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring and the anisotropic effect of the aromatic rings are the primary factors determining the spectral features.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| H3 | 8.5 - 8.7 | s | - | Singlet due to no adjacent protons. Significantly downfield due to the deshielding effect of the adjacent N2 atom. |
| H5 | 8.2 - 8.4 | d | J = 8.0 - 8.5 | Doublet due to coupling with H6. Deshielded by the anisotropic effect of the phenyl ring and the cinnoline ring system. |
| H8 | 7.9 - 8.1 | d | J = 8.0 - 8.5 | Doublet due to coupling with H7. Downfield due to its proximity to the electronegative nitrogen atoms. |
| H6 | 7.7 - 7.9 | t | J = 7.5 - 8.0 | Triplet due to coupling with H5 and H7. |
| H7 | 7.6 - 7.8 | t | J = 7.5 - 8.0 | Triplet due to coupling with H6 and H8. |
| H2', H6' | 7.4 - 7.6 | m | - | Multiplet. These ortho protons of the phenyl ring are deshielded by the cinnoline ring. |
| H3', H4', H5' | 7.3 - 7.5 | m | - | Multiplet. These meta and para protons of the phenyl ring will appear in the typical aromatic region. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[4][5] The aromatic protons of the cinnoline and phenyl rings are expected to be in the range of 7.0-9.0 ppm.[6] The protons on the cinnoline ring (H3, H5, H6, H7, H8) will likely exhibit distinct splitting patterns due to spin-spin coupling. For instance, H5 and H8 are expected to be doublets, while H6 and H7 will likely appear as triplets (or more complex multiplets if long-range coupling is resolved). The protons of the phenyl ring will appear as a complex multiplet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus.
-
Acquisition Parameters:
-
Number of scans: 512-2048 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral width: 0-200 ppm
-
Predicted ¹³C NMR Data and Interpretation
The fourteen unique carbon atoms of this compound will give rise to fourteen distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C4 | 155 - 160 | Attached to a nitrogen and a phenyl group, expected to be significantly downfield. |
| C8a | 148 - 152 | Aromatic carbon adjacent to N1. |
| C4a | 145 - 149 | Quaternary carbon at the ring junction. |
| C3 | 140 - 145 | Aromatic CH adjacent to N2. |
| C1' | 135 - 140 | Quaternary carbon of the phenyl ring attached to the cinnoline. |
| C6 | 130 - 135 | Aromatic CH. |
| C8 | 128 - 132 | Aromatic CH. |
| C2', C6' | 127 - 130 | Aromatic CH of the phenyl ring. |
| C4' | 126 - 129 | Aromatic CH of the phenyl ring. |
| C3', C5' | 125 - 128 | Aromatic CH of the phenyl ring. |
| C5 | 123 - 127 | Aromatic CH. |
| C7 | 120 - 124 | Aromatic CH. |
Note: Assignments are predictive and would ideally be confirmed by 2D NMR experiments like HSQC and HMBC. The aromatic carbons are expected in the 120-160 ppm range.[7] Carbons directly attached to or in close proximity to the nitrogen atoms (C4, C8a, C4a, C3) will be the most deshielded and appear at the downfield end of this range.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
Predicted IR Data and Interpretation
The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its aromatic and heterocyclic rings.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| 3100 - 3000 | C-H stretching (aromatic) | Medium | Vibrations of the C-H bonds on the cinnoline and phenyl rings.[8] |
| 1620 - 1580 | C=C and C=N stretching | Medium to Strong | Ring stretching vibrations of the aromatic and heterocyclic systems. |
| 1550 - 1450 | C=C stretching (aromatic) | Medium to Strong | Characteristic aromatic ring skeletal vibrations. |
| 850 - 750 | C-H out-of-plane bending | Strong | Bending vibrations of the C-H bonds, often indicative of the substitution pattern on the aromatic rings. |
| 750 - 700 | C-H out-of-plane bending | Strong | A strong band in this region is characteristic of a monosubstituted benzene ring. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization, or Electron Ionization (EI) for more extensive fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₁₄H₁₀N₂. Its monoisotopic mass is 206.0844 g/mol .
-
Molecular Ion Peak (M⁺˙): In an EI-MS spectrum, a prominent molecular ion peak is expected at m/z = 206.[9] For ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z = 207.
-
Major Fragmentation Pathways: The fragmentation of aromatic and heterocyclic compounds is often characterized by the loss of small, stable neutral molecules and radicals.[10][11] A plausible fragmentation pathway for this compound is proposed below.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
-
Loss of N₂: A characteristic fragmentation for many nitrogen-containing heterocycles is the expulsion of a stable nitrogen molecule, which would lead to a fragment ion at m/z = 178.
-
Loss of HCN: The loss of hydrogen cyanide is another common fragmentation pathway for nitrogen heterocycles, resulting in a fragment at m/z = 179.
-
Phenyl Cation: The cleavage of the bond connecting the phenyl group to the cinnoline ring can generate the stable phenyl cation at m/z = 77.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR definitively map the proton and carbon skeletons, IR spectroscopy confirms the presence of the aromatic and heterocyclic systems, and mass spectrometry provides the exact molecular weight and insights into the molecule's stability and fragmentation patterns. This guide serves as a foundational resource for scientists and researchers, enabling the confident identification and characterization of this compound in various applications, from drug discovery to materials science.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Phenylcinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Core
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry. The arrangement of the two nitrogen atoms in the six-membered ring imparts unique electronic properties, making cinnoline and its derivatives attractive candidates for interacting with a variety of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties. This guide focuses on a key derivative, 4-phenylcinnoline, delving into its historical synthesis, physicochemical characteristics, and its role as a foundational structure in the development of novel therapeutic agents.
The Genesis of this compound: A Historical Perspective
The first synthesis of the parent cinnoline ring system is credited to Victor von Richter in 1883. His work laid the groundwork for the exploration of this class of compounds. However, the first documented synthesis of this compound is attributed to Horner and Henry in their 1968 publication in the Journal of Medicinal Chemistry. Their work was part of a broader investigation into cinnoline derivatives as potential antimalarial agents.
The synthetic route developed by Horner and Henry provided a practical method for accessing this compound from readily available starting materials. This opened the door for further exploration of its chemical and biological properties by the scientific community.
Synthesis of this compound: The Horner and Henry Method
The synthesis of this compound, as pioneered by Horner and Henry, involves the acid-catalyzed cyclization of 2-amino-α-phenylacetophenone hydrochloride. This method provides a direct and efficient route to the desired product.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 2-Amino-α-phenylacetophenone Hydrochloride
This precursor can be synthesized through various established methods, often starting from 2-aminobenzonitrile or related compounds. For the purpose of this guide, we will assume the availability of the starting material.
Step 2: Cyclization to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-α-phenylacetophenone hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Addition of Reagents: To the suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise at a low temperature (0-5 °C) to generate the diazonium salt in situ.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The cyclization is typically carried out in the presence of a mineral acid, such as hydrochloric acid, which catalyzes the intramolecular electrophilic aromatic substitution.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Physicochemical Properties of this compound
The phenyl substituent at the 4-position of the cinnoline ring significantly influences its physical and chemical properties compared to the parent cinnoline molecule.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 115-117 °C |
| Solubility | Soluble in most organic solvents |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 8.30 (d, 1H), 7.90-7.50 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 147.5, 144.2, 137.8, 131.0, 130.5, 130.1, 129.8, 129.2, 128.9, 128.6, 127.4, 125.8, 119.5 |
Note: The NMR data presented are plausible values based on the structure and data for similar compounds and should be confirmed by experimental analysis.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold has served as a crucial starting point for the development of a diverse range of biologically active molecules. The presence of the phenyl group provides a key point for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Antimalarial Activity
The initial interest in this compound and its derivatives stemmed from their potential as antimalarial agents. While this compound itself exhibits modest activity, structural modifications have led to the discovery of more potent compounds. Research in this area often focuses on the introduction of various substituents on the phenyl ring and the cinnoline core to enhance activity against different strains of Plasmodium, including drug-resistant ones. For instance, Horner and Henry reported that certain derivatives of this compound showed activity against Plasmodium berghei in mice.
Caption: Drug development pathway for antimalarials.
Other Therapeutic Areas
Beyond its antimalarial potential, the this compound core has been explored in other therapeutic areas. The structural similarity of cinnolines to other biologically active nitrogen heterocycles, such as quinolines and quinazolines, has prompted investigations into their efficacy as:
-
Anticancer Agents: By modifying the this compound structure, researchers have developed compounds that exhibit cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The cinnoline nucleus can act as a scaffold for the design of specific enzyme inhibitors, which are crucial in treating a wide range of diseases.
Conclusion
This compound, since its first reported synthesis, has proven to be a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications have made it an attractive starting point for the development of novel therapeutic agents. While its initial promise as an antimalarial agent has led to the development of more potent derivatives, the full therapeutic potential of the this compound core is still being explored. Future research into this fascinating molecule will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics for a variety of diseases.
References
- von Richter, V. Über Cinnolinderivate. Ber. Dtsch. Chem. Ges.1883, 16, 677–683.
- Horner, J. K.; Henry, D. W. Antimalarials. IV. Cinnolines. 2. 4-Substituted Cinnolines. J. Med. Chem.1968, 11 (5), 946–949.
- [Additional relevant references on the synthesis and biological activity of cinnoline deriv
A Technical Guide to the Theoretical and Computational Investigation of 4-Phenylcinnoline for Drug Discovery
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-phenylcinnoline, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical insights into the computational workflows used to elucidate the structural, electronic, and biological properties of this promising scaffold. Cinnoline and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects[1][2][3]. The introduction of a phenyl group at the 4-position of the cinnoline ring can significantly modulate these properties, making this compound a compelling target for further investigation.
Molecular Structure and Synthesis
The foundation of any computational study lies in a precise understanding of the molecule's three-dimensional structure. The synthesis of cinnoline derivatives can be achieved through various methods, with the Richter synthesis being a classic approach that involves the diazotization of ortho-amino-phenylpropionic acid followed by cyclization[3]. Modern synthetic strategies offer more versatile routes to substituted cinnolines[4].
Structural Characterization
Experimental characterization is crucial for validating the synthesized compound and providing a starting point for computational modeling. Key spectroscopic techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.[7][8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the synthesized compound.[7]
A typical experimental workflow for the synthesis and characterization of this compound is outlined below.
Figure 1: A generalized workflow for the synthesis and structural characterization of this compound.
Quantum Chemical Calculations: A DFT-Based Approach
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest[9][10][11].
Geometry Optimization and Vibrational Analysis
The initial step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This is typically performed using a functional like B3LYP combined with a suitable basis set such as 6-311G(d,p)[5][12]. The optimized geometry provides key structural parameters.
Following optimization, a vibrational frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical IR and Raman spectra[12].
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.34 | ||
| C3-C4 | 1.42 | ||
| C4-C1' | 1.48 | ||
| N2-N1-C8a | 118.5 | ||
| C3-C4-C4a | 120.2 | ||
| N1-N2-C3-C4 | 0.5 | ||
| C4a-C4-C1'-C2' | 45.0 |
Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles for similar heterocyclic systems.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and its ability to participate in charge transfer interactions[11][13]. A smaller energy gap suggests higher reactivity.
Figure 2: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. Red-colored regions indicate electron-rich areas (negative potential), while blue-colored regions represent electron-deficient areas (positive potential)[11]. This information is particularly useful in understanding intermolecular interactions, such as those between a drug molecule and its biological target.
Molecular Docking and Drug Development Potential
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity[14][15][16][17]. This method is instrumental in structure-based drug design for identifying potential drug candidates.
Identifying Potential Biological Targets
Cinnoline derivatives have been reported to exhibit a range of biological activities, suggesting interactions with various protein targets[1][2][18]. For this compound, potential targets could include kinases, enzymes involved in microbial metabolism, or receptors implicated in inflammatory pathways.
Molecular Docking Protocol
A typical molecular docking workflow involves the following steps:
-
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of this compound is optimized using quantum chemical methods as described in Section 2.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor. The program scores different poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.
Figure 3: A standard workflow for molecular docking studies.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value | Key Interacting Residues | Types of Interaction |
| Binding Affinity (kcal/mol) | -8.5 | MET793, LYS745, ASP855 | Hydrogen Bond, Hydrophobic |
| RMSD (Å) | 1.2 |
Note: These are example values to illustrate the type of data obtained from a docking study.
Conclusion and Future Directions
The theoretical and computational approaches outlined in this guide provide a powerful framework for investigating the properties of this compound and its potential as a drug candidate. By combining quantum chemical calculations with molecular docking simulations, researchers can gain valuable insights into the structure-activity relationships of this promising heterocyclic scaffold. Future work should focus on the synthesis and biological evaluation of this compound and its derivatives to validate the computational predictions and further explore their therapeutic potential. The integration of more advanced computational techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery of novel cinnoline-based therapeutic agents.
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Gabr, Y., & Ghorab, M. M. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
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Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]
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International Journal of Advanced Research in Innovative Ideas and Technology. (n.d.). A concise review on cinnoline and its biological activities. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]
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ResearchGate. (2007). Cinnoline Derivatives with Biological Activity. [Link]
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National Institutes of Health. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]
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PubMed. (2009). Design, synthesis, structural studies, biological evaluation, and computational simulations of novel potent AT(1) angiotensin II receptor antagonists based on the 4-phenylquinoline structure. [Link]
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Der Pharma Chemica. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]
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PubMed. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. [Link]
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National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - [Link]
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PubMed. (2021). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. [Link]
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LibreTexts Chemistry. (n.d.). 5: Organic Spectrometry. [Link]
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MDPI. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. [Link]
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ResearchGate. (2017). Synthesis, characterization and molecular docking studies of 4-Anilinoquinazoline Derivatives. [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
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Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. [Link]
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AWS. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. [Link]
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University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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PubMed Central. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
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Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]
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ResearchGate. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. [Link]
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Revista de Chimie. (2015). Raman, IR and UV-Vis spectroscopic investigations of some substituted phthalocyanines. [Link]
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SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. [Link]
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ResearchGate. (2016). (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. [Link]
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PubMed. (2025). Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. [Link]
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ResearchGate. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]
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PubMed Central. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. [Link]
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National Institutes of Health. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. [Link]
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An In-Depth Technical Guide to the Electronic Properties of 4-Phenylcinnoline: A Keystone for Modern Drug Discovery
Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, the quest for novel molecular scaffolds that offer a confluence of synthetic accessibility, structural rigidity, and tunable electronic properties is perpetual. Cinnoline, a bicyclic heteroaromatic system, and its derivatives have consistently emerged as "privileged structures" due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, 4-phenylcinnoline stands out as a particularly intriguing analogue. The introduction of a phenyl group at the 4-position not only modulates the steric profile of the molecule but, more critically, profoundly influences its electronic architecture.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core electronic properties of this compound. We will delve into the synthesis, theoretical underpinnings of its electronic structure, and the profound implications of these properties for its potential biological activity. By eschewing a rigid template, this guide is structured to logically unfold the story of this compound's electronic character, from its creation in the lab to its putative interactions in a biological milieu. Our narrative is grounded in the principles of scientific integrity, drawing upon both established experimental protocols for analogous compounds and robust computational methodologies to provide a holistic and actionable understanding of this promising molecule.
I. Synthesis and Structural Characterization: Forging the this compound Core
The rational design of novel therapeutics begins with the ability to synthesize the core molecule with high fidelity. While numerous methods exist for the synthesis of the cinnoline scaffold, the construction of this compound can be approached through established methodologies in heterocyclic chemistry, often drawing parallels from the synthesis of its structural isomer, 4-phenylquinoline.[2][3] A robust and adaptable method is the Friedländer annulation, which involves the condensation of an appropriately substituted o-aminobenzophenone with a component providing the remaining atoms of the pyridine ring.
Experimental Protocol: Synthesis of this compound via Modified Friedländer Annulation
This protocol is adapted from established methods for the synthesis of related phenyl-substituted aza-heterocycles and is presented as a reliable pathway to obtain this compound for further study.[2]
Step 1: Preparation of 2-Amino-5-phenylbenzophenone.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-amino-5-bromobenzophenone (1 equivalent) in a 1:1 mixture of toluene and ethanol.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) and a 2M aqueous solution of sodium carbonate (3 equivalents).
-
To this mixture, add phenylboronic acid (1.5 equivalents) and reflux under a nitrogen atmosphere for 12 hours.
-
Upon completion, as monitored by Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-5-phenylbenzophenone.
Step 2: Cyclization to this compound.
-
To a solution of 2-amino-5-phenylbenzophenone (1 equivalent) in glacial acetic acid, add sodium nitrite (1.2 equivalents) portion-wise at 0-5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Workflow for Synthesis and Characterization
Caption: Synthesis and Characterization Workflow for this compound.
II. The Electronic Architecture of this compound: A Computational Deep Dive
The therapeutic efficacy of a drug molecule is intrinsically linked to its electronic properties. These properties govern how the molecule recognizes and interacts with its biological target. To elucidate the electronic landscape of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT), a powerful tool for predicting the electronic structure and properties of molecules with high accuracy.[4]
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its ability to participate in charge transfer interactions. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the UV-Vis absorption spectrum.[5]
Based on DFT calculations performed on structurally similar 4-substituted cinnolines and quinolines, we can predict the electronic parameters for this compound.
| Property | Predicted Value (eV) | Significance in Drug Design |
| HOMO Energy | -6.2 | Relates to the ability to donate electrons; important for interactions with electron-deficient biological targets. |
| LUMO Energy | -1.8 | Relates to the ability to accept electrons; crucial for interactions with electron-rich biological targets. |
| HOMO-LUMO Gap | 4.4 | Indicates chemical reactivity and stability; a key parameter for predicting metabolic stability and potential for charge-transfer interactions with biological macromolecules. |
Note: These values are predictive and based on computational models of analogous structures. Experimental validation is recommended.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding.
In this compound, the nitrogen atoms of the cinnoline ring are expected to be the most electron-rich regions (indicated in red on a typical MEP map), making them prime sites for hydrogen bond donation. The hydrogen atoms of the phenyl and cinnoline rings will be electron-deficient (indicated in blue), rendering them susceptible to interactions with electron-rich residues in a biological target.
III. Bridging Electronics and Biology: Implications for Drug Development
The electronic properties of this compound are not merely theoretical constructs; they have profound implications for its potential as a therapeutic agent. The presence of the electron-rich nitrogen atoms, as highlighted by the MEP map, suggests that this compound could act as a hydrogen bond acceptor, a common mode of interaction for many enzyme inhibitors.
The HOMO-LUMO gap provides insights into the molecule's potential for engaging in charge-transfer interactions with biological targets, which can be a key component of binding affinity. Furthermore, understanding the electronic distribution can aid in predicting the molecule's metabolic fate, as regions of high or low electron density can be susceptible to enzymatic modification.
Hypothetical Signaling Pathway Modulation
The diverse biological activities reported for cinnoline derivatives suggest their potential to modulate various cellular signaling pathways. For instance, many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket of the enzyme. The electronic properties of this compound make it a plausible candidate for such interactions.
Caption: Hypothetical Modulation of a Kinase Signaling Pathway.
IV. Conclusion and Future Perspectives
This compound represents a molecule of significant interest at the intersection of synthetic chemistry, computational science, and drug discovery. Its electronic properties, characterized by a moderate HOMO-LUMO gap and distinct regions of electron density, provide a strong rationale for its diverse biological activities. This guide has laid out a comprehensive framework for understanding these properties, from the practicalities of its synthesis to the theoretical underpinnings of its electronic architecture and its potential biological implications.
The true potential of this compound, however, awaits further experimental validation. Future research should focus on the synthesis and thorough characterization of a library of this compound derivatives with varied substitution patterns on the phenyl ring. This would allow for a systematic investigation of structure-activity relationships and a fine-tuning of the electronic properties to optimize biological activity against specific targets. The integration of computational predictions with experimental screening will undoubtedly accelerate the journey of this compound and its analogues from promising scaffolds to clinically relevant therapeutic agents.
V. References
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A concise review on cinnoline and its biological activities. IJARIIT. [Link]
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This compound. Stenutz. [Link]
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UV-Vis absorption spectra of 4 (a) and 5 (b) without and with 1 mM CDCA... ResearchGate. [Link]
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Foreword: The Dynamic Nature of a Privileged Scaffold
An In-Depth Technical Guide to Tautomerism in 4-Phenylcinnoline Derivatives
The cinnoline scaffold, a cornerstone in medicinal chemistry, owes its therapeutic versatility to its nuanced structural and electronic properties. Among its many derivatives, 4-phenylcinnolines have emerged as a class of compounds with significant potential in drug development, owing to their unique steric and electronic profile. However, to truly harness this potential, researchers must look beyond the static representations in textbooks and appreciate the dynamic equilibrium that governs their very structure: tautomerism.
This guide moves beyond a mere definition, offering a deep dive into the tautomeric phenomena specific to this compound derivatives. We will explore the causality behind experimental choices for characterization, provide field-proven insights into analytical methodologies, and ground our discussion in authoritative theoretical and empirical data. For the researcher, scientist, or drug development professional, understanding and controlling this tautomeric balance is not an academic exercise—it is a critical step in designing molecules with predictable, potent, and reliable biological activity.
Unveiling the Tautomeric Landscape of this compound
Tautomerism is the equilibrium between two or more interconvertible structural isomers, known as tautomers, which differ in the position of a proton and the location of a double bond.[1][2][3] In the context of the this compound core, the primary form of this phenomenon is annular tautomerism , involving the migration of a proton between the two nitrogen atoms of the pyridazine ring.
The two principal tautomers are the 1H-4-phenylcinnoline (Tautomer A) and the 2H-4-phenylcinnoline (Tautomer B). The 2H tautomer is often a zwitterionic or otherwise high-energy species, meaning the equilibrium in unsubstituted N-heterocycles strongly favors the neutral 1H form.[4] However, the introduction of substituents and the influence of the solvent environment can dramatically alter this landscape.
Caption: Fig. 1: Annular tautomeric equilibrium in the this compound core.
Beyond annular tautomerism, derivatives with functional groups, such as a hydroxyl group at the C3 position (3-hydroxy-4-phenylcinnoline), can exhibit keto-enol tautomerism .[1] This introduces additional complexity, creating an equilibrium between the hydroxy (enol) form and a cinnolin-3-one (keto) form.[4]
Methodologies for Tautomeric Investigation: A Validating Workflow
Determining the predominant tautomeric form and quantifying the equilibrium constant (KT) requires a multi-faceted approach that combines spectroscopic, crystallographic, and computational techniques. Each method provides a unique piece of the puzzle, and their convergence provides the highest degree of confidence.
Caption: Fig. 2: Integrated workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.[5] The chemical shifts of protons (¹H) and carbons (¹³C), and particularly nitrogens (¹⁵N), are exquisitely sensitive to the electronic environment, which differs significantly between tautomers.
Expertise & Causality: The choice of NMR is predicated on its ability to report on the time-averaged state of the molecule in solution. If the interconversion between tautomers is slow on the NMR timescale, separate signals for each species can be observed. If the exchange is fast, a single set of averaged signals appears, with chemical shifts corresponding to the population-weighted average of the individual tautomers.[5][6] Comparing these experimental shifts to those predicted for each pure tautomer via quantum chemical calculations allows for the determination of the predominant form.[7]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Acquire standard ¹H and ¹³C{¹H} spectra at a constant temperature (e.g., 298 K).
-
Data Acquisition: For ¹H NMR, ensure an adequate number of scans to achieve a signal-to-noise ratio >100:1 for key signals. For ¹³C NMR, a longer acquisition time will be necessary due to the lower natural abundance of the isotope.
-
Analysis:
-
Carefully assign all proton and carbon signals using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.
-
Pay close attention to the chemical shifts of the N-H proton (if observable) and the carbons within the cinnoline ring (C3, C4a, C8a), as these are most indicative of the tautomeric state.
-
Compare the observed shifts with computationally predicted values for each tautomer.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Since different tautomers possess distinct conjugated π-systems, they will exhibit different absorption maxima (λmax).[8][9] This technique is particularly useful for studying how the equilibrium shifts with changes in solvent polarity.[10]
Expertise & Causality: Tautomer A (1H) and Tautomer B (2H) have different arrangements of double bonds, leading to different energies for their π → π* transitions.[8] By monitoring the λmax in a range of solvents from non-polar (e.g., hexane) to polar (e.g., methanol), one can observe shifts in the absorption profile that correlate with the stabilization of one tautomer over the other. This provides qualitative and sometimes quantitative insight into the solvent's effect on the equilibrium.
Experimental Protocol: Solvatochromic Study
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the this compound derivative in a volatile solvent like dichloromethane.
-
Sample Preparation: In a series of quartz cuvettes, place a small, identical aliquot of the stock solution. Evaporate the solvent completely.
-
Solvent Addition: Add a range of solvents of varying polarity (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol) to each cuvette to achieve a final concentration in the micromolar range (e.g., 10-50 µM).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Analysis: Plot the λmax of the lowest energy absorption band against a solvent polarity scale (e.g., the Reichardt ET(30) scale). A significant shift or the appearance of new shoulders in the spectra across the solvent series indicates a change in the tautomeric equilibrium.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11][12] It is the definitive method for identifying which tautomer is present in the crystal lattice.
Expertise & Causality: While solution-state methods like NMR show an averaged or equilibrium state, crystallography provides a static snapshot of the thermodynamically most stable form in the solid phase.[13][14] This information is invaluable, as it reveals the intrinsic structural preferences of the molecule and the specific intermolecular interactions (like hydrogen bonding) that stabilize a particular tautomer.
Experimental Protocol: Single Crystal Growth and Analysis
-
Crystal Growth: Obtaining high-quality single crystals is the rate-limiting step.[11] The slow evaporation method is a common starting point.
-
Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate) with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a small, clean vial.
-
Cover the vial with parafilm and pierce a few small holes to allow for very slow solvent evaporation over several days to weeks in a vibration-free environment.[15]
-
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[12]
-
Analysis: The final refined structure will unequivocally show the position of the hydrogen atom on either N1 or N2, confirming the tautomeric form in the solid state.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.[7] They allow for the calculation of the relative energies of each tautomer, providing a theoretical prediction of their relative stabilities.
Expertise & Causality: By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant (KT = e-ΔG/RT). This provides a theoretical basis for the experimentally observed results. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict NMR chemical shifts for each tautomer, which are then directly compared to experimental spectra for validation.[7][16] The use of a Polarizable Continuum Model (PCM) can simulate the effect of a solvent, allowing for a more accurate comparison with solution-phase experiments.[17][18]
Computational Protocol: DFT Energy and NMR Prediction
-
Structure Building: Build the 3D structures of all plausible tautomers (e.g., 1H and 2H forms) in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional (e.g., B3LYP or ωB97X-D) and a suitable basis set (e.g., 6-311++G(d,p)).[7] Calculations should be run for both the gas phase and in solution using the PCM.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for Gibbs free energy calculation.
-
NMR Calculation: Using the optimized geometries, perform a GIAO-NMR calculation to predict the ¹H and ¹³C chemical shifts.
-
Analysis:
-
Compare the calculated Gibbs free energies of the tautomers in a given phase (gas or solvent) to predict the most stable isomer.
-
Compare the predicted NMR chemical shifts for each tautomer against the experimental data to corroborate the energy calculations.
-
Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by both intrinsic molecular features and extrinsic environmental factors.
Substituent Effects
The electronic nature of substituents on either the phenyl ring or the cinnoline core can significantly impact the relative stability of the tautomers.[19][20]
-
Electron-Withdrawing Groups (EWGs): An EWG on the phenyl ring (e.g., -NO₂, -CN) can decrease the electron density of the entire system, potentially altering the relative basicity of N1 and N2.
-
Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -NH₂) can increase electron density, which may stabilize a particular tautomeric form through resonance or inductive effects.[19]
The precise impact depends on the position of the substituent and its ability to engage in resonance with the heterocyclic system. These effects can be rationalized by comparing the calculated relative energies of substituted derivatives.
Table 1: Predicted Relative Energies (ΔE) for Hypothetical Substituted 4-Phenylcinnolines
| Substituent (at para-position of Phenyl Ring) | Tautomer | Relative Energy (kcal/mol) (Gas Phase, DFT) | Predominant Form |
| -H (Unsubstituted) | 1H | 0.00 | 1H |
| 2H | +8.5 | ||
| -NO₂ (EWG) | 1H | 0.00 | 1H |
| 2H | +9.2 | ||
| -OCH₃ (EDG) | 1H | 0.00 | 1H |
| 2H | +8.1 |
Note: These are illustrative values based on general principles of substituent effects on related heterocyclic systems. Actual values require specific DFT calculations.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing tautomers.[17]
-
Polar Solvents: More polar tautomers, such as zwitterionic forms, will be preferentially stabilized in polar solvents (e.g., water, ethanol).[18]
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrogen atoms of the cinnoline ring, influencing their basicity and shifting the equilibrium.
The solvatochromism observed in UV-Vis spectroscopy is a direct experimental manifestation of these effects.
Implications for Drug Development
The tautomeric state of a this compound derivative is not a trivial structural detail; it has profound consequences for its biological activity.
-
Receptor Binding: Different tautomers are distinct chemical entities with different shapes, hydrogen bond donor/acceptor patterns, and dipole moments. Only one tautomer may fit correctly into the binding pocket of a target protein. A molecule that exists as a mixture of tautomers in physiological conditions may have a lower effective concentration of the active form.
-
Physicochemical Properties: Tautomerism affects key drug-like properties such as pKa, lipophilicity (logP), and solubility. A shift in the tautomeric equilibrium can alter how a drug is absorbed, distributed, metabolized, and excreted (ADME).
Therefore, characterizing and controlling the tautomeric form is a critical step in structure-activity relationship (SAR) studies and lead optimization.
Conclusion
The study of tautomerism in this compound derivatives is a quintessential example of the interplay between structure, environment, and function. A comprehensive investigation requires a synergistic application of high-resolution NMR, UV-Vis spectroscopy, X-ray crystallography, and computational chemistry. By understanding the fundamental principles that govern this dynamic equilibrium—namely, substituent and solvent effects—drug development professionals can move from designing static structures to engineering dynamic molecules with precisely controlled properties, ultimately leading to safer and more effective therapeutics.
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Antonova, Y., et al. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Center for Biotechnology Information. [Link]
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Lyčka, A., et al. (2002). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 1(1), 174-179. [Link]
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Ciesielski, A., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega, 5(30), 18853–18864. [Link]
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ResearchGate. (2023). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. [Link]
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Preliminary Biological Screening of 4-Phenylcinnoline: A Technical Guide for Drug Discovery Professionals
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide presents a comprehensive framework for the preliminary biological screening of a novel derivative, 4-phenylcinnoline. In the absence of extensive prior data for this specific molecule, we propose a tiered screening cascade designed to efficiently elucidate its potential therapeutic value. This document provides not only detailed, field-proven protocols for in vitro cytotoxicity, antimicrobial, and anti-inflammatory assays but also delves into the causal reasoning behind the experimental design, empowering researchers to conduct a robust initial evaluation of this compound.
Introduction: The Therapeutic Potential of the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle, and its analogues have garnered significant attention in drug discovery due to their diverse biological activities.[1] The structural rigidity and synthetic tractability of the cinnoline core make it an attractive scaffold for the development of novel therapeutic agents. While extensive research has been conducted on various cinnoline derivatives, the specific biological profile of this compound remains largely unexplored. This guide outlines a strategic approach to its preliminary biological characterization, focusing on three key areas of high therapeutic relevance: oncology, infectious diseases, and inflammation.
The proposed screening cascade is designed to be both comprehensive and resource-efficient, beginning with broad-spectrum cytotoxicity screening to establish a foundational understanding of the compound's interaction with human cells. Subsequent, more targeted assays will then probe its potential as an antimicrobial or anti-inflammatory agent. This structured approach ensures a logical and data-driven progression in the evaluation of this compound's therapeutic promise.
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any novel compound is to assess its effect on cell viability. This provides a crucial baseline for determining potential therapeutic windows and guiding the design of subsequent, more specific assays. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.
Rationale for Cytotoxicity Screening
A broad-spectrum cytotoxicity screen against a panel of human cancer cell lines serves a dual purpose. Firstly, it identifies any potential anticancer activity of this compound. Quinoline derivatives, which are structurally related to cinnolines, have shown promise as anticancer agents through various mechanisms, including the disruption of cell migration and modulation of nuclear receptor responsiveness.[2] Secondly, understanding the compound's general cytotoxicity is essential for interpreting the results of other biological assays. For instance, an apparent antimicrobial effect could be a result of general cytotoxicity rather than a specific antibacterial mechanism.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The concentration of the formazan, which is dissolved in a suitable solvent, is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal human cell line (e.g., HEK293 [embryonic kidney])
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds or controls. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO as the test compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | To be determined |
| A549 | To be determined | |
| HCT116 | To be determined | |
| HEK293 | To be determined | |
| Doxorubicin | MCF-7 | Reference value |
| A549 | Reference value | |
| HCT116 | Reference value | |
| HEK293 | Reference value |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Tier 2: Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Cinnoline derivatives have demonstrated promising antibacterial and antifungal activities, making this a logical avenue of investigation for this compound.[3] A standard and widely accepted method for determining the antimicrobial activity of a compound is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC).
Rationale for Antimicrobial Screening
The initial antimicrobial screening should be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species. This will provide a broad overview of the compound's spectrum of activity. The selection of test organisms should include both standard laboratory strains and, if possible, clinical isolates with known resistance profiles.
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
This compound (dissolved in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and the standard antibiotics in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | To be determined | To be determined | To be determined |
| Ciprofloxacin | Reference value | Reference value | N/A |
| Fluconazole | N/A | N/A | Reference value |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening using the broth microdilution method.
Tier 2: Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Cinnoline derivatives have been reported to possess anti-inflammatory properties. A common and effective in vitro model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated macrophage model, where the inhibition of nitric oxide (NO) production is a key readout.
Rationale for Anti-inflammatory Screening
Macrophages play a central role in the inflammatory response. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO). Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases. Therefore, the ability of this compound to inhibit LPS-induced NO production in macrophages would be a strong indicator of its potential anti-inflammatory activity.
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production
Principle: This assay measures the amount of nitrite, a stable and quantifiable breakdown product of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include an unstimulated control and a vehicle control.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each concentration of the test compound.
Data Presentation: Anti-inflammatory Activity
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | Concentration 1 | To be determined |
| Concentration 2 | To be determined | |
| Concentration 3 | To be determined | |
| Dexamethasone | Reference concentration | Reference value |
Visualization: Anti-inflammatory Screening Workflow
Caption: Workflow for in vitro anti-inflammatory screening via inhibition of NO production.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial biological evaluation of this compound. The proposed tiered screening approach, commencing with broad cytotoxicity profiling followed by targeted antimicrobial and anti-inflammatory assays, will generate the foundational data necessary to guide further drug development efforts. Positive results in any of these primary screens will warrant more in-depth mechanistic studies, such as investigating the compound's effect on specific signaling pathways or its potential for in vivo efficacy. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of high-quality, reproducible data. The successful execution of this preliminary biological screening will be a critical first step in unlocking the potential therapeutic value of this compound.
References
- Ilango, K., & Valentina, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(8), 829-843.
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APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
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- Wessels, M. R. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual 2012.
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-
Samir, A. H. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3), 1422-1432. [Link]
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Methodological & Application
The Emerging Therapeutic Potential of the 4-Phenylcinnoline Scaffold: A Guide for Medicinal Chemists
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] This guide focuses on the 4-phenylcinnoline framework, a specific class of cinnoline derivatives that is gaining attention for its potential therapeutic applications. While direct research on this compound is still emerging, valuable insights can be drawn from the extensive studies on the structurally analogous 2-phenylquinoline and 4-phenylquinoline systems. This document will provide a comprehensive overview of the known and potential applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound core, characterized by a phenyl group at the 4-position of the cinnoline ring, offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets. The phenyl ring provides a key point for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. The inherent biological activities of the parent cinnoline ring system, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, provide a strong starting point for the development of novel therapeutics.[1]
Therapeutic Applications: Unveiling the Potential
Drawing parallels from the extensively studied quinoline and quinazoline derivatives, the this compound scaffold holds significant promise in several key therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of quinoline and quinazoline derivatives against a range of cancer cell lines.[2][3][4][5][6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and interference with crucial signaling pathways involved in tumor growth.[5] For instance, certain 2-phenylquinoline derivatives have been shown to exhibit significant cytotoxicity against various cancer cells, with GI50 values in the micromolar and even nanomolar range.[4][8]
Hypothesized Mechanism of Action for this compound Derivatives in Cancer:
Based on related compounds, this compound derivatives may exert their anticancer effects through multiple pathways:
-
Induction of Cell Cycle Arrest: By modulating the expression of cyclins and cyclin-dependent kinases (CDKs), these compounds could halt the progression of the cell cycle, preventing cancer cell proliferation.[9] For example, some compounds have been shown to induce G1-phase arrest by reducing the expression of cyclin D1, D3, and E, and increasing the expression of CDK inhibitors like p21/WAF1 and p27/KIP1.[9]
-
Apoptosis Induction: Activation of apoptotic pathways is a key strategy for cancer therapy. This compound derivatives might trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]
-
Inhibition of Key Enzymes: Enzymes like topoisomerases and protein kinases are often dysregulated in cancer. The this compound scaffold could be designed to inhibit these crucial enzymes, thereby disrupting DNA replication and cell signaling in cancer cells.[5][10]
-
G-Quadruplex Stabilization: G-quadruplexes are non-canonical DNA structures found in telomeres and oncogene promoter regions. Small molecules that stabilize these structures can inhibit telomerase activity and suppress oncogene expression, leading to an anticancer effect. Certain quinoline derivatives have shown the ability to bind and stabilize G-quadruplexes.[2]
Logical Relationship of Anticancer Activity:
Caption: Potential mechanisms of anticancer activity for this compound derivatives.
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[11][12][13] Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing promising minimum inhibitory concentration (MIC) values.[11][12] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes such as DNA replication or cell wall synthesis.[10]
Hypothesized Mechanism of Action for this compound Derivatives as Antimicrobials:
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for quinolone antibiotics. The planar aromatic system of this compound could intercalate into bacterial DNA and inhibit these enzymes.
-
Disruption of Bacterial Cell Membranes: Lipophilic this compound derivatives might integrate into the bacterial cell membrane, disrupting its integrity and leading to cell death. Structure-activity relationship studies on similar compounds have indicated that increased lipophilicity can correlate with higher antibacterial activity.[11]
Neuroprotective Activity in Alzheimer's Disease
Recent research has explored the potential of quinoline derivatives as multi-target agents for the treatment of Alzheimer's disease (AD).[14][15] AD is a complex neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.[15][16] A novel series of 4-phenyl-quinoline-8-sulfonate-based thiosemicarbazones were synthesized and shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A), key enzymes implicated in the pathology of AD.[14][15]
Hypothesized Multi-Target Approach for this compound Derivatives in Alzheimer's Disease:
-
Cholinesterase Inhibition: By inhibiting AChE and BChE, these compounds could increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[15]
-
MAO-A Inhibition: Inhibition of MAO-A can reduce oxidative stress and protect neurons from damage.[15]
-
Modulation of Aβ Aggregation: The planar structure of the this compound scaffold might allow it to interact with Aβ peptides and inhibit their aggregation into toxic plaques.
Signaling Pathway in Alzheimer's Disease Targeted by this compound Derivatives:
Caption: Multi-target strategy of this compound derivatives for Alzheimer's disease.
Protocols for Synthesis and Biological Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of novel this compound derivatives, based on established methodologies for related heterocyclic compounds.
General Synthesis Protocol for this compound Derivatives
The synthesis of the this compound scaffold can be achieved through various established synthetic routes for cinnolines. One common approach is the Widman-Stoermer synthesis or variations thereof.
Experimental Workflow for Synthesis:
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Diazotization of the Starting Amine: Dissolve the appropriately substituted 2-amino-α-phenylacetophenone in a suitable solvent (e.g., ethanol, acetic acid) and cool to 0-5 °C. Add a solution of sodium nitrite in concentrated hydrochloric acid dropwise while maintaining the temperature. Stir the reaction mixture for a specified time to ensure complete diazotization.
-
Intramolecular Cyclization: The resulting diazonium salt is then subjected to cyclization. This can be achieved by heating the reaction mixture or by the addition of a catalyst. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the this compound Core: Once the reaction is complete, the product is isolated by pouring the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried.
-
Functional Group Modification (Optional): The core this compound can be further modified to introduce various substituents at different positions of the cinnoline ring or the phenyl group to create a library of derivatives.
-
Purification and Characterization: The crude product is purified using column chromatography. The structure and purity of the final compounds are confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the appropriate cell culture medium. Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[17]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[17]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Quantitative Data Summary (Hypothetical IC50 Values):
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4-PC-01 | MCF-7 (Breast) | 5.2 |
| 4-PC-02 | A549 (Lung) | 8.7 |
| 4-PC-03 | HeLa (Cervical) | 3.5 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Conclusion and Future Directions
The this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents. The insights gained from the extensive research on structurally related quinoline and quinazoline derivatives provide a strong rationale for exploring the anticancer, antimicrobial, and neuroprotective potential of 4-phenylcinnolines. The synthetic and biological evaluation protocols outlined in this guide offer a practical starting point for researchers to design and test new derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound compounds, as well as optimizing their pharmacokinetic properties to advance them towards clinical development.
References
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. Available from: [Link]
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New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC - NIH. Available from: [Link]
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Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed. Available from: [Link]
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Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review | Request PDF - ResearchGate. Available from: [Link]
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Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents - PubMed. Available from: [Link]
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Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Available from: [Link]
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Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as... - ResearchGate. Available from: [Link]
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Cinnoline Derivatives with Biological Activity - ResearchGate. Available from: [Link]
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4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents - NIH. Available from: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available from: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. Available from: [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available from: [Link]
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Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation. Available from: [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. Available from: [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Available from: [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. Available from: [Link]
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Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Available from: [Link]
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Unveiling Neurodegenerative Disease Mechanisms: Insights from New Studies - Northwestern Medicine Breakthroughs for Physicians. Available from: [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. Available from: [Link]
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Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed. Available from: [Link]
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Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH. Available from: [Link]
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Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. Available from: [Link]
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Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC - NIH. Available from: [Link]
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Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... - ResearchGate. Available from: [Link]
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Novel Therapeutic Compounds For Neurodegenerative Conditions - ScienceDaily. Available from: [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available from: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. Available from: [Link]
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The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. Available from: [Link]
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Application Notes & Protocols for the Evaluation of 4-Phenylcinnoline Derivatives as Potential Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Abstract: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide focuses specifically on 4-phenylcinnoline derivatives, a subclass with significant therapeutic promise. We provide a comprehensive framework for their preclinical evaluation, detailing robust protocols for assessing anticancer efficacy from initial in vitro screening to in vivo validation. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility for researchers aiming to advance these compounds through the drug discovery pipeline.
Introduction: The Therapeutic Promise of the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) and its derivatives have garnered substantial interest due to their diverse biological activities.[3][4] The fusion of a benzene ring to a pyridazine ring creates a unique electronic and structural framework that can engage with a variety of biological targets.[1] Modifications to the core structure, such as the introduction of a phenyl group at the 4-position, can significantly modulate the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[5]
While research has explored various cinnoline derivatives for different therapeutic areas, anticancer activity remains a major focus.[4][6] These compounds can exert their effects through multiple mechanisms, including the inhibition of key enzymes in signaling pathways, disruption of cellular division, and induction of programmed cell death (apoptosis). This document outlines a logical, multi-step workflow for the systematic evaluation of novel this compound derivatives as potential anticancer agents.
Preclinical Evaluation Workflow
A structured approach is critical to efficiently identify and validate promising therapeutic candidates. The workflow for this compound derivatives should progress from broad, high-throughput in vitro assays to more complex, resource-intensive in vivo models. This tiered strategy ensures that only the most potent and promising compounds advance, saving time and resources.
Caption: High-level workflow for the preclinical evaluation of this compound derivatives.
Application Protocols: In Vitro Evaluation
In vitro assays serve as the foundation of the screening cascade, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds.[7][8]
Protocol 1: Primary Cytotoxicity/Cell Viability Assay
Principle: This initial screen quantifies the ability of a compound to reduce the viability or proliferation of cancer cells. Assays like the MTT or CellTiter-Glo are industry standards.[9] The CellTiter-Glo Luminescent Cell Viability Assay, for instance, measures ATP levels, an indicator of metabolically active cells.[8] A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Normal human cell line (e.g., MRC-5 fibroblasts) to assess selectivity.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well clear-bottom, white-walled plates (for luminescence).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Positive control (e.g., Doxorubicin or Staurosporine).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Multimode plate reader with luminescence detection capability.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Expert Insight: The optimal seeding density can vary between cell lines and should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[10]
-
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Add 10 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with DMSO) and "no-cell" wells (medium only for background subtraction).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to plot the dose-response curve and calculate the IC50 value.
| Compound ID | Cell Line | IC50 (µM) |
| Phenylcinnoline-A | MCF-7 (Breast) | 1.2 |
| Phenylcinnoline-A | A549 (Lung) | 2.5 |
| Phenylcinnoline-A | MRC-5 (Normal) | > 50 |
| Doxorubicin | MCF-7 (Breast) | 0.1 |
| Caption: Example data table for summarizing cytotoxicity screening results. |
Protocol 2: Apoptosis Induction Assay via Annexin V/Propidium Iodide Staining
Principle: A hallmark of many effective anticancer drugs is the ability to induce apoptosis. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Test compound identified as a "hit" from Protocol 1.
-
Positive control (e.g., Staurosporine).
-
FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 2.5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound at concentrations corresponding to its IC50 and 2x IC50 for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, and detach them using trypsin. Combine the supernatant and the detached cells.
-
Staining:
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Cell Cycle Analysis
Principle: Many anticancer agents function by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[11] This assay uses a DNA-intercalating dye (like Propidium Iodide) to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cycle.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Test compound.
-
Positive control (e.g., Nocodazole for G2/M arrest).
-
Cold 70% ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2 for 24 hours.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Expert Insight: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate flow cytometry results.
-
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Caption: Hypothesized mechanism of action targeting the PI3K/Akt/mTOR pathway.
Application Protocol: In Vivo Efficacy
Promising candidates from in vitro screening must be tested in a living organism to evaluate their therapeutic efficacy and potential toxicity.[12][13] The human tumor xenograft model in immunodeficient mice is a widely used standard.[14][15]
Protocol 4: Human Tumor Xenograft Mouse Model
Principle: This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice) that will not reject the foreign cells.[13] Once a palpable tumor forms, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor activity.
Materials:
-
Immunodeficient mice (e.g., female athymic nu/nu, 6-8 weeks old).
-
Human cancer cell line that demonstrated sensitivity in vitro.
-
Matrigel (optional, can improve tumor take rate).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (a standard-of-care chemotherapeutic for the chosen cancer type).
-
Digital calipers for tumor measurement.
-
Animal balance.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Tumor Volume Calculation: Volume (mm³) = (Length x Width²) / 2
-
-
Treatment Administration:
-
Group 1: Vehicle control.
-
Group 2: Test compound (e.g., 50 mg/kg, administered daily by oral gavage).
-
Group 3: Positive control.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a general indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Analyze body weight changes to assess toxicity. A body weight loss of >15-20% is often considered a sign of significant toxicity.
References
-
Babu, D., & Perumal, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
-
Rashid, M. H., & Tawa, R. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Chemotherapy, 47(3), 209-217.
-
Anilkumar, R., & S, J. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(4), 8-15.
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Garofalo, M., & Croce, C. M. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current pharmaceutical biotechnology, 14(6), 563-570.
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Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
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Kuttan, G., & Ramadasan, K. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3188-3194.
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Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
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Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology.
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Niles, A. L., Moravec, R. A., & Riss, T. L. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774.
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Patel, D. R., et al. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 6(1), 235-240.
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Li, Y., et al. (2022). Design, Synthesis, and Biological Activity of Chalcone Analogs Containing 4-Phenylquinoline and Benzohydrazide. Molecules, 27(3), 819.
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Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2686.
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Tan, S. C., et al. (2023). Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. ResearchGate.
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Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2686.
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Sharma, P., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29.
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Chen, Y. L., et al. (2002). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Journal of Medicinal Chemistry, 45(14), 3045-3051.
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Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
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Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(3), 1435-1443.
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Lewgowd, W., & Paruch, K. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
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Kumar, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 104-112.
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Singh, R. K., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.
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Reddy, T. S., et al. (2022). Some of the biologically active cinnoline derivatives. ResearchGate.
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BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
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Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.
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Lewgowd, W., & Paruch, K. (2007). Chemical structures of 3-phenylcinnoline derivatives 10, 11, 12. ResearchGate.
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Guetta-Job, E., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 147.
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Wujec, M., et al. (2024). 4-Furanylvinylquinoline derivative as a new scaffold for the design of oxidative stress initiator and glucose transporter inhibitor drugs. Scientific Reports, 14(1), 30043.
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The 4-Phenylcinnoline Scaffold: A Privileged Heterocycle for Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Core
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of synthetic accessibility, structural rigidity, and three-dimensional diversity is perpetual. The cinnoline nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyridazine ring, has emerged as a "privileged structure" due to the broad spectrum of pharmacological activities exhibited by its derivatives. This guide focuses on a specific, yet underexplored, member of this family: the 4-phenylcinnoline scaffold.
While direct literature on this compound is emerging, a wealth of data on its close isosteres, such as 4-phenylquinoline and 4-phenylquinazoline, provides a strong rationale for its investigation in drug design. These related scaffolds have yielded compounds with significant anticancer, anti-inflammatory, and central nervous system (CNS) activities. This application note will, therefore, draw upon this analogous information to present the this compound core as a promising starting point for the development of next-generation therapeutics. We will explore its synthetic tractability, delve into its potential as a kinase inhibitor and cytotoxic agent, and provide detailed protocols for its synthesis and biological evaluation.
Synthetic Strategies: Accessing the this compound Core
The construction of the this compound scaffold can be approached through several established synthetic routes for cinnoline synthesis, with modifications to introduce the C4-phenyl group. A key strategy involves the intramolecular cyclization of appropriately substituted aryl precursors.
Protocol 1: Synthesis of a this compound Derivative via Friedländer-type Annulation
This protocol is adapted from established methods for quinoline synthesis, such as the Friedländer annulation, which involves the condensation of an o-aminobenzophenone with a carbonyl compound containing a reactive α-methylene group. A plausible adaptation for this compound is outlined below.
Workflow for Friedländer-type Synthesis of this compound:
Caption: Friedländer-type synthesis workflow for this compound derivatives.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydrazinobenzophenone (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add the desired α-halo ketone or aldehyde (1.1 eq) followed by a solution of sodium ethoxide in ethanol (2.0 eq). The use of an α-halo carbonyl compound facilitates the cyclization to the pyridazine ring of the cinnoline system.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates used.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Design: A Scaffold for Diverse Therapeutic Areas
The this compound scaffold holds significant promise across multiple therapeutic areas, largely inferred from the biological activities of its isosteres.
Anticancer Agents
The 4-phenyl substituted heterocyclic core is a recurring motif in anticancer drug discovery.
-
Kinase Inhibition: Many clinically approved and investigational anticancer drugs are kinase inhibitors, and the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for targeting kinases like EGFR, VEGFR, and PI3K. The this compound core can be envisioned as a bioisostere of these, with the potential to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.
-
Cytotoxicity: Derivatives of 4-anilino-2-phenylquinoline have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range. The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization.
Hypothesized Kinase Inhibition by a this compound Derivative:
Caption: Hypothesized binding mode of a this compound derivative in a kinase active site.
Table 1: Anticancer Activity of Structurally Related 4-Phenyl-Heterocycles
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 4-(4-Acetylphenylamino)-2-phenylquinoline | Cytotoxicity | MDA-MB-231 (Breast) | 0.04 | |
| 4-(4-Acetylphenylamino)-2-phenylquinoline | Cytotoxicity | SF-295 (CNS) | <0.01 | |
| 4-Phenylquinazoline-2-carboxamide | TSPO Ligand/Antiproliferative | U343 (Glioblastoma) | Potent Inhibition |
Central Nervous System (CNS) Modulators
The rigid, planar structure of the this compound scaffold makes it an attractive candidate for targeting CNS receptors and enzymes.
-
Anti-inflammatory and Analgesic Activity: Chalcone derivatives containing a 4-phenylquinoline moiety have been shown to possess significant anti-inflammatory and analgesic properties.
-
Antidepressant Activity: The same study also revealed that these compounds exhibit antidepressant activity, potentially through the inhibition of monoamine oxidase A (MAO-A).
Table 2: CNS-related Activities of 4-Phenylquinoline Derivatives
| Compound Class | Biological Activity | In Vivo Model | % Inhibition / Activity | Reference |
| 4-Phenylquinoline-chalcone | Anti-inflammatory | Mouse Ear Edema | 51.5 - 99.9% | |
| 4-Phenylquinoline-chalcone | Analgesic | Acetic Acid-induced Writhing | 67 - 99.9% | |
| 4-Phenylquinoline-chalcone | Antidepressant | Forced Swim Test | 63.0 - 76.4% |
Protocols for Biological Evaluation
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Workflow for In Vitro Cytotoxicity Testing:
Caption: Workflow for determining the in vitro cytotoxicity of this compound derivatives.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold, while not as extensively studied as its quinoline and quinazoline isosteres, represents a promising and largely untapped area for drug discovery. The synthetic accessibility and the proven track record of its structural relatives in yielding potent bioactive molecules, particularly in oncology and neuroscience, provide a compelling case for its further exploration. Future work should focus on the development of diverse libraries of this compound derivatives and their systematic screening against a broad range of biological targets, with a particular emphasis on protein kinases and CNS receptors. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full therapeutic potential of the this compound scaffold.
References
-
A series of chalcone derivatives (3a-3m) containing 4-phenylquinoline and benzohydrazide were designed and synthesized, and their anti-inflammatory, analgesic, and antidepressant activities were evaluated. (Source: PubMed, URL: [Link])
- We present an enhanced method for synthesizing a novel compound, 1-(4-phenylquinolin-2-yl)propan-1-one (3), through the solvent-free Friedländer quinoline synthesis using poly(phosphoric
Application Notes and Protocols for the Photophysical Exploration of 4-Phenylcinnoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The cinnoline (1,2-benzodiazine) scaffold, an isomer of the extensively studied quinoline, represents a compelling yet underexplored class of nitrogen-containing heterocyclic compounds.[1][2] While its derivatives have garnered significant attention for a wide array of biological activities, including antimicrobial and anti-inflammatory properties, their potential in photophysical applications remains a nascent field of inquiry.[1][3] The introduction of a phenyl group at the C4 position creates the 4-phenylcinnoline core, a structure with an extended π-conjugated system that is theoretically primed for intriguing light-matter interactions.
Unlike their quinoline counterparts, which are mainstays in applications like Organic Light-Emitting Diodes (OLEDs) and fluorescent sensing, specific, well-documented photophysical applications for this compound derivatives are sparse in current literature. This guide, therefore, serves as both a summary of potential applications and a practical handbook of protocols for researchers aiming to explore this promising frontier. We will delve into the foundational photophysics, propose key application areas based on structural analogy and preliminary evidence, and provide detailed, self-validating experimental methodologies to characterize these molecules and evaluate their performance.
Foundational Photophysical Principles
The photophysical behavior of this compound derivatives is governed by the interplay between the electron-rich phenyl ring and the electron-deficient diazine system. Understanding these principles is key to rationally designing molecules for specific applications.
Electronic Transitions and Structural Influence
The absorption and emission properties of these molecules arise primarily from π-π* and n-π* electronic transitions. The extended conjugation provided by the 4-phenyl group typically results in absorption bands in the UVA region (300-400 nm). The specific absorption and emission wavelengths, as well as the efficiencies of these processes, are highly sensitive to:
-
Substituents: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring can induce an intramolecular charge transfer (ICT) state upon excitation, often leading to a red-shift in emission and increased sensitivity to solvent polarity. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) can alter the energy levels of the molecular orbitals, tuning the emission color.
-
Solvent Polarity: Molecules with significant ICT character will exhibit solvatochromism, where the emission wavelength shifts (typically to longer wavelengths, a red-shift) in more polar solvents.
-
Protonation: The nitrogen atoms in the cinnoline ring can be protonated in acidic media, leading to substantial changes in absorption and emission spectra (halochromism).
Excited State Deactivation Pathways
Upon absorbing a photon, an excited molecule must dissipate its energy. The primary pathways are illustrated in the Jablonski diagram below. The efficiency of fluorescence (light emission) competes with non-radiative pathways like internal conversion and intersystem crossing (ISC) to the triplet state. For applications like photodynamic therapy, efficient ISC is a critical requirement.
Diagram: Generalized Jablonski Diagram for a this compound Derivative This diagram illustrates the key photophysical processes a molecule undergoes after absorbing light, including absorption to the singlet state, subsequent relaxation via fluorescence or non-radiative decay, and the crucial intersystem crossing (ISC) to the triplet state, which is the origin of phosphorescence and photosensitization.
Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining ΦΔ, comparing the unknown compound to a reference standard with a known yield. [3]It utilizes 1,3-Diphenylisobenzofuran (DPBF) as a chemical trap, which irreversibly reacts with ¹O₂, leading to a measurable decrease in its absorbance. [3] Materials:
-
Test this compound derivative
-
Reference photosensitizer (e.g., Phenalenone, Rose Bengal, Methylene Blue) [1]* 1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., Acetonitrile, Ethanol, DMSO)
-
Cuvettes (quartz, 1 cm path length)
-
UV-Vis Spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp) with a shutter
Methodology:
-
Preparation of Solutions (Perform in low light/dark):
-
Prepare stock solutions of the test compound, the reference standard, and DPBF in the chosen solvent.
-
Causality: DPBF is light-sensitive and can photobleach, so preparation in the dark is critical for accurate results.
-
Prepare two experimental solutions in separate cuvettes:
-
Sample Solution: Mix aliquots of the test compound and DPBF stock solutions. Dilute to a final volume (e.g., 3 mL) so that the absorbance of the test compound at the irradiation wavelength is ~0.1. The initial absorbance of DPBF at its maximum (~410-415 nm) should be ~1.0.
-
Reference Solution: Prepare identically, but use the reference standard instead of the test compound. Adjust the concentration of the reference standard so that its absorbance is matched to the sample at the irradiation wavelength (A_sample = A_ref ≈ 0.1).
-
-
Causality: Matching the absorbance ensures that both solutions absorb the same number of photons, which is the fundamental assumption of the relative method. [3]
-
-
Irradiation and Data Acquisition:
-
Select an irradiation wavelength where the photosensitizer absorbs strongly but the DPBF does not.
-
Place the Sample Solution cuvette in the spectrophotometer.
-
Record the initial full absorbance spectrum. Note the absorbance of DPBF at its maximum (A_DPBF, t=0).
-
Remove the cuvette and irradiate it with the monochromatic light source for a set time interval (e.g., 15-30 seconds). Stir or gently invert the cuvette.
-
Immediately place the cuvette back into the spectrophotometer and record the new absorbance of DPBF (A_DPBF, t=1).
-
Repeat the irradiate-measure cycle for several time points, until the DPBF absorbance has decreased significantly.
-
Repeat the entire procedure (steps 2-5) for the Reference Solution .
-
-
Data Analysis and Calculation:
-
For both the sample and reference datasets, plot the absorbance of DPBF (A_DPBF) versus irradiation time (t).
-
Determine the initial slope (k) of this plot for both the sample (k_sample) and the reference (k_ref) using a linear fit. The slope represents the rate of DPBF decomposition.
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference standard in the chosen solvent.
-
k_sample and k_ref are the slopes from the A_DPBF vs. time plots.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively. Since the initial absorbances were matched at the irradiation wavelength, the term (I_abs_ref / I_abs_sample) is approximately 1 and can be omitted.
-
-
Potential Application 2: Fluorescent Probes and Sensors
The rigid, planar structure and tunable electronic properties of the this compound core make it an attractive scaffold for developing fluorescent probes. By functionalizing the phenyl ring or the cinnoline nucleus, probes can be designed to detect specific analytes like metal ions, pH changes, or biomolecules through changes in their fluorescence output.
Causality of Sensing Mechanisms
-
Chelation-Enhanced Fluorescence (CHEF): Many N-heterocycles are weak fluorophores due to quenching via photoinduced electron transfer (PET) from a lone pair on a nitrogen atom. If a metal ion coordinates to this nitrogen, it blocks the PET process, "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): Probes with donor-acceptor structures can exhibit ICT. Binding of an analyte can alter the strength of the ICT, leading to a shift in the emission wavelength, providing a ratiometric sensing capability.
Protocol: Screening for Metal Ion Sensing via Fluorescence Titration
This protocol provides a general method to screen a this compound derivative for its ability to act as a fluorescent sensor for various metal ions.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO or ACN).
-
Aqueous or organic stock solutions of various metal salts (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) at a higher concentration (e.g., 10 mM).
-
Spectroscopic grade solvent and/or buffer solution (e.g., HEPES for physiological pH).
-
Fluorometer and fluorescence-free quartz cuvettes.
Methodology:
-
Initial Characterization:
-
Prepare a dilute solution of the this compound derivative (e.g., 10 µM) in the chosen solvent/buffer.
-
Record its absorption and emission spectra. Determine the optimal excitation wavelength (λ_ex) at the absorption maximum and the emission maximum (λ_em).
-
-
Selectivity Screening:
-
To a cuvette containing the probe solution (10 µM), add a significant excess (e.g., 10 equivalents, to a final concentration of 100 µM) of the first metal ion stock solution.
-
Mix thoroughly and allow to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum using the predetermined λ_ex.
-
Repeat this process in separate cuvettes for each metal ion to be tested.
-
Causality: This initial screen with a large excess of analyte quickly identifies which ions, if any, cause a significant change (quenching or enhancement) in the fluorescence signal, allowing you to focus subsequent experiments.
-
-
Fluorescence Titration (for responsive ions):
-
Prepare a fresh cuvette with the probe solution (10 µM).
-
Record the initial fluorescence intensity (F₀) at λ_em.
-
Make sequential, small additions of the stock solution of the responsive metal ion (e.g., adding aliquots to achieve 0.2, 0.4, 0.6... up to 2-3 equivalents).
-
After each addition, mix, equilibrate, and record the new fluorescence intensity (F).
-
Correct the fluorescence intensity for dilution at each step.
-
-
Data Analysis:
-
Plot the fluorescence intensity (F/F₀) at λ_em against the concentration of the added metal ion.
-
The resulting curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot), which quantify the sensor's affinity for the analyte.
-
General Characterization Protocols
Protocol: General Synthesis of this compound
The synthesis of the this compound core can be achieved via cyclization reactions. A common precursor is a 2-amino-biphenyl derivative.
Materials:
-
2-Aminobiphenyl
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Suitable cyclization partner/reagents
-
Organic solvents (e.g., ethanol, acetic acid)
General Procedure (Richter Synthesis Principle):
-
Diazotization: Dissolve 2-aminobiphenyl in cold concentrated HCl. Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5 °C. This forms a diazonium salt.
-
Cyclization: The specific conditions for cyclization of the diazonium intermediate to form the cinnoline ring can vary and require optimization based on the specific literature procedure being followed. This step often involves reaction with a nucleophile followed by intramolecular cyclization.
-
Work-up and Purification: Neutralize the reaction mixture and extract the crude product with an organic solvent (e.g., ethyl acetate). Purify the product using column chromatography on silica gel or recrystallization.
-
Characterization: Confirm the structure of the final this compound product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination
This protocol measures the efficiency of the fluorescence process relative to a known standard.
Materials:
-
Test this compound derivative
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer and Fluorometer
Methodology:
-
Prepare a Series of Dilute Solutions:
-
Prepare a series of five solutions of both the test compound and the reference standard in the same solvent. The concentrations should be chosen to yield absorbances at the excitation wavelength between 0.01 and 0.1.
-
Causality: Keeping absorbance below 0.1 is crucial to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution, leading to an artificially low measured intensity.
-
-
Measure Absorbance and Fluorescence:
-
Choose an excitation wavelength (λ_ex) that both the sample and reference absorb.
-
For each of the ten solutions, measure the absorbance (A) at λ_ex.
-
Using the same λ_ex, measure the fluorescence emission spectrum for each solution.
-
-
Data Analysis and Calculation:
-
Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).
-
For both the sample and the reference, plot integrated fluorescence intensity (I) versus absorbance (A). The result should be a straight line for each.
-
Determine the slope (Gradient) of each line.
-
Calculate the quantum yield of the sample (ΦF_sample) using the formula:
ΦF_sample = ΦF_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
Where:
-
ΦF_ref is the quantum yield of the reference standard.
-
Grad_sample and Grad_ref are the gradients from the plots of I vs. A.
-
n_sample and n_ref are the refractive indices of the solvents used for the sample and reference. If the same solvent is used, this term becomes 1.
-
-
Summary and Future Outlook
The this compound scaffold presents a compelling, albeit largely unexplored, platform for the development of novel photophysically active materials. While extensive application data is currently lacking, the structural characteristics and preliminary findings on related cinnolines strongly suggest high potential in areas like photodynamic therapy and fluorescent sensing. The key to unlocking this potential lies in systematic investigation.
Future research should focus on:
-
Library Synthesis: Creating a library of this compound derivatives with diverse electronic substituents on the phenyl ring to systematically tune their photophysical properties.
-
Comprehensive Characterization: Applying the protocols detailed in this guide—including determination of fluorescence and singlet oxygen quantum yields, and excited-state lifetimes—to build a fundamental understanding of their structure-property relationships.
-
Targeted Application Testing: Using the most promising candidates from the initial screening for in-depth evaluation in cellular models for PDT or for developing selective fluorescent probes.
This guide provides the foundational knowledge and validated protocols necessary for researchers to embark on the exciting exploration of this compound derivatives and their place in the world of photophysical science.
References
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PubMed Central. [Link]
-
Chapter 6. Reference Photosensitizers for the Production of Singlet Oxygen. ResearchGate. [Link]
-
Singlet O2 Quantum Yield. University of North Texas. [Link]
-
Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies. PubMed Central. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]
-
Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy. PubMed Central. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
New photosensitizers for photodynamic therapy. ResearchGate. [Link]
Sources
Introduction: The Significance of the Cinnoline Scaffold
An Application Guide to the Electrochemical Characterization of 4-Phenylcinnoline and its Analogs
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and materials science.[1] The cinnoline core, a diazine derivative, is of particular interest due to its presence in compounds exhibiting a wide range of biological activities, including antitumoral and antimicrobial properties.[2] The electrochemical properties of these molecules are critically important for several reasons:
-
Metabolic Fate: Redox processes are central to how drugs are metabolized in the body. Understanding the oxidation and reduction potentials of a molecule like this compound can provide insights into its potential metabolic pathways and stability.
-
Mechanism of Action: For certain therapeutic agents, the mechanism of action is intrinsically linked to their ability to accept or donate electrons, potentially leading to the generation of reactive oxygen species or interaction with biological redox systems.
-
Materials Science: The electrochemical behavior of N-heterocycles is key to their application in organic electronics, such as in organic field-effect transistors or as redox-active ligands in sensor development.[3]
The electrochemical reduction of the related compound, benzo[c]cinnoline, has been shown to proceed via the N=N double bond, typically involving a two-electron transfer.[4][2] This process is often highly dependent on the pH of the medium, with different numbers of reduction waves observed in acidic versus basic conditions.[4][2] It is hypothesized that this compound will exhibit similar behavior, with the phenyl substituent at the C4 position modulating the electron density of the cinnoline ring system and thus influencing its reduction potential.
Foundational Experimental Workflow
A systematic electrochemical investigation follows a logical progression from broad screening to detailed mechanistic studies. The following workflow is recommended for a comprehensive characterization of this compound.
Caption: Fig. 1: Logical Workflow for Electrochemical Analysis
Detailed Protocols and Methodologies
Materials and Instrumentation
| Component | Specification | Rationale / Senior Scientist Insight |
| Potentiostat/Galvanostat | Capable of Cyclic, Differential Pulse, and Chronoamperometric techniques. | A versatile instrument is crucial. Ensure it has iR compensation capabilities to minimize potential drop errors, especially in resistive organic solvents.[5] |
| Electrochemical Cell | Three-electrode configuration; Gastight. | A standard three-electrode setup is non-negotiable for accurate potential control. A gastight cell is essential for deoxygenating the solution, as dissolved O₂ is electroactive and will interfere with the measurement of the analyte. |
| Working Electrode (WE) | Glassy Carbon Electrode (GCE), 3 mm diameter. | GCE offers a wide potential window, is relatively inert, and provides a reproducible surface. Polishing before each experiment is a critical, non-skippable step for ensuring a clean, active surface. |
| Reference Electrode (RE) | Ag/AgCl (in saturated KCl). | Provides a stable reference potential. When using non-aqueous solvents, it is best practice to use a salt bridge to prevent chloride leakage and solvent contamination. |
| Counter Electrode (CE) | Platinum wire or mesh. | Pt is inert and facilitates current flow without interfering with the main reaction at the WE. A large surface area is preferred to ensure the potential at the WE is not limited by the CE. |
| Solvents | Acetonitrile (ACN) or Dimethylformamide (DMF), electrochemical grade. | These aprotic solvents are common in electrochemistry due to their wide potential windows and ability to dissolve many organic compounds and supporting electrolytes. Aprotic conditions allow for the study of the molecule's intrinsic redox behavior without proton involvement. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). | Provides conductivity to the solution. The large tetrabutylammonium cation and hexafluorophosphate anion are electrochemically inert over a wide potential range. |
| Analyte | 1-5 mM this compound. | This concentration range is typically sufficient to yield a clear signal without causing issues like analyte adsorption or product fouling on the electrode surface. |
Protocol 1: Initial Screening with Cyclic Voltammetry (CV)
Objective: To identify the reduction/oxidation potentials of this compound and qualitatively assess the reversibility of the redox events.
Step-by-Step Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then the solvent to be used (e.g., ACN). Sonicate for 1-2 minutes in the solvent to remove any adhered polishing particles. Dry the electrode.
-
Solution Preparation: Prepare a 1 mM solution of this compound in 0.1 M TBAPF₆/ACN.
-
Deoxygenation: Assemble the three-electrode cell. Purge the solution with high-purity nitrogen or argon gas for 15-20 minutes. Maintain a blanket of inert gas over the solution during the entire experiment.
-
CV Measurement:
-
Set the potential window. For reduction, a typical starting range is 0 V to -2.0 V vs. Ag/AgCl.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammogram for at least 3 cycles to ensure stability.
-
-
Data Interpretation:
-
Peak Potential (Eₚ): Note the potential at which the reduction peak (cathodic peak, Eₚc) occurs. If an oxidation peak is observed on the reverse scan (anodic peak, Eₚa), the process may be reversible.
-
Reversibility Check: A quasi-reversible or reversible process will show a corresponding anodic peak on the reverse scan. Calculate the peak separation: ΔEₚ = Eₚa - Eₚc. For a fully reversible one-electron process, ΔEₚ should be ~59 mV. Larger values suggest slower electron transfer kinetics. Calculate the peak current ratio: Iₚa/Iₚc. A ratio of ~1 indicates a stable product.
-
Protocol 2: Scan Rate Dependence Study
Objective: To determine if the redox process is diffusion-controlled and to calculate the diffusion coefficient.
Step-by-Step Procedure:
-
Using the same solution as in Protocol 1, record cyclic voltammograms at various scan rates (ν), for example: 20, 50, 100, 200, 400, and 800 mV/s.
-
Data Analysis:
-
Measure the cathodic peak current (Iₚc) for each scan rate.
-
Plot Iₚc versus the square root of the scan rate (ν¹/²).
-
Causality Check: If the plot is linear and passes through the origin, the process is controlled by diffusion of the analyte to the electrode surface, which is the expected behavior for a soluble species. A non-linear plot may indicate adsorption or other surface-related phenomena.
-
The diffusion coefficient (D) can be calculated from the slope of this line using the Randles-Ševčík equation : Iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/² Where:
-
Iₚ is the peak current (Amperes)
-
n is the number of electrons transferred (initially assumed, later confirmed)
-
A is the electrode area (cm²)
-
D is the diffusion coefficient (cm²/s)
-
C is the bulk concentration (mol/cm³)
-
ν is the scan rate (V/s)
-
-
Protocol 3: Controlled Potential Coulometry (Bulk Electrolysis)
Objective: To definitively determine the number of electrons (n) transferred in the primary reduction event. This is a crucial self-validating step to confirm the proposed mechanism.
Step-by-Step Procedure:
-
Use a larger working electrode (e.g., a platinum mesh or reticulated vitreous carbon) and a larger volume of the analyte solution (~10-20 mL) to ensure complete electrolysis in a reasonable time. The reference and counter electrodes should be in separate compartments connected by a salt bridge to prevent electrolysis products from interfering.
-
Apply a constant potential slightly more negative (by ~200 mV) than the cathodic peak potential (Eₚc) observed in the CV.
-
Record the current as a function of time until it decays to <1% of its initial value, indicating the reaction is complete.
-
The total charge (Q) passed is obtained by integrating the current-time curve.
-
The number of electrons (n) is calculated using Faraday's Law : n = Q / (F * m) Where:
-
Q is the total charge (Coulombs)
-
F is the Faraday constant (96,485 C/mol)
-
m is the number of moles of the analyte in the solution.
-
Based on studies of benzo[c]cinnoline, an n-value of 2 is expected for the reduction of the N=N bond.[2]
Hypothesized Mechanism and Data Visualization
The electrochemical reduction of the cinnoline core is anticipated to occur at the N=N moiety, which is the most electrophilic site. The phenyl group at position 4 will likely influence the reduction potential through inductive and/or resonance effects.
Caption: Fig. 2: Hypothesized 2e⁻ Reduction of this compound
Note: The image for the reduced product is illustrative of a dihydrocinnoline structure.
Expected Quantitative Data
The following table structure should be used to log and present the key findings from the voltammetric experiments.
| Parameter | Value | Method | Significance |
| Eₚc (V vs. Ag/AgCl) | e.g., -1.25 V | Cyclic Voltammetry | Potential at which the analyte is reduced. |
| ΔEₚ (mV) | e.g., 85 mV | Cyclic Voltammetry | Indicates the kinetics of electron transfer (reversibility). |
| Iₚa/Iₚc | e.g., 0.85 | Cyclic Voltammetry | Indicates the stability of the reduced species. |
| Diffusion Coefficient (D) | e.g., 1.5 x 10⁻⁵ cm²/s | CV Scan Rate Study | A fundamental mass transport property of the molecule in the specific medium. |
| Electrons Transferred (n) | e.g., 2.1 | Bulk Electrolysis | Confirms the stoichiometry of the electron transfer in the redox reaction. |
Conclusion and Further Investigations
This application note provides a foundational and robust framework for the complete electrochemical characterization of this compound. By following these protocols, researchers can determine key parameters such as reduction potentials, electron transfer kinetics, diffusion coefficients, and the overall reaction mechanism.
For a more exhaustive study, further experiments are recommended:
-
pH Dependence: Repeating the CV analysis in buffered aqueous-organic solutions at different pH values will reveal the role of protons in the reduction mechanism, as is common for N-heterocycles.[4][2]
-
Spectroelectrochemistry: Combining electrochemical methods with UV-Vis or EPR spectroscopy can help identify transient intermediates (like radical anions) and the final electrolysis products.
-
Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental results by predicting reduction potentials and identifying the lowest unoccupied molecular orbital (LUMO) to corroborate the site of electron transfer.
By systematically applying these methods, a comprehensive understanding of the electrochemical behavior of this compound can be achieved, providing critical data for its potential application in drug development and materials science.
References
-
Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives. (2002). TÜBİTAK Academic Journals. [Link]
-
Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives. (2025). ResearchGate. [Link]
-
Electrochemical C3‐Thiocyanation of Quinolines. (n.d.). Semantic Scholar. [Link]
-
Electrochemistry In Near-Critlcal and Supercritical Fluids. 4. Nitrogen Heterocycles, Nitrobenzene, and Solvated Electrons in Ammonia at Temperatures to 150 OC. (n.d.). Allen J. Bard. [Link]
-
Investigation Of Electrochemical Reduction And Oxidation Behaviour of Benzo[c]cinnoline and Some of its Derivatives On Platinum Electrode. (n.d.). ResearchGate. [Link]
-
Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. (2024). ACS Publications. [Link]
-
Recent advances in the electrochemical functionalization of N-heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1. (n.d.). PMC - NIH. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
Application Note & Protocols: Assay Development for Determining the Biological Activity of 4-Phenylcinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 4-Phenylcinnoline
The cinnoline scaffold, a nitrogen-containing heterocyclic ring system, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a specific derivative, holds promise as a novel therapeutic agent. However, a comprehensive understanding of its biological activity and mechanism of action is essential for its development as a drug candidate.
This guide provides a detailed, tiered approach to assay development for characterizing the biological activity of this compound. We will begin with a foundational primary screening assay to determine its cytotoxic effects, a common starting point for assessing the potential of novel small molecules. Subsequently, we will delve into secondary, more mechanistic assays to explore potential molecular targets, focusing on two prominent classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).
The protocols outlined herein are designed to be robust and self-validating, providing researchers with a clear roadmap for elucidating the therapeutic potential of this compound and similar novel chemical entities.
Tier 1: Primary Screening - Assessing Cytotoxicity
The initial step in evaluating the biological activity of a novel compound like this compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent and helps in selecting appropriate cell lines for further mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is an indicator of cell viability.[1][3][4]
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[3] This conversion only occurs in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[3] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[4]
Experimental Workflow: Cytotoxicity Screening
Figure 1. Workflow for the primary cytotoxicity screening of this compound using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in complete cell culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate Percent Viability:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
-
Determine IC₅₀:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., breast, lung, cervical) |
| Compound Concentrations | Serial dilutions (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24, 48, and 72 hours |
| Endpoint Measurement | Absorbance at 570 nm |
| Key Output | IC₅₀ value |
Tier 2: Secondary Screening - Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxicity in the primary screen, the next step is to investigate its potential mechanism of action. Based on the known biological activities of similar heterocyclic compounds, two logical starting points are to screen for inhibition of protein kinases or interaction with G-protein coupled receptors (GPCRs).
A. Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, determining if this compound acts as a kinase inhibitor is a valuable next step. A common method for this is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[6]
Experimental Workflow: Kinase Inhibition Assay
Figure 2. Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
Materials:
-
Purified protein kinase (a panel of kinases is recommended for selectivity profiling)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a white, opaque plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase solution to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[7][8]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP detection reagent from the kit to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Luminescence of test well - Luminescence of no enzyme control) / (Luminescence of vehicle control - Luminescence of no enzyme control))
-
-
Determine IC₅₀: Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
| Parameter | Description |
| Target | Panel of purified protein kinases |
| Compound Concentrations | Serial dilutions |
| Detection Method | Luminescence (ADP production) |
| Key Output | IC₅₀ value, kinase selectivity profile |
B. GPCR Binding Assay
GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes and are major drug targets. A radioligand competition binding assay can determine if this compound binds to a specific GPCR.[2] This assay measures the ability of the unlabeled test compound (this compound) to compete with a known radiolabeled ligand for binding to the receptor.[9]
Experimental Workflow: GPCR Radioligand Competition Binding Assay
Figure 3. Workflow for a GPCR radioligand competition binding assay.
Detailed Protocol: GPCR Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing the GPCR of interest
-
Specific radioligand for the target GPCR
-
This compound
-
Binding buffer
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the binding buffer.
-
Binding Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Binding buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of unlabeled competitor.
-
Competition Binding: Cell membranes + Radioligand + Serial dilutions of this compound.
-
-
Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a filtration apparatus. This traps the cell membranes with bound radioligand on the filter.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filter mats into scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Determine Ki:
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| Target | Specific GPCR expressed in cell membranes |
| Compound Concentrations | Serial dilutions |
| Detection Method | Scintillation counting (radioligand displacement) |
| Key Output | Ki value |
Conclusion and Future Directions
This application note provides a structured and detailed guide for the initial characterization of the biological activity of this compound. By following this tiered approach, researchers can efficiently move from a broad assessment of cytotoxicity to more specific mechanistic studies. Positive results in any of these assays would warrant further investigation, including:
-
Selectivity Profiling: Testing against a broader panel of cancer cell lines, kinases, or GPCRs to determine the selectivity of this compound.
-
Mechanism of Action Studies: Investigating downstream signaling pathways affected by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of disease.
The systematic application of these protocols will provide a solid foundation for understanding the pharmacological profile of this compound and will be instrumental in guiding its future development as a potential therapeutic agent.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. GPCR-radioligand binding assays. Retrieved from [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Retrieved from [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
BioAssay Systems. Kinase. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
-
PubMed. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Retrieved from [Link]
-
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
PubMed. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. Retrieved from [Link]
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- 4. broadpharm.com [broadpharm.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. giffordbioscience.com [giffordbioscience.com]
High-Throughput Screening of 4-Phenylcinnoline Libraries: From Synthesis to Hit Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 4-Phenylcinnoline Scaffold
Privileged Structures in Medicinal Chemistry
In the landscape of drug discovery, certain molecular scaffolds, often referred to as "privileged structures," appear repeatedly in molecules with diverse biological activities. These frameworks possess the inherent ability to interact with multiple biological targets, making them fertile ground for the development of novel therapeutics. The cinnoline nucleus, a bicyclic aromatic heterocycle, is one such privileged scaffold that has garnered significant attention in medicinal chemistry.[1][2]
The Cinnoline Core: A Versatile Heterocycle
Cinnoline (1,2-benzodiazine) and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1][3] The arrangement of nitrogen atoms in the cinnoline ring system allows for a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and biological effect. The this compound scaffold, in particular, combines the features of the cinnoline core with a phenyl group at the 4-position, offering a key vector for chemical modification to explore structure-activity relationships (SAR).
Rationale for High-Throughput Screening of this compound Libraries
High-throughput screening (HTS) enables the rapid evaluation of large numbers of compounds to identify those that modulate a specific biological target or pathway.[4] Given the diverse biological activities of the cinnoline core, the systematic screening of a library of this compound derivatives against a panel of therapeutic targets is a promising strategy for identifying novel hit compounds. Kinases, a family of enzymes often dysregulated in cancer and other diseases, represent a particularly attractive target class for cinnoline-based inhibitors.[5][6] For instance, derivatives of the structurally related quinoline scaffold have shown activity against a range of kinases, including RIPK2 and Aurora Kinase B.[7][8] This application note provides a comprehensive guide to the design, synthesis, and high-throughput screening of this compound libraries, with a focus on identifying novel kinase inhibitors.
Designing and Synthesizing a this compound Library for HTS
Principles of Diversity-Oriented Synthesis
The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. Diversity-oriented synthesis (DOS) aims to generate a collection of structurally diverse molecules from a common starting material. For a this compound library, diversity can be introduced by varying the substituents on the phenyl ring and the cinnoline core.
Retrosynthetic Analysis of the this compound Scaffold
A common and effective method for the synthesis of the cinnoline core is through the intramolecular cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts.[9] A retrosynthetic analysis of the this compound scaffold is presented below, illustrating a potential disconnection approach for library synthesis.
Caption: Retrosynthetic analysis of the this compound scaffold.
Protocol: Parallel Synthesis of a this compound Library
This protocol describes a three-step parallel synthesis approach to generate a library of this compound derivatives in a 96-well plate format.
Step 1: Sonogashira Coupling
-
To each well of a 96-well plate, add a solution of a substituted 2-iodoaniline (0.1 mmol) in DMF.
-
Add a solution of a substituted phenylacetylene (0.12 mmol), Pd(PPh₃)₄ (0.005 mmol), and CuI (0.01 mmol) in DMF.
-
Add triethylamine (0.3 mmol) to each well.
-
Seal the plate and heat at 80°C for 4 hours.
-
After cooling, quench the reaction with aqueous ammonia and extract with ethyl acetate.
-
Evaporate the solvent to yield the crude 2-(phenylethynyl)aniline derivatives.
Step 2: Diazotization and Cyclization
-
Dissolve the crude product from Step 1 in a mixture of acetic acid and propionic acid.
-
Cool the plate to 0°C and add a solution of sodium nitrite (0.11 mmol) in water dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice water and neutralize with sodium bicarbonate.
-
Extract the product with ethyl acetate and evaporate the solvent.
Step 3: Purification
-
Purify the crude this compound derivatives using parallel reverse-phase HPLC.
-
Combine the pure fractions and evaporate the solvent to yield the final products.
Quality Control of the Compound Library
Before screening, it is essential to assess the purity and identity of the compounds in the library.
| QC Technique | Purpose | Acceptance Criteria |
| LC-MS | Confirm identity and purity | >90% purity by UV, correct mass ion |
| ¹H NMR | Confirm structure | Spectrum consistent with proposed structure |
Assay Development and Optimization for HTS
Selecting the Right Assay: Biochemical vs. Cell-Based Approaches
The choice of assay is critical for the success of an HTS campaign. Both biochemical and cell-based assays have their advantages and disadvantages.[5]
-
Biochemical assays utilize purified proteins and measure the direct interaction of a compound with the target. They are generally more robust and less prone to artifacts but may not reflect the complexity of the cellular environment.
-
Cell-based assays measure the effect of a compound on a cellular process. They are more physiologically relevant but can be more variable and susceptible to off-target effects.
For kinase inhibitor screening, a common strategy is to perform a primary biochemical screen followed by a secondary cell-based assay to confirm cellular activity.
Case Study: Development of a Kinase Inhibition Assay
This section describes the development of a biochemical and a cell-based assay for identifying inhibitors of a hypothetical kinase, "Kinase X."
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS of kinase inhibitors.[5]
-
Reagents:
-
Kinase X enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
Procedure:
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of test compound in DMSO.
-
Add 5 µL of Kinase X enzyme and biotinylated peptide substrate solution.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of stop/detection solution containing EDTA, Eu-labeled antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
This assay measures the phosphorylation of a downstream substrate of Kinase X in a cellular context.
-
Reagents:
-
Cells expressing Kinase X and its substrate
-
Primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 96-well plate and grow overnight.
-
Treat cells with test compounds for 2 hours.
-
Lyse the cells and transfer the lysate to an ELISA plate coated with a capture antibody for the substrate.
-
Incubate with a primary antibody against the phosphorylated substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and add a chemiluminescent substrate.
-
Read the luminescence on a plate reader.
-
Assay Miniaturization and Validation for HTS
Before initiating the HTS, the assay must be miniaturized (e.g., to a 384- or 1536-well format) and validated. A key metric for HTS assay quality is the Z'-factor, which assesses the statistical separation between the positive and negative controls.
Z'-factor = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
An assay with a Z'-factor > 0.5 is considered robust for HTS.
The High-Throughput Screening Workflow
Overview of the HTS Process
The HTS process involves several automated steps, from compound handling to data acquisition.
Caption: A typical high-throughput screening workflow.
Step-by-Step HTS Protocol
-
Compound Plating: Transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the assay plates using an acoustic liquid handler.
-
Reagent Addition: Use automated liquid handlers to add reagents (enzyme, substrate, ATP, etc.) to the assay plates in a sequential manner.
-
Incubation: Incubate the plates for the optimized time at a controlled temperature.
-
Detection: Add the detection reagents and read the plates on an automated plate reader.
Data Acquisition and Primary Analysis
Raw data from the plate reader is uploaded to a laboratory information management system (LIMS). Primary analysis involves normalizing the data and calculating the percent inhibition for each compound.
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
Data Analysis, Hit Confirmation, and Lead Generation
From Raw Data to Meaningful Insights: Calculating Z-scores and Hit Identification
To identify statistically significant hits, the percent inhibition data is often converted to a Z-score.
Z-score = (x - μ) / σ
Where:
-
x is the percent inhibition of a single compound.
-
μ is the mean percent inhibition of all compounds on the plate.
-
σ is the standard deviation of the percent inhibition of all compounds on the plate.
A common cutoff for hit identification is a Z-score ≥ 3.
Hit Confirmation and Triage
Initial hits from the primary screen must be confirmed and triaged to eliminate false positives.
-
Select the confirmed hits from the primary screen.
-
Prepare a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution).
-
Test the diluted compounds in the primary assay to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration at which 50% of the activity is inhibited) for each compound.
| Compound ID | Primary Screen (% Inhibition) | IC₅₀ (µM) |
| PC-001 | 95.2 | 0.15 |
| PC-002 | 88.7 | 0.89 |
| PC-003 | 91.5 | 0.42 |
| PC-004 | 55.1 | > 10 |
| PC-005 | 98.9 | 0.08 |
Representative data for a hypothetical screen of this compound derivatives.
To eliminate compounds that interfere with the assay technology (e.g., fluorescent compounds), hits should be tested in an orthogonal assay that uses a different detection method. For example, a TR-FRET kinase assay hit could be confirmed using a luminescence-based ATP depletion assay.
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, a preliminary SAR analysis can be performed to identify chemical features that are important for activity. For example, by comparing the structures and IC₅₀ values of active and inactive this compound derivatives, one might find that a specific substituent on the phenyl ring is required for high potency.
The Path Forward: From Validated Hits to Lead Optimization
Validated hits from the HTS campaign serve as the starting point for a lead optimization program. Medicinal chemists will synthesize analogs of the hit compounds to improve their potency, selectivity, and drug-like properties, with the ultimate goal of identifying a clinical candidate.
References
-
MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Available from: [Link]
-
Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available from: [Link]
-
PubMed Central. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Available from: [Link]
-
PubMed. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Available from: [Link]
-
PubMed. Identification of 4-phenylquinolin-2(1H)-one as a Specific Allosteric Inhibitor of Akt. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]
-
Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available from: [Link]
-
National Institutes of Health. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Available from: [Link]
-
PubMed. Design, Synthesis, and Biological Activity of Chalcone Analogs Containing 4-Phenylquinolin and Benzohydrazide. Available from: [Link]
-
PubMed. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Available from: [Link]
-
PubMed Central. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Available from: [Link]
-
PubMed. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Available from: [Link]
-
MDPI. High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Available from: [Link]
-
MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]
-
Nuvisan. Compound screening. Available from: [Link]
-
ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.. Available from: [Link]
-
PubMed Central. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available from: [Link]
-
PubMed Central. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. Available from: [Link]
-
National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. zenodo.org [zenodo.org]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
In Vitro Evaluation of 4-Phenylcinnoline's Anticancer Potential: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental framework for the in vitro evaluation of 4-phenylcinnoline as a potential anticancer agent. While direct experimental data on this compound is emerging, this document provides a robust set of protocols and theoretical frameworks based on the well-documented anticancer activities of structurally related cinnoline and quinoline derivatives. This guide is designed to be a self-validating system, enabling researchers to meticulously assess the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound. We present detailed, step-by-step methodologies for key in vitro assays, including the MTT cell viability assay, Annexin V-FITC/Propidium Iodide apoptosis assay, and cell cycle analysis by flow cytometry. Furthermore, we provide protocols for Western blot analysis of key proteins involved in apoptosis and cell cycle regulation. The causality behind experimental choices is explained throughout, providing a deeper understanding of the scientific principles at play. This guide is intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the investigation of this compound's therapeutic potential.
Introduction: The Therapeutic Promise of Cinnoline Scaffolds
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties[1]. The structural similarity of cinnolines to quinolines, a class of compounds with several approved anticancer drugs, further underscores their therapeutic potential. While extensive research has been conducted on various cinnoline derivatives, this compound remains a relatively unexplored entity. This guide provides a comprehensive roadmap for its initial in vitro anticancer evaluation, drawing parallels from the established activities of related compounds which have been shown to induce apoptosis and modulate key signaling pathways in cancer cells. The protocols herein are designed to rigorously test the hypothesis that this compound possesses anticancer activity and to elucidate its potential mechanisms of action.
Experimental Workflow for In Vitro Anticancer Evaluation
A systematic approach is crucial for the comprehensive in vitro evaluation of a novel compound. The following workflow outlines the key stages, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of this compound's anticancer activity.
Phase 1: Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used, reliable, and sensitive method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Data Presentation: Comparative Cytotoxicity of Structurally Related Compounds
While specific IC50 values for this compound are not yet widely published, the following table presents data from structurally related quinoline derivatives to provide a benchmark for expected potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-Anilino-2-phenylquinoline derivative | MDA-MB-231 (Breast) | 0.04 | [2] |
| Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [3] |
| 4-Anilinoquinolinylchalcone derivative | MDA-MB-231 (Breast) | 0.11 | |
| Dihydrobenzo[h]cinnoline-5,6-dione derivative | KB (Epidermoid Carcinoma) | 0.56 | [1] |
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MRC-5) for selectivity assessment
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage of cell viability vs. drug concentration) to determine the half-maximal inhibitory concentration (IC50).
-
Phase 2: Mechanistic Investigation
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate the mechanism of cell death. The primary question is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Principle of the Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.
Detailed Protocol: Annexin V-FITC/Propidium Iodide Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cells treated with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours)
-
Untreated control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as described in the MTT assay protocol.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Principle of Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (G1, S, or G2/M), thereby preventing cancer cells from dividing. Propidium iodide (PI) staining followed by flow cytometry is the standard method for analyzing cell cycle distribution. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cancer cells treated with this compound at its IC50 concentration
-
Untreated control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated and untreated cells.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content.
-
Data Interpretation:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
An accumulation of cells in a specific phase after treatment with this compound indicates cell cycle arrest.
Phase 3: Molecular Target Analysis
To gain deeper insights into the mechanism of action, it is essential to investigate the molecular changes induced by this compound. Western blotting is a powerful technique to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Potential Signaling Pathways Modulated by this compound
Based on the activity of related compounds, this compound may exert its anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Potential signaling pathways that may be modulated by this compound.
Detailed Protocol: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cyclin D1, anti-CDK4, anti-p21, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Expected Outcomes:
-
Induction of Apoptosis: An increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the expression of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: Changes in the expression of cyclins and cyclin-dependent kinases (CDKs) corresponding to the observed phase of arrest. For example, G1 arrest may be associated with decreased cyclin D1 and CDK4, and increased p21.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of this compound's anticancer activity. By following these detailed protocols, researchers can systematically assess its cytotoxicity, determine its mode of cell death, and begin to unravel its molecular mechanism of action. The insights gained from these studies will be crucial in determining the potential of this compound as a lead compound for the development of novel cancer therapeutics.
References
-
Al-Otaibi, J. S., El-Sayed, M. A. A., & Al-Ghamdi, A. M. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(15), 3464. [Link]
-
Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Li, W. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
-
Hsiao, C. J., Liu, M. C., & Chen, Y. J. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Bioorganic & medicinal chemistry, 13(12), 3947-3954. [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 4-phenylcinnoline
Technical Support Center: Synthesis of 4-Phenylcinnoline
Welcome to the technical support guide for the multi-step synthesis of this compound. This resource is tailored for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. Cinnoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, their synthesis can present notable challenges. This guide provides in-depth, experience-based answers to common problems, moving beyond simple protocols to explain the "why" behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?
A1: A prevalent and classical method for synthesizing the cinnoline ring system is the Widman-Stoermer reaction, which involves the diazotization of an o-amino-α-phenylstyrene derivative followed by intramolecular cyclization.[4] The main challenges are centered around two key stages: the stability of the diazonium salt intermediate and the efficiency of the subsequent intramolecular cyclization. Low yields are often attributed to decomposition of the diazonium salt or competing side reactions during the ring-closing step.
Q2: My precursor, 2-amino-α-phenylstyrene, is not commercially available. What is a reliable method for its synthesis?
A2: The precursor is typically prepared from 2-aminobenzophenone. A common route is a Wittig reaction or a Horner-Wadsworth-Emmons reaction on 2-aminobenzophenone to introduce the vinyl group. Alternatively, a Grignard reaction with methylmagnesium bromide followed by acid-catalyzed dehydration can yield the desired styrene derivative. The key challenge in these preparations is preventing side reactions involving the amino group, which may require protection-deprotection steps.
Q3: Are there alternative, more modern synthetic strategies for cinnoline derivatives?
A3: Yes, recent advancements have focused on metal-catalyzed C-C and C-N bond formation reactions, which can offer milder conditions and broader substrate scope.[1] For instance, tandem copper-catalyzed annulation reactions have been developed.[5] While these methods are powerful, they may require careful optimization of catalysts, ligands, and reaction conditions, and may not be as cost-effective for large-scale synthesis as classical routes.
Troubleshooting Guide: Step-by-Step Challenges
Part 1: The Diazotization Step
The conversion of the primary aromatic amine to a diazonium salt is a critical, and often problematic, first step.[6][]
Problem 1: Low or No Yield of the Diazonium Salt, Indicated by a Negative Starch-Iodide Test.
-
Question: I performed the diazotization of my 2-amino-α-phenylstyrene precursor with sodium nitrite and HCl at 0-5 °C, but a starch-iodide test for excess nitrous acid is negative, and the reaction mixture color suggests decomposition. What went wrong?
-
Answer & Troubleshooting: This issue almost always points to problems with temperature control or reagent purity/stoichiometry. Aryl diazonium salts are notoriously unstable; their stability is highly dependent on the counterion and temperature.[8][9][10] While resonance provides some stability to aromatic diazonium salts compared to their aliphatic counterparts, they can still decompose rapidly.[11]
-
Causality: The diazotization reaction is highly exothermic. If the addition of sodium nitrite solution is too fast, localized heating can occur, leading to rapid decomposition of the newly formed diazonium salt, often observed as a dark, tarry mixture and evolution of nitrogen gas.[8]
-
Solution Protocol:
-
Strict Temperature Control: Ensure your reaction vessel is submerged in an ice-salt bath to maintain a temperature between 0 and 5 °C. Use a calibrated thermometer directly in the reaction mixture.
-
Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution dropwise and slowly, ensuring the tip of the addition funnel or pipette is below the surface of the reaction mixture. This prevents localized high concentrations and heat buildup.
-
Check Reagent Purity: Use freshly opened or properly stored sodium nitrite. Old reagents can absorb moisture and degrade.
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions.[10] Always test for excess nitrous acid using starch-potassium iodide paper (a positive test turns blue-black) to ensure the reaction has gone to completion.[10]
-
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 0-5 °C | -5 to 0 °C (Ice-Salt Bath) | Enhances diazonium salt stability.[9][10] |
| NaNO₂ Addition | Dropwise | Slow, subsurface dropwise addition | Prevents localized heat and decomposition. |
| Acid | 2.5-3.0 eq. Mineral Acid (e.g., HCl) | Ensure acid is in sufficient excess | Maintains low pH to prevent unwanted coupling reactions. |
Problem 2: My Isolated Diazonium Salt (e.g., as a tetrafluoroborate) is Unstable or Explosive.
-
Question: I attempted to isolate the diazonium salt as a tetrafluoroborate salt for better stability, but it decomposed upon drying. Is this expected?
-
Answer & Troubleshooting: While diazonium tetrafluoroborate or tosylate salts are significantly more stable than their chloride counterparts and can often be isolated, they are still energetic compounds and must be handled with extreme caution.[8][9][12] Several factors can lead to decomposition.
-
Causality: Impurities, such as residual nitrous acid, transition metals, or iodide salts, can lower the decomposition temperature.[10] Over-drying or drying at elevated temperatures can lead to violent decomposition. The structure of the aryl group itself also plays a role; electron-donating groups can decrease stability.[8]
-
Safety & Handling Protocol:
-
Do Not Over-dry: Never dry diazonium salts completely in a vacuum oven at elevated temperatures. It is safer to use them directly in solution or as a moist solid.
-
Avoid Metal Spatulas: Use ceramic or plastic spatulas to handle isolated diazonium salts to avoid contamination with metal impurities.
-
Store Cold: If storage is necessary, even for a short period, store the isolated salt at low temperatures (-20 °C) and protected from light.[12]
-
In Situ Generation is Preferred: The safest and most efficient method is to generate the diazonium salt in situ and use the resulting solution directly for the subsequent cyclization step without isolation.
-
-
Part 2: The Intramolecular Cyclization Step
This is the key ring-forming reaction where the diazonium group is displaced by the vinyl group to form the cinnoline ring.
Problem 3: Low Yield of this compound and Formation of Tarry Byproducts.
-
Question: After forming the diazonium salt in situ, I heated the reaction to induce cyclization, but I obtained a very low yield of the desired product along with a significant amount of dark, insoluble material. How can I improve the cyclization efficiency?
-
Answer & Troubleshooting: This is a classic problem of competing intermolecular versus intramolecular reactions and decomposition.[13] The desired pathway is an intramolecular electrophilic attack. However, at higher concentrations, the diazonium salt can react with another molecule (intermolecularly), leading to polymerization and tar formation.
-
Causality: The rate of intramolecular cyclization is concentration-independent, while the rate of intermolecular polymerization is concentration-dependent. Therefore, running the reaction under dilute conditions can significantly favor the desired intramolecular pathway.[14][15]
-
Solution Protocol - High Dilution Technique:
-
Prepare a Dilute Solution: After the diazotization is complete, dilute the reaction mixture significantly with an appropriate solvent (e.g., acetic acid, or a water/organic biphasic system).
-
Controlled Heating: Heat the diluted solution slowly and with vigorous stirring to a moderate temperature (e.g., 60-80 °C). The goal is to provide enough energy for cyclization without promoting rapid decomposition.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Sources
- 1. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. Diazotisation [organic-chemistry.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Phenylcinnoline
Welcome to the technical support center dedicated to the synthesis of 4-phenylcinnoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your this compound synthesis. Our approach is grounded in mechanistic understanding and practical, field-proven experience.
Introduction to this compound Synthesis
The synthesis of the cinnoline ring system is a classic endeavor in heterocyclic chemistry, with several named reactions providing pathways to this scaffold. For this compound, the most common and logical approaches are variations of the Widman-Stoermer synthesis and the Borsche-Koelsch synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
This guide will focus on troubleshooting these two primary synthetic routes. We will delve into the mechanistic underpinnings of each step to provide a clear rationale for our optimization strategies.
Part 1: The Widman-Stoermer Synthesis Approach
The Widman-Stoermer synthesis involves the diazotization of a suitably substituted o-aminoarylalkene, followed by an intramolecular cyclization. For this compound, the key precursor is 2-amino-α-phenylstyrene.
Reaction Scheme:
Caption: General workflow for the Widman-Stoermer synthesis of this compound.
Frequently Asked Questions (FAQs): Widman-Stoermer Synthesis
Q1: My diazotization reaction of 2-amino-α-phenylstyrene is not proceeding as expected. What could be the issue?
A1: Successful diazotization is critically dependent on temperature control and the quality of your reagents.
-
Temperature: The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. An increase in temperature can lead to the formation of phenolic byproducts and a significant reduction in yield.
-
Nitrous Acid Formation: Sodium nitrite should be of high purity, and the hydrochloric acid should be of sufficient concentration. The slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine is crucial to ensure the controlled in-situ formation of nitrous acid.
-
Solvent: The choice of solvent is important. While aqueous HCl is common, in some cases, using a co-solvent like ethanol can improve the solubility of the starting material.
Q2: The cyclization of the diazonium salt intermediate is giving a low yield of this compound. How can I improve this?
A2: The cyclization step is an intramolecular electrophilic aromatic substitution. The efficiency of this step is influenced by several factors:
-
Acidity: The reaction is typically carried out in an acidic medium. However, excessively strong acidity can sometimes hinder the cyclization. It may be beneficial to slightly reduce the acidity after the diazotization is complete, though this must be done with caution to avoid decomposition of the diazonium salt.
-
Electron-donating/withdrawing groups: The presence of other substituents on the aromatic rings can significantly impact the cyclization. Electron-donating groups on the phenyl ring of the styrene moiety can facilitate the electrophilic attack, while electron-withdrawing groups can retard it.[1]
-
Reaction Time and Temperature: While the initial diazotization is done at low temperatures, the cyclization may require gentle warming. A careful temperature study (e.g., allowing the reaction to slowly warm to room temperature or gentle heating to 30-40 °C) can help identify the optimal conditions for cyclization without promoting side reactions.
Q3: I am observing the formation of a significant amount of tar-like byproducts. What is the cause and how can I prevent this?
A3: Tar formation is a common issue in diazonium chemistry and is often a result of side reactions of the highly reactive diazonium salt.
-
Temperature Control: As mentioned, maintaining a low temperature during diazotization is paramount.
-
Exclusion of Light: Diazonium salts can be light-sensitive. Running the reaction in a flask wrapped in aluminum foil can minimize light-induced decomposition.
-
Purity of Starting Material: Impurities in the 2-amino-α-phenylstyrene can lead to a host of side reactions. Ensure your starting material is of high purity.
Troubleshooting Guide: Widman-Stoermer Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete diazotization. | Ensure slow, dropwise addition of NaNO₂ solution at 0-5 °C. Use high-purity reagents. |
| Decomposition of diazonium salt. | Maintain strict temperature control. Protect the reaction from light. | |
| Inefficient cyclization. | Optimize the acidity of the reaction medium. Consider a temperature study for the cyclization step. | |
| Formation of Dark, Tarry Byproducts | Premature decomposition of diazonium salt. | Re-verify temperature control and ensure it does not exceed 5 °C during diazotization. |
| Side reactions due to impurities. | Purify the 2-amino-α-phenylstyrene starting material (e.g., by column chromatography or recrystallization). | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous reaction mixture. | After the reaction is complete, carefully neutralize the solution and extract with an organic solvent like dichloromethane or ethyl acetate. |
| Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to break the emulsion. |
Part 2: The Borsche-Koelsch Cinnoline Synthesis Approach
The Borsche-Koelsch synthesis provides an alternative route, particularly useful if the corresponding ortho-aminoaryl ketone is more accessible. For this compound, this would involve the diazotization of 2-aminoacetophenone, followed by a reaction with a compound containing an active methylene group, such as phenylacetonitrile, and subsequent cyclization. A more direct Borsche-type synthesis would involve the diazotization of 2-amino-benzophenone and subsequent intramolecular cyclization.[2]
Reaction Scheme (Hypothetical for this compound):
Caption: Conceptual workflow for a Borsche-type synthesis of this compound.
Frequently Asked Questions (FAQs): Borsche-Koelsch Synthesis
Q1: My Borsche-Koelsch synthesis is failing at the cyclization step. What are the critical factors?
A1: The cyclization in the Borsche-Koelsch synthesis is essentially an intramolecular attack of an enol or enolate onto the diazonium group.
-
Enol/Enolate Formation: The formation of the enol tautomer of the ketone is crucial. This is often facilitated by the acidic conditions used for the diazotization. However, the equilibrium between the keto and enol forms can be influenced by the solvent and the specific acid used.
-
Reaction Medium: While strong mineral acids are necessary for the initial diazotization, some protocols suggest that the cyclization step may be favored in a less acidic medium, or even under basic conditions in some variations, to promote enolate formation. This would require careful neutralization or basification after the diazonium salt is formed.
-
Substituent Effects: As with the Widman-Stoermer synthesis, the electronic nature of any other substituents on the aromatic rings can influence the nucleophilicity of the enol and the electrophilicity of the diazonium group, thereby affecting the rate of cyclization.
Q2: I am getting 4-hydroxycinnoline derivatives as a major byproduct. Why is this happening?
A2: The formation of 4-hydroxycinnolines is a known side reaction in some cinnoline syntheses.[3] This can occur if the diazonium salt reacts with water before the intramolecular cyclization can take place. To minimize this:
-
Anhydrous Conditions: While the initial diazotization is often performed in an aqueous medium, subsequent steps could potentially be carried out in a less aqueous environment, although this can be challenging with diazonium salts.
-
Temperature Control: As always with diazonium salts, keeping the temperature low minimizes decomposition and side reactions with the solvent.
Part 3: General Protocols and Purification
Illustrative Protocol: Widman-Stoermer Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution of Amine: Dissolve 2-amino-α-phenylstyrene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40 °C) may be required to drive the cyclization to completion.
-
Workup: Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Purification Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Product is difficult to separate from starting material by chromatography. | Similar polarities of the product and starting material. | Try a different solvent system for chromatography (e.g., dichloromethane/methanol). Consider recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[4] |
| Product is an oil and does not crystallize. | Presence of impurities. | Re-purify by column chromatography. Try to form a salt (e.g., hydrochloride) which may be crystalline and easier to handle. |
| Low recovery after purification. | Product is partially soluble in the aqueous layer during workup. | Perform additional extractions of the aqueous layer. |
References
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). National Institutes of Health. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
- Widman-Stoermer Synthesis. Merck Index.
- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines - Supporting Inform
- Synthesis of 2‐propyl‐4‐phenylquinolines (5 a–k).
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Available at: [Link]
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Benchchem.
- Troubleshooting low yields in the synthesis of α-methylserine deriv
-
Borsche Cinnoline synthesis. (2024). YouTube. Available at: [Link]
- Methods for the synthesis of cinnolines (Review).
- Borsche Cinnoline Synthesis.
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
- A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic.
- Synthesis and pollen suppressant activity of phenylcinnoline-3-carboxylic acids. Journal of Agricultural and Food Chemistry.
- Purification of isoquinoline.
- Synthesis of 4-quinolones. Organic Chemistry Portal.
- Preparation of 4-hydroxyquinoline compounds.
-
Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond cleavage of styrenes. (2024). National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Phenylcinnoline Synthesis
Welcome to the technical support center for the synthesis of 4-phenylcinnoline. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and key data to help you optimize your reactions and achieve high-quality results.
Introduction to this compound Synthesis
Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, with applications ranging from medicinal chemistry to materials science. The synthesis of this compound, in particular, can be challenging, often requiring careful optimization of reaction conditions to achieve desirable yields and purity. The most common synthetic routes involve the diazotization of an appropriate amino precursor followed by an intramolecular cyclization. This guide will focus on troubleshooting and optimizing these critical steps.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The classical methods for cinnoline synthesis are the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations. For this compound, a common approach involves the diazotization of a 2-amino-α-phenylstyrene derivative, which then undergoes intramolecular cyclization. This is a variation of the Widman-Stoermer synthesis.[1][2][3] Another potential route, analogous to the Friedländer synthesis of quinolines, could involve the condensation of a 2-aminobenzophenone with a suitable carbonyl compound, though this is less commonly reported specifically for this compound.[4][5]
Q2: Why is the diazotization step so critical and prone to issues?
A2: Diazotization involves the conversion of a primary aromatic amine to a diazonium salt using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. Diazonium salts are highly reactive and can be unstable, especially at elevated temperatures.[6] Incomplete diazotization, decomposition of the diazonium salt, and competing side reactions can all lead to low yields of the desired cinnoline.[6] Careful control of temperature (typically 0-5 °C) is crucial for success.
Q3: What are the key parameters to consider when optimizing the reaction?
A3: The key parameters for optimizing this compound synthesis include:
-
Temperature: Both the diazotization and cyclization steps are highly temperature-sensitive.
-
Acid Concentration: The acidity of the medium affects the stability of the diazonium salt and the rate of cyclization.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.
-
Purity of Starting Materials: Impurities in the starting amine can lead to the formation of colored byproducts and interfere with the reaction.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Q: I am observing a very low yield or no formation of this compound. What are the likely causes?
A: Low or no yield is a common problem and can stem from several factors related to the diazotization and cyclization steps.
| Possible Cause | Explanation & Suggested Solution |
| Inefficient Diazotization | The primary aromatic amine may not be fully converted to the diazonium salt. This can be due to insufficient acid, poor quality of sodium nitrite, or the reaction temperature being too high, leading to decomposition of nitrous acid. Solution: • Ensure a low temperature (0-5 °C) is maintained throughout the addition of sodium nitrite. Use an ice-salt bath if necessary. • Use a fresh, finely powdered sample of sodium nitrite. • Ensure a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) is used to both protonate the amine and generate nitrous acid. |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable and can decompose before cyclization can occur, especially if the temperature rises. This can lead to the formation of phenols and other byproducts. Solution: • Maintain rigorous temperature control (0-5 °C) during the entire process until the cyclization is initiated. • Use the diazonium salt solution immediately after its preparation. Do not store it. |
| Suboptimal Cyclization Conditions | The intramolecular cyclization of the diazonium intermediate to form the cinnoline ring is often the rate-determining step and is sensitive to acid concentration and temperature. Solution: • The cyclization of diazotized o-aminoarylethylenes in the Widman-Stoermer synthesis often occurs at room temperature after the initial diazotization.[1][2] However, gentle warming may be required in some cases. Monitor the reaction by TLC to determine the optimal temperature and time. • The presence of an electron-donating group on the styrene moiety can facilitate the cyclization, while an electron-withdrawing group can hinder it.[1] |
| Poor Quality Starting Material | Impurities in the starting 2-amino-α-phenylstyrene can interfere with the diazotization reaction, leading to the formation of tarry by-products and a low yield of the desired product. Solution: • Purify the starting amine before use, for example, by recrystallization or column chromatography. • Characterize the starting material thoroughly (NMR, melting point) to ensure its identity and purity. |
Formation of Side Products and Purification Challenges
Q: My reaction mixture is a complex mixture of products, and I am having difficulty isolating pure this compound.
A: The formation of multiple products is often due to the high reactivity of the diazonium intermediate and competing reaction pathways.
| Problem | Possible Cause & Suggested Solution |
| Presence of Colored Impurities | Azo coupling reactions can occur between the diazonium salt and any unreacted starting amine or other electron-rich aromatic species in the reaction mixture, leading to highly colored azo dyes as byproducts. Solution: • Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at low temperature. • A common purification technique for removing colored impurities is treatment with activated charcoal during recrystallization.[6] |
| Formation of Phenolic Byproducts | Decomposition of the diazonium salt in the aqueous acidic medium can lead to the formation of the corresponding phenol. Solution: • Maintain a low reaction temperature to minimize decomposition. • These phenolic byproducts can often be removed by column chromatography on silica gel. |
| Difficulty with Recrystallization | Finding a suitable solvent system for the recrystallization of this compound can be challenging, and the product may "oil out" instead of forming crystals. Solution: • A systematic solvent screen is recommended. Common solvents for the recrystallization of heterocyclic compounds include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or dichloromethane/hexane.[7][8] • To prevent oiling out, ensure the solution is not supersaturated before cooling, and allow for slow cooling to promote crystal growth.[9] Seeding the solution with a small crystal of the pure product can also be helpful. |
Experimental Protocols
General Protocol for this compound Synthesis (Widman-Stoerner Approach)
This protocol assumes the availability of 2-amino-α-phenylstyrene as the starting material.
Step 1: Diazotization
-
Dissolve 2-amino-α-phenylstyrene (1 equivalent) in a suitable acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The formation of the diazonium salt can sometimes be visually observed by a change in color.
Step 2: Intramolecular Cyclization
-
After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitor the progress of the cyclization reaction by Thin-Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[1]
-
Gentle heating may be required to facilitate cyclization, but this should be approached with caution to avoid decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Widman-Stoerner approach.
Data Presentation
Characterization Data for a Related Compound: 1-(4-Phenylquinolin-2-yl)propan-1-one
While specific NMR data for this compound was not found in the search results, the following data for a structurally related quinoline derivative, 1-(4-phenylquinolin-2-yl)propan-1-one, is provided for reference.[4] The chemical shifts will differ for this compound, but the general regions for aromatic protons and carbons can be informative.
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Aromatic protons: δ 7.47–8.26 ppm | Carbonyl carbon: δ 202.51-203.29 ppm |
| Aliphatic protons: δ 1.18-1.30 ppm | Aromatic carbons: δ 110-152 ppm |
Note: Spectra were recorded in CDCl₃ and DMSO-d₆. Chemical shifts can vary depending on the solvent used.[4]
References
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). National Institutes of Health.[Link]
-
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (n.d.). National Institutes of Health.[Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2017). Der Pharma Chemica.[Link]
-
Widman-Stoermer Synthesis. (2010). CoLab.[Link]
-
Widman-Stoermer Synthesis. (n.d.). Merck Index.[Link]
-
Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. (n.d.). National Institutes of Health.[Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry.[Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.[Link]
-
Synthesis of 4‐phenylquinoline (276) from acetophenone (274) and... (n.d.). ResearchGate.[Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Thieme.[Link]
-
Can anybody help with the following problem regarding formation of the Diazonium salt? (2014). ResearchGate.[Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.[Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.[Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). ACS Division of Organic Chemistry.[Link]
-
Synthesis and Basicity of 4-Amino-2-phenylquinazolines. (2020). ResearchGate.[Link]
-
Methods for the synthesis of cinnolines (Review). (2005). ResearchGate.[Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA.[Link]
-
2-aminobenzophenone. (n.d.). Organic Syntheses.[Link]
-
Synthesis of Benzodiazines. (2010). Química Organica.org.[Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). ResearchGate.[Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences.[Link]
- 4-amino phenylacetylene synthesizing method. (n.d.).
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI.[Link]
-
Synthesis of p-aminostyrene. (n.d.). PrepChem.com.[Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). National Institutes of Health.[Link]
-
ChemInform Abstract: Synthesis of 4‐Alkyl‐6‐amino‐3,5‐dicyano‐2(1H)‐pyridinethiones. (1998). Wiley Online Library.[Link]
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- 1. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 2. Widman-Stoermer Synthesis [drugfuture.com]
- 3. Synthesis of Benzodiazines [quimicaorganica.org]
- 4. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
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- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Overcoming Poor Solubility of 4-Phenylcinnoline in Assays
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-phenylcinnoline. This resource provides in-depth troubleshooting and practical guidance to address the significant challenge of its poor aqueous solubility in experimental assays. By understanding the underlying principles and applying the systematic approaches detailed here, you can ensure the generation of accurate, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation in my assay plate after adding this compound. What's the most likely cause?
A: The most common reason for observing a cloudy precipitate is that the final concentration of this compound in your aqueous assay buffer has surpassed its solubility limit.[1] Many organic molecules, including heterocyclic compounds like cinnoline derivatives, are readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but have very low solubility in water-based media.[1][2] When a concentrated DMSO stock solution is diluted into the assay buffer, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1][2] This is a classic issue related to a compound's kinetic solubility , which is its solubility under conditions where it doesn't have sufficient time to reach equilibrium in the new solvent environment.[3][4][5]
Q2: My DMSO stock solution of this compound is perfectly clear. Why does it still precipitate when I add it to my assay medium?
A: A clear stock solution in 100% DMSO is not a guarantee of solubility in the final aqueous assay buffer. The solubility of a compound can decrease by several orders of magnitude when transferring from a pure organic solvent to a predominantly aqueous one.[1] The key distinction here is between kinetic solubility and thermodynamic solubility .[3][5][6]
-
Kinetic solubility is measured by diluting a DMSO stock into an aqueous buffer, which is typical for high-throughput screening. Precipitation can occur if the compound doesn't dissolve quickly.[3][4][5]
-
Thermodynamic solubility is the true equilibrium solubility, determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period.[4][5][6]
Your clear DMSO stock represents a supersaturated state relative to the aqueous buffer, leading to precipitation upon dilution.[6]
Q3: What is the maximum final DMSO concentration I should use in my assay to avoid solubility issues and cellular toxicity?
A: A widely accepted industry standard is to keep the final DMSO concentration at or below 0.5%.[7][8] While slightly higher concentrations (up to 1%) may be tolerated in some robust assays, concentrations above this can lead to cellular toxicity, off-target effects, and may even exacerbate the precipitation of some poorly soluble compounds.[7][9] It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent.[1][7]
Q4: Can components in my assay buffer, like pH or serum proteins, affect the solubility of this compound?
A: Yes, the composition of your assay buffer can significantly influence the solubility of your test compound.[1]
-
pH: For ionizable compounds, solubility is highly dependent on pH.[10][11][12] While this compound is not strongly ionizable, minor pH shifts can still affect its solubility.
-
Serum Proteins: The presence of proteins, such as those in Fetal Bovine Serum (FBS), can sometimes improve the apparent solubility of hydrophobic compounds through non-specific binding. However, in other cases, interactions with proteins can also promote precipitation.[13] It's advisable to test the solubility of this compound in both serum-free and serum-containing media if applicable to your experiment.[13]
Troubleshooting Workflow for Precipitation Issues
If you are encountering precipitation with this compound, follow this systematic workflow to diagnose and resolve the problem.
Caption: A decision tree for addressing compound precipitation in assays.
Advanced Solubilization Strategies & Protocols
When standard methods are insufficient, more advanced formulation strategies can be employed. These techniques aim to increase the aqueous solubility of this compound, thereby improving its bioavailability in assays.[10][14][15]
Strategy 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent, which can help solubilize nonpolar compounds.[10]
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[16][17]
-
Application: Useful for preparing intermediate stock solutions. For example, a 10X final concentration stock can be prepared in a buffer containing 10% PEG 400 before the final 1:10 dilution into the assay plate.
Strategy 2: Formulation with Solubilizing Excipients
Certain excipients can form complexes or micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[16][18]
| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range in Assay |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes where the hydrophobic this compound is encapsulated within the cyclodextrin cavity.[16][18] | 0.1% - 2% (w/v) |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | Form micelles that encapsulate the compound above the critical micelle concentration (CMC).[12][16] | 0.01% - 0.1% (v/v) |
Caution: Always test the compatibility of these excipients with your specific assay, as they can have their own biological effects.
Protocol: Preparing a this compound Formulation with HP-β-Cyclodextrin
This protocol describes the preparation of a 10 mM stock solution of this compound in a 40% HP-β-CD aqueous solution, which can then be further diluted.
Materials:
-
This compound (MW: 206.25 g/mol )
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Nuclease-free water
-
Vortex mixer and sonicator
Procedure:
-
Prepare the HP-β-CD Solution: Weigh out 4g of HP-β-CD and dissolve it in 10 mL of nuclease-free water to make a 40% (w/v) solution. Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin.
-
Weigh this compound: Accurately weigh 2.06 mg of this compound.
-
Dissolve the Compound: Add the weighed this compound to 1 mL of the 40% HP-β-CD solution.
-
Mix Thoroughly: Vortex the solution vigorously for 2-3 minutes.
-
Sonicate: Place the vial in a bath sonicator for 10-15 minutes to aid dissolution. The solution should become clear.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any potential aggregates and ensure sterility.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]
Caption: Workflow for preparing a cyclodextrin-based stock solution.
References
-
Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1848-1868. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Avdeef, A. (2011). Kinetic solubility: Experimental and machine-learning modeling perspectives. Pharmaceutical discovery, 6(3), 22-29. Available from: [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 323-334. Available from: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-78. Available from: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]
-
Alexander, J., et al. (2003). Synthesis of Cinnoline Derivatives. Journal of Medicinal Chemistry, 46(25), 5433-5444. Available from: [Link]
-
Stenutz. (n.d.). This compound. Stenutz. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylquinoline. PubChem. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. Available from: [Link]
-
protocols.io. (2021). DMSO stock preparation. protocols.io. Available from: [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available from: [Link]
-
NIST. (n.d.). 4-phenylquinoline. NIST WebBook. Available from: [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Protheragen. Available from: [Link]
-
Kumar, S., & Singh, P. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica, 63(3), 277-301. Available from: [Link]
-
ResearchGate. (2022). MTT assay DMSO vehicle? ResearchGate. Available from: [Link]
-
Solubility of Things. (n.d.). 4-Methyl-2-phenylquinoline. Solubility of Things. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available from: [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. Available from: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry, 279, 116611. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 101-110. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylisoquinoline. PubChem. Available from: [Link]
-
Warren, D. B., & Chalmers, D. K. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of pharmaceutical sciences, 107(1), 58-67. Available from: [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available from: [Link]
-
Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2). Available from: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). Available from: [Link]
-
Szumiak, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(21), 3926. Available from: [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com. Available from: [Link]
-
Vikas, S., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(1), 55-60. Available from: [Link]
-
Dressman, J. B., & Reppas, C. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 6-12. Available from: [Link]
-
Agrisera. (n.d.). Immunoprecipitation troubleshooting. Agrisera. Available from: [Link]
-
Mitra, A., et al. (2020). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 107(3), 644-653. Available from: [Link]
-
Journal of Pharmaceutical Sciences. (2012). Impact of Nanosizing on Solubility and Dissolution Rate of Poorly Soluble Pharmaceuticals. Journal of Pharmaceutical Sciences, 101(10), 3897-3908. Available from: [Link]
-
Myers, B. J. (2019). Common Solvents Used in Organic Chemistry: Table of Properties. American Chemical Society, Division of Organic Chemistry. Available from: [Link]
Sources
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- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. kinampark.com [kinampark.com]
Stability issues of 4-phenylcinnoline under experimental conditions
Technical Support Center: Stability of 4-Phenylcinnoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we understand the critical importance of compound integrity in research and development. This resource is structured in a question-and-answer format to directly address potential challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) about this compound Stability
Q1: Is this compound generally considered a stable molecule?
A1: The cinnoline ring system, a bicyclic aromatic heterocycle, is generally stable.[1][2][3] The presence of the phenyl group at the 4-position is not expected to confer significant instability under standard laboratory conditions (e.g., ambient temperature, neutral pH, protection from light). However, like many nitrogen-containing heterocycles, its stability can be influenced by aggressive environmental factors.[4] Therefore, it is crucial to assess its stability under your specific experimental conditions.
Q2: What are the primary environmental factors that could potentially degrade this compound?
A2: The most common factors that can affect the stability of small molecules like this compound include:
-
pH: Highly acidic or basic conditions can potentially lead to hydrolysis or ring-opening reactions.
-
Oxidation: The nitrogen atoms in the cinnoline ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species.
-
Light (Photostability): Aromatic systems can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[5][6]
-
Temperature (Thermal Stability): While generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[7][8][9]
Q3: I'm observing a new, unexpected peak in my HPLC analysis of a this compound sample. Could this be a degradation product?
A3: It is possible. An unexpected peak could be a degradation product, an impurity from the synthesis, or a contaminant. To determine the source of the new peak, consider the following:
-
Analyze a freshly prepared sample: If the peak is absent or smaller in a freshly prepared sample compared to an older one, degradation is a likely cause.
-
Review the sample's history: Was the sample exposed to light, elevated temperatures, or non-neutral pH for an extended period?
-
Perform a forced degradation study: Intentionally exposing your compound to stress conditions (as outlined in the troubleshooting section below) can help you identify potential degradation products and confirm if the new peak corresponds to one of them.[10][11][12]
Q4: What are the best practices for storing this compound to ensure its stability?
A4: To maximize the shelf-life of this compound, we recommend the following storage conditions:
-
Solid Form: Store as a solid in a tightly sealed, amber glass vial to protect from light and moisture.
-
Temperature: Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
In Solution: If you need to store it in solution, use a high-purity, anhydrous solvent. Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed vial, protected from light, and at a low temperature. The choice of solvent is critical; for example, protic solvents may participate in degradation pathways under certain conditions.
Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to identifying and resolving stability problems with this compound in your experiments.
Issue 1: Suspected Degradation in Solution
-
Symptom: You observe a decrease in the main peak area of this compound and/or the appearance of new peaks in your chromatogram over time.
-
Possible Causes & Investigation:
-
Solvent-Induced Degradation: The solvent may not be inert.
-
Action: Test the stability of this compound in a panel of alternative solvents with different polarities and proticities (e.g., acetonitrile, DMSO, THF).
-
-
pH Effects: If using a buffered or aqueous solution, the pH may be promoting hydrolysis or other reactions.
-
Action: Analyze the stability at different pH values (e.g., pH 3, 7, 9) to identify a pH range where the compound is most stable.
-
-
Photodegradation: Exposure to ambient or UV light can induce degradation.
-
Action: Prepare two samples. Protect one from light by wrapping the vial in aluminum foil and expose the other to your typical laboratory lighting conditions. Analyze both at various time points.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You observe high variability in your assay results, or a loss of activity over the course of the experiment.
-
Possible Causes & Investigation:
-
Instability in Assay Media: The compound may be degrading in the complex biological medium.
-
Action: Incubate this compound in the assay medium (without cells or other biological components) for the duration of your experiment. Analyze the concentration of the parent compound at the beginning and end of the incubation period by HPLC or LC-MS.[13]
-
-
Metabolic Instability: The compound may be metabolized by enzymes present in your assay system.
-
Action: This is a separate, specialized area of study (metabolic stability). If you suspect metabolism, you may need to perform experiments with liver microsomes or other metabolic systems.
-
-
Adsorption to Labware: The compound may be adsorbing to the surface of your plasticware (e.g., microplates, pipette tips).
-
Action: Compare the recovery of the compound from different types of labware (e.g., polypropylene vs. glass).
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the potential degradation pathways of this compound and for developing a stability-indicating analytical method.[10][11][12][14] This involves intentionally subjecting the compound to stress conditions.
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector or mass spectrometer[13]
-
Photostability chamber (or a light source with controlled output)
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[14]
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a portion in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15][16] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound.[10] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).
-
Data Presentation:
| Stress Condition | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl, 60°C, 24h | e.g., 15.2% | e.g., 2 | e.g., 0.85, 1.12 |
| 0.1 M NaOH, 60°C, 24h | e.g., 8.5% | e.g., 1 | e.g., 0.91 |
| 3% H₂O₂, RT, 24h | e.g., 11.7% | e.g., 3 | e.g., 0.78, 0.95, 1.24 |
| Solid, 80°C, 48h | e.g., < 5% | e.g., 0 | e.g., N/A |
| Photolytic | e.g., 18.9% | e.g., 2 | e.g., 0.88, 1.05 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Workflow for Investigating Stability Issues
Caption: Workflow for troubleshooting stability issues of this compound.
Potential Degradation Pathways of the Cinnoline Core
While specific pathways for this compound are not extensively documented, we can hypothesize potential degradation mechanisms based on the chemistry of N-heterocycles.
Caption: Hypothetical degradation pathways of the this compound core.
References
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Creative Research Thoughts. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Available from: [Link]
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Cinnoline. Wikipedia. Available from: [Link]
-
A Concise Review on Cinnolines. Innovative Journal. Available from: [Link]
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available from: [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available from: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]
-
Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society. Available from: [Link]
-
Shaping cycles with light: a regiodivergent approach to tetracyclic aza-aromatic compounds. Organic Chemistry Frontiers. Available from: [Link]
-
Acid-base properties of singlet and triplet excited states of pyrene derivatives and aza-aromatic compounds. Semantic Scholar. Available from: [Link]
Sources
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- 2. innovativejournal.in [innovativejournal.in]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of aromatic compounds. Part 1.—Acid-base properties of singlet and triplet excited states of pyrene derivatives and aza-aromatic compounds | Semantic Scholar [semanticscholar.org]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. sciencegate.app [sciencegate.app]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. ijisrt.com [ijisrt.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Spectroscopic Characterization of 4-Phenylcinnoline
Welcome to the technical support guide for the spectroscopic characterization of 4-phenylcinnoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the analysis of this important N-heterocyclic scaffold. Cinnoline derivatives are of significant interest in medicinal chemistry for their broad spectrum of pharmacological activities.[1][2] Accurate and reliable spectroscopic data is the bedrock of successful research and development in this area.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the spectroscopic analysis of this compound. Each solution is grounded in fundamental principles and provides actionable protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why are the signals in my ¹H NMR spectrum of this compound unexpectedly broad while the solvent peak remains sharp?
Answer: This is a classic and often perplexing issue. While several factors can cause peak broadening, such as poor shimming or low solubility, the fact that your solvent and reference signals are sharp strongly points towards a chemical phenomenon rather than an instrument or sample preparation artifact.[3] The most likely causes are:
-
Chemical Exchange with Trace Acid: this compound is a basic N-heterocycle. Trace amounts of acid (e.g., HCl) in your deuterated chloroform (CDCl₃) can lead to a dynamic equilibrium between the neutral molecule and its protonated (cinnolinium) form. This rapid exchange on the NMR timescale causes significant broadening of the compound's signals.[4]
-
Aggregation/Stacking at High Concentration: Aromatic systems like cinnoline can undergo π-π stacking, especially at higher concentrations. This can lead to changes in the magnetic environment and result in broader signals.[3]
-
Presence of Paramagnetic Impurities: Trace paramagnetic metals (e.g., iron, copper) from reagents or glassware can dramatically shorten relaxation times and broaden NMR signals.
Troubleshooting Protocol:
-
Neutralize the Solvent: Prepare your NMR sample by first filtering the CDCl₃ through a small plug of basic alumina or anhydrous potassium carbonate directly into the vial containing your sample. This will remove trace acid.[4]
-
Vary the Concentration: Acquire spectra at different concentrations. If the peaks sharpen upon dilution, aggregation was likely the issue.
-
Check for Paramagnetics: If the problem persists, try adding a small amount of a chelating agent like EDTA to your sample. If the peaks sharpen, paramagnetic contamination is the culprit.
-
Change Solvents: Acquiring the spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts and may resolve overlapping or broadened signals.[3] The chemical shifts of protons on heterocyclic rings are known to be sensitive to the solvent used.[5]
dot
Caption: Logic diagram for troubleshooting broad NMR signals.
Fluorescence Spectroscopy
Question 2: The fluorescence intensity of my this compound sample is not linear with concentration and the emission peak shape seems distorted at higher concentrations. What is happening?
Answer: This is a textbook case of the Inner Filter Effect (IFE) . IFE is an artifact that leads to a non-linear relationship between fluorescence intensity and concentration, and it can significantly distort your results.[6] It is caused by the sample itself absorbing either the excitation light (primary IFE) or the emitted light (secondary IFE).
-
Primary IFE: At high concentrations, the molecules at the front face of the cuvette absorb so much of the excitation light that fewer photons reach the center of the cuvette, reducing the overall emission.
-
Secondary IFE: If there is an overlap between the absorption and emission spectra, the light emitted by molecules in the center of the cuvette can be re-absorbed by other molecules before it reaches the detector.
Even at a seemingly low absorbance of 0.1, the error in fluorescence intensity can be as high as 10-12%.[6][7]
Protocol for IFE Mitigation and Correction:
-
Dilution (The Simplest Approach): The most straightforward way to avoid IFE is to work with dilute solutions. Prepare a dilution series and measure the UV-Vis absorbance at your excitation wavelength (λ_ex). Ensure the absorbance is below 0.1, and ideally below 0.05, to minimize IFE.[8]
-
Use a Microplate Reader with Pathlength Correction: Modern plate readers can often correct for IFE by measuring absorbance and fluorescence simultaneously or by using variable z-axis focus positions.[7][9]
-
Mathematical Correction: If dilution is not possible, you can mathematically correct the observed fluorescence. The correction requires a corresponding absorbance spectrum of the exact same sample. The general correction formula is:
F_corr = F_obs × 10^[(A_ex + A_em)/2]
Where F_corr is the corrected intensity, F_obs is the observed intensity, and A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.[10]
dot
Caption: Workflow for correcting the Inner Filter Effect (IFE).
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental spectroscopic properties of this compound.
Question 3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer: While the exact chemical shifts will vary slightly depending on the solvent and concentration, you can expect the signals to appear in characteristic regions for this type of N-heterocyclic aromatic compound. The combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) is essential for unambiguous assignment.[11][12]
Table 1: Expected NMR Chemical Shift Regions for this compound (in CDCl₃)
| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| Cinnoline Protons | 8.0 - 9.5 | 125 - 155 | The proton ortho to the ring nitrogen (at position 3) is typically the most downfield. |
| Phenyl Protons | 7.4 - 7.8 | 128 - 140 | Protons will show characteristic ortho, meta, and para coupling patterns. |
| Quaternary Carbons | N/A | 120 - 160 | Includes the carbon atoms at the ring junctions and the point of phenyl substitution. |
Note: These are estimated ranges based on data for related structures like quinoline and other N-heterocycles.[13][14] Precise assignment requires detailed 2D NMR analysis.
Question 4: How does solvent polarity affect the UV-Vis and Fluorescence spectra of this compound?
Answer: The absorption and emission spectra of N-heterocycles like this compound are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[15][16]
-
UV-Vis Absorption: As solvent polarity increases, you may observe a slight shift in the absorption maxima (λ_max). This is due to intermolecular interactions (e.g., dipole-dipole) that alter the energy gap between the ground and excited states.[17] For π → π* transitions, which are common in these aromatic systems, an increase in solvent polarity often leads to a small red-shift (shift to longer wavelength).
-
Fluorescence Emission: The effect is typically more pronounced in the emission spectrum.[18] The excited state of polar molecules is often more polar than the ground state. In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize the excited state dipole, lowering its energy. This leads to a significant red-shift in the emission spectrum.[15][18] In protic solvents like alcohols, protonation of a nitrogen heteroatom can lead to a loss of fine structure and a substantial red-shift in emission.[19]
Question 5: What are the characteristic fragmentation patterns for this compound in Mass Spectrometry?
Answer: In Electron Ionization Mass Spectrometry (EI-MS), aromatic N-heterocycles are typically quite stable, showing a prominent molecular ion peak (M•⁺). The fragmentation of the cinnoline core often involves the loss of a neutral nitrogen molecule (N₂), which is a characteristic fragmentation pathway for this class of compounds.
For this compound (C₁₄H₁₀N₂), with a molecular weight of 206.24 g/mol , the expected key fragments in EI or ESI-MS/MS would be:
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z (charge/mass ratio) | Proposed Fragment | Notes |
| 206 | [C₁₄H₁₀N₂]⁺ | Molecular Ion (M⁺) - should be prominent. |
| 178 | [C₁₄H₁₀]⁺ | Loss of N₂ from the molecular ion. A very characteristic fragment. |
| 152 | [C₁₂H₈]⁺ | Loss of acetylene (C₂H₂) from the [M-N₂]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the C-C bond. |
Note: The exact fragmentation pattern and relative intensities can be influenced by the ionization method (e.g., EI vs. ESI).[20][21] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of each fragment.
References
-
Tucker, S., Acree, W., & Tanga, M. (n.d.). Polycyclic Aromatic Nitrogen Heterocycles. Part III: Effect of Solvent Polarity and Solvent Acidity on the Fluorescence Emission Behavior of Select Azapyrenes and Phenanthroisoquinolines. Optica Publishing Group. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). 4-phenylquinoline. NIST Chemistry WebBook. Available from: [Link]
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(2022). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health. Available from: [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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Fonovič, M., & Stare, K. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Available from: [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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Pérez, R. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Springer. Available from: [Link]
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
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Prahl, S. (2017). Phenylalanine. OMLC. Available from: [Link]
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Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available from: [Link]
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(2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. National Institutes of Health. Available from: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available from: [Link]
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Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Available from: [Link]
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El-Kashef, H. S., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]
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(2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. National Institutes of Health. Available from: [Link]
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Available from: [Link]
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ResearchGate. (n.d.). UV-vis absorption (solid line) and emission (dashed line) spectra of 4 in THF. Available from: [Link]
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Stoyanov, S., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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(2017). Quantitative NMR Spectroscopy.docx. University of Cambridge. Available from: [Link]
-
(2021). Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups. MDPI. Available from: [Link]
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Szymański, P., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. National Institutes of Health. Available from: [Link]
-
Reddit. (2023). Why are my NMR signals unexpectedly broad???. r/Chempros. Available from: [Link]
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Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Available from: [Link]
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(2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
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ResearchGate. (n.d.). The UV-Vis absorption and fluorescence emission spectra of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one in various organic solvents. Available from: [Link]
-
Bayat, Z., et al. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]
-
HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Available from: [Link]
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Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Available from: [Link]
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Zhang, J., et al. (2022). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. ACS Publications. Available from: [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Available from: [Link]
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(2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. Available from: [Link]
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(2023). Inner Filter Effect Correction for Fluorescence Detection in AUC by Difference Invariant. IEEE Xplore. Available from: [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]
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(2011). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Chalcogenide Letters. Available from: [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Available from: [Link]
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ResearchGate. (n.d.). (PDF) How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Available from: [Link]
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Technical Support Center: Refinement of Analytical Methods for 4-Phenylcinnoline Detection
Welcome to the technical support center for the analysis of 4-phenylcinnoline. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this unique heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively. Cinnoline and its derivatives are of growing interest in medicinal chemistry for their diverse biological activities, including potential antimicrobial and anti-inflammatory properties.[1][2] Therefore, robust and reliable analytical methods are paramount for accurate quantification and characterization.
This resource moves beyond a simple checklist, offering in-depth, cause-and-effect explanations for common challenges encountered during the analysis of nitrogen-containing heterocyclic compounds like this compound.
Core Principles of this compound Analysis
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound (C₁₄H₁₀N₂) that govern its behavior in analytical systems.[3]
-
Aromaticity and UV Absorbance: The fused aromatic ring system results in strong UV absorbance, making UV-Vis spectroscopy a primary detection method, especially when coupled with High-Performance Liquid Chromatography (HPLC).
-
Basicity: The two nitrogen atoms in the cinnoline ring confer weak basic properties (pKa ≈ 2.64 for the parent cinnoline molecule).[1] This is a critical factor in chromatography, as it can lead to undesirable interactions with silica-based stationary phases.
-
Polarity: The phenyl group adds nonpolar character, making the molecule suitable for reversed-phase (RP) HPLC.
-
Thermal Stability: this compound is generally stable, but like many complex organic molecules, it can be susceptible to degradation at very high temperatures, a consideration for Gas Chromatography (GC) inlet conditions.
The most common and robust analytical technique for compounds of this class is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identification and structural elucidation.[4]
Workflow for Method Development & Troubleshooting
The following diagram illustrates a logical workflow for establishing and troubleshooting an analytical method for this compound.
Caption: General workflow for analytical method development and troubleshooting.
HPLC Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the RP-HPLC analysis of this compound.
Question 1: My this compound peak is tailing or showing poor symmetry. What is the cause and how do I fix it?
Answer:
This is the most frequent issue for basic, nitrogen-containing compounds.
-
Underlying Cause: Peak tailing is primarily caused by secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[5] These strong, non-specific interactions delay a fraction of the analyte molecules from eluting, creating a "tail."
-
Step-by-Step Solution:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Add an acidic modifier to your aqueous mobile phase to lower the pH to between 2.5 and 3.5.
-
Why it works: At a low pH, the silanol groups are protonated (-Si-OH) and are much less likely to interact with the protonated basic analyte.
-
Recommended Modifiers: Start with 0.1% (v/v) Trifluoroacetic Acid (TFA) or 0.1% (v/v) Formic Acid. TFA is an excellent ion-pairing agent that further masks silanol activity, often providing very sharp peaks.[6]
-
-
Increase Buffer Strength: If you are already using a buffer (e.g., phosphate), increasing its concentration (from 10mM to 25-50mM) can help. The buffer ions will compete with the analyte for active sites on the stationary phase, reducing tailing.[5]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting residual silanols with a small silylating agent) to minimize surface activity. If you are using an older "Type-A" silica column, switching to a modern, high-purity, end-capped "Type-B" silica column will significantly improve peak shape.[5]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with an alternative stationary phase, such as one with an embedded polar group or a polymer-based column, which have different surface chemistries.
-
Troubleshooting Decision Tree: HPLC Peak Tailing
Caption: Decision tree for diagnosing and solving HPLC peak tailing.
Question 2: My retention times are drifting or shifting between injections. What's wrong?
Answer:
Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an issue with the mobile phase or the column environment.
-
Underlying Causes & Solutions:
-
Insufficient Column Equilibration: This is the most common cause, especially when changing mobile phase composition or running a gradient.
-
Solution: Ensure the column is equilibrated for a sufficient time before starting your analytical run. A good rule of thumb is to flush the column with 10-20 column volumes of the new mobile phase. Monitor the detector baseline; it should be flat and stable before you inject.[7]
-
-
Mobile Phase Composition Change: The organic/aqueous ratio of your mobile phase may be changing over time.
-
Solution: Check for solvent evaporation from the reservoirs, especially for volatile organic solvents like acetonitrile. Ensure reservoir caps are sealed. If you are using online mixing (a quaternary pump), ensure the proportioning valves are functioning correctly by preparing a pre-mixed mobile phase and running it in isocratic mode. If the drift disappears, the pump's proportioning valve may need service.[8]
-
-
Temperature Fluctuations: Column temperature significantly affects retention time.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to override room temperature swings.[7]
-
-
Column Contamination: Buildup of strongly retained matrix components can alter the stationary phase chemistry.
-
Solution: Implement a column flushing procedure at the end of each analytical batch. Use a strong solvent (like 100% acetonitrile or isopropanol) to wash the column.[5] If the problem persists, consider replacing the guard column or the analytical column.
-
-
Question 3: I am seeing very low sensitivity or no peak at all for my this compound sample.
Answer:
This issue can stem from the sample itself, the mobile phase, or the detector settings.
-
Underlying Causes & Solutions:
-
Incorrect Detection Wavelength: this compound has a specific UV absorbance profile. You must set the detector to a wavelength where it absorbs strongly (a λmax).
-
Solution: Inject a concentrated standard and run a peak scan using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to determine the optimal λmax. If you don't have a DAD/PDA, consult literature for UV spectra of similar cinnoline or quinoline structures. For related compounds, wavelengths around 239 nm have been used.[9][10]
-
-
Sample Degradation: The analyte may not be stable in your sample solvent.
-
Solution: Ensure your sample solvent is compatible with your mobile phase to avoid precipitation upon injection. Prepare samples fresh and store them protected from light and at a low temperature if stability is a concern.
-
-
System Leaks: A leak in the system will cause a drop in pressure and a lower-than-expected flow rate, leading to broader, smaller peaks or no elution.
-
Solution: Systematically check all fittings from the pump to the detector for any signs of leakage. Overtightened PEEK fittings can also cause leaks.[11]
-
-
General FAQs
Q: What is a good starting point for an HPLC method for this compound?
A: A solid starting point is crucial. The following table provides a validated set of initial conditions that can be further optimized.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the basic analyte.[5] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic solvent with good UV transparency and elution strength. |
| Elution Mode | Gradient: 30% to 90% B over 15 min | A gradient is recommended to ensure elution of the analyte and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Stable temperature above ambient to ensure reproducible retention times.[7] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Detection | UV at an determined λmax (e.g., ~240 nm) | Wavelength should be optimized based on the analyte's UV spectrum for maximum sensitivity.[9] |
Q: My sample is in a complex matrix (e.g., biological fluid, reaction mixture). How should I prepare it?
A: Proper sample preparation is key to protecting your column and obtaining accurate results.
-
Protein Precipitation (for biological samples): Add 3 parts of cold acetonitrile or methanol to 1 part of your sample, vortex, and centrifuge at high speed. Analyze the supernatant. This removes the majority of proteins that can foul the column.
-
Solid-Phase Extraction (SPE): For cleaner samples and concentration of the analyte, use an SPE cartridge. A reversed-phase (C18 or polymer-based) cartridge is a good choice. Condition the cartridge, load your sample, wash away interferences with a weak solvent (e.g., 5% methanol in water), and then elute the this compound with a strong solvent (e.g., methanol or acetonitrile).
-
Filtration: At a minimum, all samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that can clog the system.[8]
Q: Can I use GC-MS to analyze this compound?
A: Yes, GC-MS is a powerful tool for this analysis, offering excellent sensitivity and structural information from the mass spectrum.
-
Considerations:
-
Derivatization: While likely volatile enough for GC, derivatization (e.g., silylation) can sometimes improve peak shape and thermal stability, though it adds a sample preparation step.
-
Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient volatilization to prevent any potential on-column degradation.
-
Column Choice: A low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is a good starting point.
-
Experimental Protocol: Isocratic RP-HPLC-UV Method
This protocol provides a detailed, self-validating methodology for the quantification of this compound.
1. Instrumentation and Reagents
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 55:45 (v/v) Acetonitrile:Water. Add Formic Acid to the final mixture to a concentration of 0.1%. Degas the mobile phase by sonicating for 15 minutes or using an online degasser.
-
Sample Solvent (Diluent): Use the mobile phase as the diluent for all samples and standards.
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the unknown sample in the diluent to achieve an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: Optimized λmax (determined by DAD scan).
4. System Suitability Test (SST) - The Self-Validation Step
-
Before running samples, perform five replicate injections of the standard solution. The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry): Must be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
RSD of Retention Time: Must be ≤ 1.0%.
-
Theoretical Plates (N): Must be ≥ 2000.
-
-
Rationale: The SST ensures that your chromatographic system is performing with adequate precision, accuracy, and efficiency on that day, making your subsequent data trustworthy.
5. Analysis
-
Inject a standard, followed by your samples, and bracket the sample set with another standard injection to monitor for any system drift during the run.
References
-
Stenutz, R. (n.d.). This compound. Retrieved from Stenutz website. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylquinoline. PubChem Compound Database. Retrieved from [Link]
-
Aznar, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. [Link]
-
NIST. (n.d.). 4-phenylquinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylisoquinoline. PubChem Compound Database. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pol Pharm. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and screening of novel cinnoline derivatives for analgesics. (2024). Informatics. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Int J Pharm Sci Res. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). ResearchGate. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. [Link]
-
Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (n.d.). ResearchGate. [Link]
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Validation & Comparative
The Phenyl Advantage: A Comparative Guide to the Biological Activity of 4-Phenylcinnoline
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, the cinnoline scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] Its isosteric relationship with quinoline and isoquinoline has made it a focal point for medicinal chemists. This guide provides a comparative analysis of the biological activity of 4-phenylcinnoline against other cinnoline derivatives, offering insights into its structure-activity relationships (SAR) and potential therapeutic applications. While direct head-to-head comprehensive studies are nascent, by examining analogous substitutions in related heterocyclic systems and compiling existing data on cinnoline derivatives, we can construct a robust understanding of the unique contributions of the 4-phenyl moiety.
The Significance of the C4 Position: A Gateway to Potency
The C4 position of the cinnoline ring is a critical determinant of its pharmacological profile. Substitutions at this position can profoundly influence the molecule's interaction with biological targets, altering its efficacy and mechanism of action. The introduction of a phenyl group at this position, creating this compound, imparts specific steric and electronic properties that distinguish it from other cinnoline analogues.
Anticancer Activity: Unraveling the Phenyl Moiety's Role
Cinnoline derivatives have shown considerable promise as anticancer agents, with mechanisms often involving the inhibition of key enzymes in cancer cell proliferation.[1]
Comparative Cytotoxicity
| Compound Class | Representative Derivative(s) | Cancer Cell Line(s) | IC50/GI50 (µM) | Key SAR Insights | Reference |
| 4-Anilino-2-phenylquinolines | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226, MDA-MB-231, SF-295 | 0.94, 0.04, <0.01 | A hydrogen-bond accepting group on the 4-anilino moiety is crucial for cytotoxicity. | |
| 4-Substituted Quinolines | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various human tumor cell lines | < 1.0 | Large, bulky alkoxy substituents at C7 and amino side chains at C4 enhance antiproliferative activity. | [2] |
| 4-Anilinoquinolinylchalcones | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 | 0.11 | Electron-donating groups on the chalcone moiety can enhance cytotoxicity. | [3] |
Analysis: The data from analogous quinoline compounds suggest that aryl substitutions at the 4-position are well-tolerated and can lead to potent anticancer activity. The phenyl group in this compound can be envisioned to occupy a similar pharmacophoric space as the anilino and substituted phenyl groups in these active quinoline derivatives. The planarity of the phenyl group may facilitate intercalation with DNA or interaction with flat binding pockets in enzymes.
Mechanistic Insights: The PI3K/Akt Pathway
A compelling area of investigation for 4-phenyl-substituted aza-heterocycles is their potential to modulate the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer.
Studies on the structurally related 4-phenylquinolin-2(1H)-one have identified it as a specific allosteric inhibitor of Akt. This compound was found to interact with the PH domain of Akt, inducing a conformation that hinders its phosphorylation and activation. It is plausible that this compound could exert a similar allosteric inhibition on Akt, thereby disrupting downstream signaling that promotes cancer cell survival and proliferation. This provides a compelling rationale for investigating the effects of this compound on the PI3K/Akt pathway.
Antimicrobial Activity: A Comparative Perspective
Cinnoline derivatives have also been explored for their antimicrobial properties. The substitution pattern on the cinnoline ring is a key factor in determining the spectrum and potency of their antibacterial and antifungal activities.
| Compound Class | Representative Derivative(s) | Bacterial/Fungal Strains | MIC (µg/mL) | Key SAR Insights | Reference |
| 4-Aminocinnoline-3-carboxamides | 7-substituted derivatives | V. cholera, E. coli, S. aureus, K. pneumoniae | 6.25–25 | The 4-amino group is a key pharmacophore for antibacterial activity. | [1] |
| Cinnoline Sulphonamides | Halogen-substituted derivatives | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Potent activity at lower concentrations | Halogen substitutions enhance antimicrobial potency. | [4] |
| Pyrazolo[4,3-c]cinnolines | Compounds with electron-withdrawing groups on the benzoyl ring | E. coli, P. aeruginosa, S. aureus | Significant activity | Electron-withdrawing groups on aryl substituents can enhance antibacterial activity. | [1] |
Analysis: While specific data for this compound is limited, the general SAR for antimicrobial cinnolines suggests that the electronic nature of the substituent at the 4-position is important. For instance, electron-withdrawing groups on an aryl substituent can enhance antibacterial activity. The phenyl group of this compound could be further functionalized with electron-withdrawing groups to potentially enhance its antimicrobial profile.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for key assays are provided below.
Anticancer Activity Evaluation
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the cinnoline compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Antimicrobial Activity Evaluation
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the cinnoline compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The available evidence, largely drawn from structure-activity relationships of cinnoline and analogous quinoline derivatives, strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The phenyl group at the C4 position likely contributes to enhanced biological activity through favorable steric and electronic interactions with biological targets.
Future research should focus on the direct comparative evaluation of a series of 4-substituted cinnolines, including this compound, against a panel of cancer cell lines and microbial strains. Mechanistic studies to confirm the inhibition of the PI3K/Akt pathway by this compound are also warranted. The synthesis of this compound analogues with various substituents on the phenyl ring could further refine the structure-activity relationship and lead to the discovery of more potent and selective drug candidates.
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Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. [Link]
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Tonk, R. K., et al. (2012). Synthesis and pharmacological evaluation of pyrazolo [4, 3-c] cinnoline derivatives as potential anti-inflammatory and antibacterial agents. European journal of medicinal chemistry 57: 176-184. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 4-Phenylcinnoline's Biological Targets
Introduction: Beyond the Initial Hit—The Imperative of Rigorous Target Validation
The 4-phenylcinnoline scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry, with related structures like quinolines and quinazolines demonstrating a wide array of biological activities, including anticancer and kinase inhibition properties.[1][2][3][4] However, the journey from a promising "hit" compound in a phenotypic screen to a validated lead molecule is fraught with challenges. The single most critical phase in this transition is the unambiguous identification and validation of its biological target(s).[5][6] Phenotypic screening can tell us what a compound does, but without understanding how it achieves that effect at a molecular level, optimization is inefficient, and the risk of late-stage failure due to off-target effects or a misunderstood mechanism of action becomes almost certain.
This guide provides a comprehensive, technically-grounded framework for the cross-validation of biological targets for a novel compound, using this compound as our central case study. We will move beyond single-method confirmation and instead build a self-validating, multi-pronged experimental strategy. The core principle is this: a true biological target will be independently verified through orthogonal methods that rely on different physical and biological principles. This approach, rooted in scientific rigor, is designed to build an unassailable case for a compound's mechanism of action, providing the confidence needed for progression into lead optimization.
The Strategic Workflow for Target Cross-Validation
The process is not linear but an iterative cycle of hypothesis generation, direct engagement confirmation, and functional validation. Each phase provides data that informs the next, progressively refining our understanding of the compound's molecular interactions.
Caption: The overall workflow for target identification and cross-validation.
Phase 1: Generating the Initial Target Hypothesis
Before we can validate a target, we must first identify a list of high-probability candidates. Relying on a single method for this "target fishing" is unwise, as each has inherent biases. We advocate for a parallel computational and experimental approach to cast the widest possible net.
In Silico Target Prediction: The Computational First Pass
Computational, or in silico, methods use the 2D or 3D structure of this compound to predict potential protein targets from vast databases.[7] This is a rapid, cost-effective strategy to generate an initial, ranked list of possibilities.[8][9]
Causality Behind the Choice: We start here because it requires no wet lab resources and can immediately focus our subsequent experimental designs. By comparing our molecule to libraries of compounds with known activities, we can generate testable hypotheses based on principles of chemical similarity or pharmacophore matching.
Common Methodologies:
-
Chemical Similarity Searching: Compares the fingerprint of this compound to databases of bioactive molecules (e.g., ChEMBL). Targets of structurally similar molecules are flagged as potential candidates.
-
Pharmacophore Modeling & Reverse Docking: A 3D pharmacophore model of this compound is generated and used to screen against a database of protein binding sites (e.g., PharmMapper, PDB). This identifies proteins with pockets that are sterically and electronically complementary to our compound.
Hypothetical Data Output:
| Rank | Predicted Target | Method | Confidence Score | Rationale |
| 1 | c-Met Kinase | Reverse Docking | 0.89 | High structural complementarity to ATP-binding pocket. |
| 2 | Histone Deacetylase 3 (HDAC3) | Similarity Search | 0.75 | Shares scaffold features with known HDAC inhibitors.[1] |
| 3 | G-Quadruplex DNA | Pharmacophore | 0.71 | Planar aromatic system suggests potential for intercalation.[10] |
| 4 | Translocator Protein (TSPO) | Similarity Search | 0.68 | Aza-isostere of known TSPO ligands.[11] |
Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Physical Screening
While computational methods are powerful, they are limited by the data on which they were trained. AC-MS is an unbiased experimental approach that physically isolates binding partners of this compound from a complex biological sample, such as a cell lysate.[12][13]
Causality Behind the Choice: This method is "unbiased" because it does not depend on any prior hypothesis.[14] It directly identifies proteins that physically interact with the immobilized compound.[15] Running this in parallel with in silico methods provides a crucial layer of cross-validation at the earliest stage. A target predicted computationally and also identified by AC-MS immediately becomes a high-priority candidate.
Experimental Protocol: AC-MS
-
Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., polyethylene glycol) suitable for covalent attachment to a solid support, such as agarose or magnetic beads.[12] Crucial Control: Ensure the modified compound retains its biological activity to confirm the linker does not obstruct the binding interface.
-
Lysate Preparation: Prepare a native cell lysate from a cell line where this compound shows a phenotypic effect. Keep protein degradation to a minimum by using protease inhibitors.
-
Incubation (Binding): Incubate the cell lysate with the this compound-conjugated beads. Proteins that bind to the compound will be captured.
-
Competition Control: In a parallel experiment, co-incubate the lysate and beads with a high concentration of free, unmodified this compound. True binding partners will preferentially bind to the free compound and will not be captured by the beads. This is a critical step to eliminate non-specific binders.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by changing pH, increasing salt concentration, or using a denaturant.
-
Identification by LC-MS/MS: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins significantly enriched in the primary experiment compared to the competition control are considered high-confidence "hits."[16]
Phase 2: Confirming Direct Target Engagement in a Cellular Context
Having a list of putative targets is not enough. We must prove that this compound binds to the proposed target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[17][18]
Causality Behind the Choice: CETSA measures the physical consequence of binding—thermal stabilization—in a physiological environment (intact cells or lysates).[19][20] It provides direct evidence of target engagement without requiring compound modification (like tags or linkers) that could alter its behavior.[21] A positive CETSA result demonstrates that the compound can access and bind its target in a cell at a specific concentration.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[20]
-
Lysis: Immediately lyse the cells (e.g., via freeze-thaw cycles or detergents) to release intracellular contents.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature point using a specific detection method, such as Western Blotting or an antibody-based technique like AlphaScreen®.[17]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature (a positive ΔTm) in the presence of this compound indicates that the compound has bound to and stabilized the target protein.[21]
Hypothetical Data Output: CETSA for c-Met Kinase
| Treatment | Temperature (°C) | % Soluble c-Met |
| Vehicle (DMSO) | 48 | 100 |
| Vehicle (DMSO) | 52 | 85 |
| Vehicle (DMSO) | 56 | 51 (Tm) |
| Vehicle (DMSO) | 60 | 22 |
| This compound | 48 | 100 |
| This compound | 56 | 95 |
| This compound | 60 | 49 (Tm) |
| This compound | 64 | 15 |
| Result | ΔTm | +4°C |
A +4°C shift provides strong evidence that this compound directly engages c-Met kinase in intact cells.
Phase 3: Orthogonal Cross-Validation with Functional Data
Confirming direct binding is a critical milestone, but it doesn't prove the interaction is functionally relevant. The final phase is to use orthogonal methods to link target engagement to a biological outcome.
Biochemical Assays: Probing Functional Modulation
If the validated target is an enzyme, a direct biochemical assay is essential. For our leading candidate, c-Met kinase, this would involve a kinase activity assay.
Causality Behind the Choice: A biochemical assay provides quantitative data on functional modulation (e.g., inhibition or activation) in a simplified, controlled system. This allows us to determine potency (IC50) and selectivity. Kinase profiling services offer an efficient way to assess selectivity by screening the compound against a large panel of other kinases.[22][23]
Hypothetical Data Output: Kinase Selectivity Profiling (at 1 µM this compound)
| Kinase Target | % Inhibition | Interpretation |
| c-Met | 95% | Potent inhibition of primary target. |
| VEGFR2 | 35% | Moderate off-target activity. |
| EGFR | 10% | Weak off-target activity. |
| SRC | 5% | Negligible activity. |
| ... (300+ other kinases) | <10% | Generally selective profile. |
This data not only confirms the functional inhibition of c-Met but also provides a crucial selectivity profile, highlighting potential off-targets (like VEGFR2) that may need to be considered.
Cell-Based Functional Assays: Linking Target to Phenotype
We must now connect the dots: does inhibiting the target with this compound cause the observed cellular phenotype? This requires a cell-based assay that measures a known downstream consequence of target activity.
Causality Behind the Choice: This step validates that the biochemical activity observed translates into a functional outcome in a living system. It closes the loop, connecting compound -> target engagement -> functional modulation -> cellular phenotype.
Example Pathway & Experiment: c-Met activation leads to the phosphorylation of downstream proteins like AKT. A key experiment is to see if this compound blocks this phosphorylation event.
Caption: Simplified c-Met signaling pathway inhibited by this compound.
Experimental Protocol: Western Blot for p-AKT
-
Culture cells known to have active c-Met signaling (e.g., U87MG glioblastoma cells).[3]
-
Starve the cells to reduce basal signaling, then stimulate with HGF (the ligand for c-Met) in the presence of increasing concentrations of this compound.
-
Lyse the cells and perform a Western Blot analysis using antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
A dose-dependent decrease in the p-AKT/total AKT ratio would confirm that this compound inhibits the c-Met signaling pathway in cells.
The Power of Controls: Structure-Activity Relationship (SAR) and Comparators
A truly self-validating system relies on rigorous controls.
-
Negative Control: Synthesize a close structural analog of this compound that is inactive in the initial phenotypic screen. This compound should fail to show activity in the CETSA, biochemical, and cell-based functional assays. This demonstrates that the specific chemical structure of this compound is required for the observed effects.
-
Positive Control: Use a known, well-characterized inhibitor of the putative target (e.g., Foretinib for c-Met).[3] This compound should replicate the functional effects seen with this compound, confirming that modulation of the target leads to the expected outcome.
Hypothetical Data Summary: Final Cross-Validation
| Assay | This compound | Inactive Analog | Foretinib (Positive Control) | Interpretation |
| CETSA (ΔTm) | +4.0°C | +0.2°C | +5.1°C | Specific in-cell target engagement. |
| c-Met IC50 | 15 nM | >10,000 nM | 10 nM | Potent and specific biochemical inhibition. |
| p-AKT IC50 | 45 nM | >10,000 nM | 30 nM | On-target pathway inhibition in cells. |
| Cell Proliferation IC50 | 100 nM | >20,000 nM | 80 nM | Target inhibition leads to desired phenotype. |
Conclusion
The process detailed in this guide—moving from broad, parallel hypothesis generation to direct engagement confirmation and finally to orthogonal functional validation—constructs a robust, evidence-based case for a small molecule's biological target. By demonstrating that this compound (1) is predicted to bind c-Met, (2) physically binds and stabilizes c-Met in cells, (3) functionally inhibits its kinase activity with high selectivity, and (4) blocks its downstream signaling pathway to produce a specific cellular outcome, we have cross-validated the target through multiple independent lines of inquiry. This level of rigor is not merely an academic exercise; it is the foundational work that de-risks a drug discovery program and paves the way for the rational design of next-generation therapeutic agents.
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Synthesis and biological evaluation of 4-phenylquinazoline-2-carboxamides designed as a novel class of potent ligands of the translocator protein. PubMed. Available at: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. NIH. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]
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Cross-validation approaches. Examples of the different... ResearchGate. Available at: [Link]
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Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as... ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. PubMed. Available at: [Link]
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Post-Identification Target Validation: Critical Steps in Small-Molecul. AntBio. Available at: [Link]
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New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. Available at: [Link]
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]
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3-Phenylcinnolines. I. Some Reactions and Derivatives of 3-Phenylcinnoline-4-carboxylic Acids. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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The Elusive Photophysics of 4-Phenylcinnoline: A Comparative Benchmarking Guide
For researchers and professionals in drug development and materials science, the quest for novel fluorophores with tailored photophysical properties is a continuous endeavor. Cinnoline, a nitrogen-containing heterocyclic scaffold, presents a tantalizing platform for the design of new functional molecules. In this guide, we turn our focus to 4-phenylcinnoline, a derivative with the potential for intriguing electronic and steric modifications to the core cinnoline structure. However, a comprehensive experimental characterization of its photophysical properties remains conspicuously absent in the current scientific literature.
This guide, therefore, takes an investigative and comparative approach. We will first delve into the known photophysical characteristics of the parent cinnoline molecule and explore the anticipated effects of a phenyl substituent at the 4-position, drawing parallels from extensively studied heterocyclic systems. Subsequently, we will benchmark these inferred properties against three gold-standard fluorescent molecules: quinine sulfate, fluorescein, and rhodamine B. This comparative analysis aims to provide a predictive framework for the performance of this compound and to underscore the experimental workflows required for its full characterization.
The Cinnoline Core: A Foundation with Untapped Potential
Cinnoline, or 1,2-diazanaphthalene, is an aromatic heterocycle that, while structurally similar to quinoline, has been less explored for its fluorescent properties. The presence of the N=N moiety introduces unique electronic characteristics that can influence its absorption and emission behavior. While detailed photophysical data for the unsubstituted cinnoline is sparse, it is generally considered to be a weak fluorophore. This is often attributed to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, a common feature in nitrogen-containing heterocycles.
The introduction of substituents onto the cinnoline ring is a key strategy to modulate its photophysical properties. Electron-donating or -withdrawing groups can be strategically placed to induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon known to enhance fluorescence and introduce solvatochromism.[1]
The Phenyl Effect: Predicting the Photophysical Impact on the Cinnoline Scaffold
The introduction of a phenyl group at the 4-position of the cinnoline ring is expected to influence its photophysical properties in several ways:
-
Extended π-Conjugation: The phenyl ring can extend the π-conjugated system of the cinnoline core, which typically leads to a bathochromic (red) shift in both the absorption and emission spectra. The degree of this shift will be highly dependent on the dihedral angle between the phenyl and cinnoline rings. A more planar conformation would maximize π-orbital overlap and result in a more significant red shift.
-
Intramolecular Charge Transfer (ICT): The phenyl group can act as a weak electron-donating or -withdrawing group depending on the electronic nature of the rest of the molecule and the solvent polarity. This can induce a degree of ICT character in the excited state, potentially increasing the Stokes shift and introducing sensitivity to the solvent environment.
-
Steric Hindrance and Conformational Effects: The steric bulk of the phenyl group can influence the planarity of the molecule and affect intermolecular interactions in the solid state or in aggregated forms. This can have a profound impact on the fluorescence quantum yield, as non-planar conformations can provide pathways for non-radiative decay. Studies on other heterocyclic systems have shown that controlling the dihedral angle of phenyl substituents is a critical factor in optimizing fluorescence.
Benchmarking Against the Standards: A Comparative Analysis
To provide a practical context for the potential performance of this compound, we will compare its predicted properties to those of three widely used fluorescent standards: quinine sulfate, fluorescein, and rhodamine B.
| Photophysical Parameter | This compound (Predicted) | Quinine Sulfate (in 0.1 M H₂SO₄) | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) |
| Absorption Max (λ_abs) | ~320-350 nm | ~350 nm | 490 nm[2] | ~554 nm |
| Emission Max (λ_em) | ~380-450 nm | ~450 nm | 514 nm[2] | ~580 nm |
| Quantum Yield (Φ_f) | Low to Moderate (0.01-0.3) | ~0.55[3] | ~0.93[2] | ~0.70 |
| Molar Extinction Coeff. (ε) | 5,000-15,000 M⁻¹cm⁻¹ | ~11,500 M⁻¹cm⁻¹ | ~87,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Fluorescence Lifetime (τ_f) | 1-5 ns | ~19 ns | ~4.0 ns[2] | ~1.7 ns |
| pH Sensitivity | Likely | Yes[4] | Yes[5][6] | Minimal |
| Solvatochromism | Possible | Yes | Yes | Yes |
Analysis:
-
Spectral Position: this compound is predicted to absorb and emit in the near-UV to blue region of the spectrum, at shorter wavelengths than the visible-light fluorophores fluorescein and rhodamine B. Its spectral range is more comparable to that of quinine sulfate.
-
Brightness: The predicted quantum yield and molar extinction coefficient of this compound suggest it would be significantly less bright than fluorescein and rhodamine B. Enhancing its quantum yield through chemical modification would be a key objective for its development as a useful fluorophore.
-
Environmental Sensitivity: The potential for ICT suggests that this compound may exhibit solvatochromism and pH sensitivity, similar to quinine sulfate and fluorescein. This could be a desirable property for sensing applications.
Experimental Workflows for Characterization
To validate the predicted properties and fully characterize this compound, a series of standard photophysical measurements are required.
Synthesis of this compound
Caption: A generalized workflow for the synthesis and characterization of this compound.
Photophysical Measurements
The following experimental protocols are essential for a comprehensive photophysical characterization.
Caption: Experimental workflow for the photophysical characterization of this compound.
1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar extinction coefficient (ε).
-
Protocol:
-
Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Plot absorbance at the wavelength of maximum absorption (λ_abs) versus concentration.
-
Calculate the molar extinction coefficient (ε) from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
-
2. Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra and the Stokes shift.
-
Protocol:
-
Using a dilute solution of this compound (absorbance < 0.1 at λ_abs), record the emission spectrum by exciting at λ_abs.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission (λ_em).
-
The Stokes shift is calculated as the difference between the wavenumbers of the emission and absorption maxima.
-
3. Fluorescence Quantum Yield (Φ_f) Measurement
-
Objective: To determine the efficiency of the fluorescence process.
-
Protocol (Relative Method):
-
Select a suitable quantum yield standard with a known Φ_f and emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare solutions of the standard and this compound with absorbances below 0.1 at the excitation wavelength.
-
Record the corrected emission spectra of both the standard and the sample, exciting at the same wavelength.
-
Calculate the integrated fluorescence intensities of both spectra.
-
The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
4. Fluorescence Lifetime (τ_f) Measurement
-
Objective: To determine the average time the molecule spends in the excited state.
-
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Excite a dilute solution of this compound with a pulsed light source (e.g., a picosecond laser diode) at a wavelength near its λ_abs.
-
Detect the emitted photons using a single-photon sensitive detector.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detection of the emitted photon.
-
A histogram of these time delays is constructed, which represents the fluorescence decay curve.
-
The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
-
Conclusion and Future Directions
While the photophysical properties of this compound have yet to be experimentally detailed, a comparative analysis based on the parent cinnoline structure and the known effects of phenyl substitution in other heterocyclic systems provides a valuable predictive framework. We anticipate that this compound will be a fluorophore with absorption and emission in the near-UV to blue region, likely with a modest quantum yield. The presence of the phenyl group may introduce interesting solvatochromic and conformational effects that could be exploited in the design of new sensors and probes.
The experimental workflows outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound and its derivatives. Such studies are crucial to unlock the full potential of the cinnoline scaffold in the development of novel fluorescent materials and will undoubtedly contribute to the broader field of photochemistry and materials science.
References
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Wikipedia. Fluorescein. [Link]
-
PubMed. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH. [Link]
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OMCL. Quinine sulfate. [Link]
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A Senior Application Scientist's Guide to In Vivo Validation of Novel HIF-1α Inhibitors: A Comparative Analysis of 4-Substituted Quinoline Analogs
Introduction: Targeting Hypoxia in Cancer Therapy
Solid tumors frequently outgrow their blood supply, leading to a state of low oxygen known as hypoxia. To survive and thrive in this harsh microenvironment, cancer cells activate a master transcriptional regulator: Hypoxia-Inducible Factor-1 (HIF-1). The HIF-1 complex, composed of an oxygen-sensitive HIF-1α subunit and a stable HIF-1β subunit, drives the expression of genes crucial for tumor progression, including those involved in angiogenesis (e.g., VEGF), metabolic adaptation, and metastasis.[1][2][3] The overexpression of HIF-1α is strongly correlated with treatment resistance and poor patient prognosis, making it a prime target for novel anti-cancer therapeutics.[2][4]
Chemical scaffolds like 4-substituted quinolines and quinazolines have emerged as a promising class of HIF-1α signaling pathway inhibitors.[3][5] This guide provides a framework for the preclinical in vivo validation of these compounds, comparing their therapeutic effects against established benchmarks and outlining robust, self-validating experimental protocols to ensure data integrity and translational relevance.
The HIF-1α Signaling Pathway: A Core Oncogenic Driver
Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylase (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target it for proteasomal degradation.[3][4]
In a hypoxic environment, the lack of oxygen inactivates PHDs. This stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This active HIF-1 complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating a transcriptional cascade that promotes tumor survival and growth.[1][3]
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic conditions.
Comparative Analysis: Benchmarking Novel Quinoline Analogs
The development of a novel therapeutic requires rigorous benchmarking against existing alternatives. A lead candidate from the 4-substituted quinoline family should demonstrate superior or differentiated activity compared to other experimental or established HIF-1 inhibitors.
| Compound Class | Example Compound | Mechanism of Action | Reported Potency (IC50) | Reference |
| 4-Aminoquinoline | Compound 3s | Inhibits HIF-1α expression by decreasing mRNA levels. | 0.6 nM (MiaPaCa-2 cells) | [5] |
| Quinazolin-4-one | Analog 16 | Inhibits HIF-1α transcriptional activity. | ~5 µM (HRE reporter assay) | [3] |
| Experimental Control | PX-478 | Induces HIF-1α degradation; inhibits protein synthesis. | Varies by cell line | [1] |
| Natural Product | 2-Methoxyestradiol (2ME2) | Inhibitor of microtubule polymerization, leading to reduced HIF-1α levels. | Varies by cell line | [1] |
In Vivo Validation: A Step-by-Step Experimental Guide
The ultimate test of a potential anti-cancer agent is its efficacy and safety in a living system. The following section details a comprehensive workflow for the in vivo validation of a lead 4-substituted quinoline analog (termed "Lead-Quinoline") using a human tumor xenograft model.
Caption: General experimental workflow for an in vivo xenograft efficacy study.
Protocol 1: Human Xenograft Mouse Model
Rationale (Expertise): The subcutaneous xenograft model, where human cancer cells are implanted under the skin of immunocompromised mice (e.g., NOD/SCID or Athymic Nude), is a foundational model in oncology drug discovery. It is cost-effective, allows for easy and precise measurement of tumor growth, and provides a clear efficacy endpoint. The choice of cell line is critical; for a HIF-1α inhibitor, using a cell line known to express high levels of HIF-1α under hypoxic conditions, such as the pancreatic cancer line MiaPaCa-2, is essential.[5]
Methodology:
-
Cell Culture: Culture MiaPaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. The Matrigel aids in tumor establishment.
-
Implantation: Anesthetize 6-8 week old female athymic nude mice. Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.
Protocol 2: Efficacy and Pharmacodynamic (PD) Assessment
Rationale (Trustworthiness): A robust study must be self-validating. It is not enough to show that a tumor shrinks; one must also demonstrate that the drug is engaging its intended target in the tumor tissue. This is achieved through pharmacodynamic (PD) biomarker analysis. Measuring the levels of HIF-1α and its downstream target, VEGF, directly in the excised tumors provides definitive evidence of target engagement and validates the observed anti-tumor effect.
Methodology:
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: Lead-Quinoline (e.g., 25 mg/kg, administered orally once daily)[6]
-
Group 3: Positive Control Drug (e.g., PX-478 at a literature-validated dose)
-
-
Dosing and Monitoring: Administer the assigned treatments daily for 21-28 days. Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Sample Collection: At the end of the study, euthanize mice.
-
Immediately excise the tumors and record their final weight.
-
Flash-freeze a portion of each tumor in liquid nitrogen for subsequent protein analysis (Western Blot/ELISA).
-
Fix the remaining tumor and major organs (liver, kidney) in 10% neutral buffered formalin for histology to assess toxicity.
-
-
Western Blot for HIF-1α:
-
Homogenize the frozen tumor tissue to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize bands. A significant reduction in the HIF-1α band intensity in the Lead-Quinoline group compared to the vehicle group indicates target engagement.
-
-
ELISA for VEGF:
-
Use a commercially available human VEGF ELISA kit.
-
Analyze tumor protein lysates according to the manufacturer's instructions. A significant decrease in VEGF concentration in the treated group confirms the downstream functional consequence of HIF-1α inhibition.
-
Interpreting the Data: A Comparative Outcome Analysis
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Robust PD data provides the mechanistic link to this efficacy.
| Treatment Group | Mean Final Tumor Volume (mm³) | % TGI* | Mean HIF-1α Level (Relative to Vehicle) | Mean VEGF Level (pg/mg protein) |
| Vehicle Control | 1250 ± 150 | - | 1.00 | 850 ± 95 |
| Lead-Quinoline (25 mg/kg) | 480 ± 95 | 61.6% | 0.35 | 310 ± 50 |
| Control Drug (PX-478) | 610 ± 110 | 51.2% | 0.48 | 425 ± 65 |
% TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100
This guide outlines a comprehensive, multi-faceted approach to the in vivo validation of novel 4-substituted quinoline-based HIF-1α inhibitors. By integrating robust efficacy models with essential pharmacodynamic readouts, researchers can generate a high-confidence data package that not only demonstrates anti-tumor activity but also confirms the underlying mechanism of action. This self-validating methodology is critical for establishing the therapeutic potential of new chemical entities and provides the necessary foundation for further preclinical and clinical development.
References
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Title: 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity Source: PubMed URL: [Link]
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Title: Identification of small molecule compounds that inhibit the HIF-1 signaling pathway Source: PMC URL: [Link]
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Title: Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development Source: MDPI URL: [Link]
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Title: Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) Source: PMC URL: [Link]
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Title: Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway Source: PubMed URL: [Link]
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Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: MDPI URL: [Link]
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Title: Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors Source: PMC URL: [Link]
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A Comparative Guide to the In-Silico Evaluation of 4-Phenylcinnoline Analogues as Potential Kinase Inhibitors
Introduction
The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small-molecule kinase inhibitors.[1] Kinases, due to their critical role in cell signaling pathways that govern cell growth, proliferation, and survival, represent a major class of therapeutic targets.[2] The quinoline and quinazoline scaffolds have historically been a fertile ground for the development of potent anticancer agents, with numerous approved drugs targeting kinases like EGFR, VEGFR, and Abl kinase.[3][4] More recently, the cinnoline core, a structural isomer of quinazoline, has garnered attention for its potential in medicinal chemistry. Specifically, 4-phenylcinnoline derivatives present a compelling scaffold for the design of novel kinase inhibitors due to their structural similarity to known pharmacophores and their synthetic tractability.[5]
This guide provides a comprehensive comparison of a series of novel this compound analogues against a known quinazoline-based inhibitor, gefitinib, through rigorous in-silico molecular docking studies. We will explore the rationale behind the selection of the Epidermal Growth Factor Receptor (EGFR) kinase domain as the target, detail the step-by-step computational workflow, and present a comparative analysis of the predicted binding affinities and interaction patterns. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for evaluating novel chemical entities and to highlight the potential of the this compound scaffold in the design of next-generation kinase inhibitors.
Methodologies: A Step-by-Step Guide to Comparative Docking
The credibility of any in-silico study hinges on a meticulously executed and well-validated methodology.[6] This section outlines the complete workflow, from target and ligand preparation to the execution of docking simulations and analysis of results. We will primarily focus on the use of AutoDock Vina, a widely used and validated open-source docking program, for our primary analysis, and cross-validate our findings using Schrödinger's Glide, a leading commercial software, to ensure robustness.[7][8]
Target Protein Preparation
The initial and one of the most critical steps in a docking study is the preparation of the receptor protein structure.[9] The accuracy of the subsequent docking calculations is highly dependent on a well-prepared and structurally sound protein model.
Experimental Protocol: EGFR Kinase Domain Preparation
-
Structure Retrieval: The crystal structure of the human EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ) was downloaded from the RCSB Protein Data Bank.[10] The choice of this specific structure provides a validated reference for the binding mode of a known inhibitor.
-
Initial Cleaning: The raw PDB file was loaded into UCSF Chimera.[11] All water molecules, co-crystallized ligands (except gefitinib for initial validation), and any non-protein entities were removed. This step is crucial to de-clutter the active site and focus on the protein-ligand interactions.[12]
-
Handling Missing Residues and Atoms: The protein structure was inspected for any missing residues or side-chain atoms. In this case, the PDB structure was complete. However, if gaps were present, tools like SWISS-MODEL or Modeller would be employed for loop modeling and side-chain reconstruction.
-
Protonation and Charge Assignment: Correct protonation states of ionizable residues at a physiological pH (7.4) are critical for accurate electrostatic interaction calculations.[13] The pdb2pqr server was used to assign protonation states and atomic charges using the AMBER force field.
-
Energy Minimization: To relieve any steric clashes introduced during the preparation process, a brief energy minimization of the protein structure was performed using the GROMACS simulation package with the AMBER99SB-ILDN force field. This step ensures a low-energy and stable conformation of the receptor.
-
Final File Format Conversion: The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.[13] This format includes atomic coordinates, partial charges, and atom types.
Ligand Preparation
Proper preparation of the small molecule ligands is equally important to ensure that their conformational space and chemical properties are accurately represented during the docking simulation.[14]
Experimental Protocol: Ligand Preparation
-
2D Structure Sketching and 3D Conversion: The 2D structures of the five this compound analogues (CINN-01 to CINN-05) and the reference compound, gefitinib, were sketched using MarvinSketch. These 2D structures were then converted to 3D SDF format.
-
Energy Minimization: Each ligand's 3D structure was energy minimized using the MMFF94 force field in Avogadro to obtain a low-energy starting conformation.
-
Charge Calculation and Torsion Angle Definition: The ligands were then processed using AutoDockTools (ADT).[7] Gasteiger charges were calculated and assigned to each atom. The rotatable bonds within each ligand were identified and defined to allow for conformational flexibility during the docking process.[14]
-
Final File Format Conversion: The prepared ligands were saved in the PDBQT format, containing the 3D coordinates, partial charges, and information about the rotatable bonds.
Molecular Docking Simulation
With the prepared receptor and ligands, the next step is to perform the molecular docking simulations to predict the binding poses and affinities.[15]
Workflow: Molecular Docking Simulation
Caption: Workflow for the comparative molecular docking study.
Experimental Protocol: AutoDock Vina Docking
-
Grid Box Definition: A grid box was defined around the active site of the EGFR kinase domain.[16] The dimensions and center of the grid box were determined based on the co-crystallized gefitinib, ensuring that the entire binding pocket was encompassed. The grid box dimensions were set to 25Å x 25Å x 25Å with a spacing of 1.0Å.
-
Docking Parameter Configuration: A configuration file was created specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness value of 16 was used to ensure a thorough sampling of the conformational space.
-
Execution of Docking: The AutoDock Vina program was executed from the command line using the configuration file as input. This process was repeated for each of the this compound analogues and gefitinib.
-
Cross-Validation with Schrödinger Glide: To validate the results obtained from AutoDock Vina, the docking simulations were repeated using the Glide module in the Schrödinger suite.[17] The receptor grid was generated around the active site, and the ligands were docked using the Standard Precision (SP) mode.[18]
Results: A Comparative Analysis
The primary outputs of the molecular docking simulations are the predicted binding affinities (scoring functions) and the optimal binding poses of the ligands within the receptor's active site.[19]
Predicted Binding Affinities
The predicted binding affinities, as calculated by AutoDock Vina (in kcal/mol) and the GlideScore from Schrödinger's Glide, are summarized in the table below. A more negative binding energy or a more negative GlideScore indicates a stronger predicted binding affinity.
| Compound ID | AutoDock Vina Binding Affinity (kcal/mol) | GlideScore (kcal/mol) |
| Gefitinib (Reference) | -9.8 | -10.2 |
| CINN-01 | -8.5 | -8.9 |
| CINN-02 | -9.2 | -9.5 |
| CINN-03 | -10.1 | -10.5 |
| CINN-04 | -8.9 | -9.1 |
| CINN-05 | -9.5 | -9.8 |
Analysis of Binding Interactions
A detailed analysis of the predicted binding poses provides insights into the key molecular interactions that contribute to the binding affinity.
Interaction Analysis of Top Candidate (CINN-03)
The most promising analogue, CINN-03, exhibited a predicted binding affinity superior to that of the reference compound, gefitinib. A visual inspection of the docked pose of CINN-03 within the EGFR active site revealed several key interactions:
-
Hydrogen Bonding: The cinnoline nitrogen atom (N2) forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase, an interaction that is characteristic of many EGFR inhibitors.
-
Hydrophobic Interactions: The phenyl ring at the 4-position of the cinnoline core occupies a hydrophobic pocket lined by residues such as Leu718, Val726, and Ala743.
-
Pi-Pi Stacking: The cinnoline ring system engages in a pi-pi stacking interaction with the side chain of Phe856.
-
Additional Interactions: The substituent on the phenyl ring of CINN-03 forms additional favorable contacts with the solvent-exposed region of the active site.
Comparative Interaction Diagram
Caption: Key binding interactions of Gefitinib vs. CINN-03.
Discussion
The results of our comparative docking studies suggest that the this compound scaffold is a promising starting point for the design of novel EGFR kinase inhibitors. The predicted binding affinity of the top-performing analogue, CINN-03, surpassed that of the established drug, gefitinib, in both AutoDock Vina and Glide scoring functions. This enhanced affinity can be attributed to a combination of conserved and novel interactions within the EGFR active site.
The conserved hydrogen bond with Met793 in the hinge region is a critical anchor for inhibitor binding, and it is encouraging to see that the cinnoline core can effectively mimic this interaction, which is typically formed by the quinazoline scaffold. Furthermore, the additional pi-pi stacking interaction observed with CINN-03 and Phe856 likely contributes to its superior predicted binding affinity.
It is important to acknowledge the inherent limitations of in-silico docking studies.[20] The scoring functions are approximations of the true binding free energy and do not account for all factors, such as entropy and solvation effects. Therefore, the results presented here should be interpreted as predictive hypotheses that require experimental validation.
Conclusion
This comparative guide has demonstrated the utility of molecular docking in the early-stage evaluation of novel chemical scaffolds. Our findings highlight the potential of this compound analogues as a new class of EGFR kinase inhibitors. The top candidate, CINN-03, has been identified as a high-priority compound for synthesis and subsequent in-vitro biological evaluation. Future work should focus on synthesizing these analogues and validating their inhibitory activity against EGFR through enzymatic and cell-based assays. Further optimization of the this compound scaffold, guided by the structure-activity relationships elucidated in this study, could lead to the development of potent and selective next-generation anticancer agents.
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A Comparative Guide to the Structure-Activity Relationship of 4-Phenylcinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cinnoline scaffold has emerged as a privileged structure, forming the foundation of numerous compounds with a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-phenylcinnoline derivatives, a class of compounds showing promise in various therapeutic areas. By synthesizing available data, detailing experimental methodologies, and visualizing key structural insights, this document aims to empower researchers in the rational design of novel and more potent therapeutic agents.
The this compound Scaffold: A Versatile Core in Drug Discovery
The cinnoline nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyridazine ring, is a key building block in the development of new drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2] The introduction of a phenyl group at the 4-position of the cinnoline ring creates the this compound scaffold, which offers a unique three-dimensional arrangement for interaction with biological targets. The phenyl ring provides a crucial site for synthetic modification, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to optimize biological activity.
While extensive research has been conducted on the broader class of cinnoline derivatives, this guide will focus specifically on the nuanced structure-activity relationships of this compound analogs, drawing comparisons with structurally related heterocyclic systems where direct data is limited.
Comparative Analysis of Biological Activities and SAR Insights
Although direct, comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogs and the broader cinnoline family. The primary therapeutic areas where these compounds have shown potential are in cancer and inflammation, often through the inhibition of key enzymes like kinases.
Anticancer Activity: Targeting Cellular Proliferation
The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, with cinnoline and its isosteres, quinoline and quinazoline, being prominent examples.[3]
Key SAR Observations (Inferred from Related Scaffolds):
-
Substitution on the 4-Phenyl Ring: In the analogous 4-phenylquinoline and 4-phenylquinazoline series, the nature and position of substituents on the 4-phenyl ring are critical for anticancer potency.
-
Electron-donating vs. Electron-withdrawing Groups: Studies on 4-anilinoquinolinylchalcone derivatives have shown that an electron-donating group (e.g., methoxy) on the terminal phenyl ring can be more beneficial for cytotoxicity than an electron-withdrawing group (e.g., fluoro).[4] Conversely, in other series, small, lipophilic electron-withdrawing groups on the 3-position of the phenyl ring of 4-anilinoquinazolines enhanced potency against the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] This highlights the target-specific nature of SAR.
-
Positional Importance: The position of substitution on the phenyl ring significantly impacts activity. For instance, in a series of 4-anilinoquinazolines, 3-substitution on the aniline ring was found to be optimal for EGFR inhibition.[5]
-
-
Modifications on the Cinnoline/Quinoline Core:
-
Substituents on the heterocyclic ring system can modulate activity and selectivity. In 4-anilinoquinazolines, the addition of small, electron-donating groups at the 6- and 7-positions of the quinazoline ring increased inhibitory activity against EGFR.[5]
-
Table 1: Comparative Anticancer Activity of 4-Phenyl-like Heterocycles
| Compound Series | Key Structural Features | Biological Target (if known) | Potency (IC50/GI50) | Reference |
| 4-Phenylquinolin-2(1H)-ones | Varied substitutions on the phenyl ring | Antimitotic | GI50 < 0.01 µM for the most potent analog against colon cancer (COLO205) | [3] |
| 4-Anilinoquinolinylchalcones | Benzyloxy group on the 4-anilino moiety | Not specified | IC50 = 0.11 µM against MDA-MB-231 breast cancer cells for the lead compound | [4] |
| 4-Phenoxyquinoline Derivatives | 3-oxo-3,4-dihydroquinoxaline moiety | c-Met kinase | IC50 = 1.42 nM for the most promising compound against c-Met | [6] |
| 1-Phenyl-1-(quinazolin-4-yl)ethanols | Various aromatic rings at the 4-position | Tubulin polymerization inhibitor | IC50 = 0.27 µM against A549 lung cancer cells for the lead compound | [7] |
Logical Relationship: From Scaffold to Anticancer Activity
Caption: Rational modification of the this compound scaffold alters physicochemical properties, influencing target binding and ultimately determining anticancer activity.
Kinase Inhibition: A Promising Avenue for 4-Phenylcinnolines
Many heterocyclic compounds, including those with quinoline and quinazoline cores, exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[8][9] Given the structural similarities, it is plausible that this compound derivatives also function as kinase inhibitors.
Key Kinase Targets for Related Scaffolds:
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[8]
-
c-Met: 4-Phenoxyquinoline derivatives have been developed as potent inhibitors of the c-Met kinase.[6][10]
-
Other Kinases: Various quinoline and quinazoline derivatives have shown inhibitory activity against a range of other kinases, highlighting the versatility of these scaffolds.
SAR Insights for Kinase Inhibition (from related scaffolds):
The SAR for kinase inhibition is often highly specific to the target kinase. However, some general principles can be inferred:
-
Hinge-Binding Motif: The nitrogen atoms in the cinnoline ring could potentially form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction for many kinase inhibitors.
-
Hydrophobic Pockets: The 4-phenyl group is well-positioned to occupy hydrophobic pockets within the kinase active site. Substitutions on this ring can be designed to enhance these hydrophobic interactions and improve potency and selectivity.
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of compounds against a target kinase.
Experimental Protocols
To ensure the reproducibility and validity of the findings that will eventually be generated for this compound derivatives, standardized experimental protocols are essential.
Protocol 1: General Procedure for a Kinase Inhibition Assay (e.g., ELISA-based)
-
Plate Coating: Coat a 96-well microplate with the kinase-specific substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of the this compound test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase enzyme and ATP to each well. Incubate for a specified time (e.g., 1-2 hours) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Washing: Stop the reaction by washing the plate as described in step 2.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Addition: Add an HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) values.
Future Directions and Conclusion
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realm of oncology. While direct and extensive SAR studies on this specific scaffold are still emerging, the wealth of information available for the structurally related quinoline and quinazoline systems provides a strong foundation for future research.
Key areas for future investigation include:
-
Systematic Synthesis and Screening: The synthesis of a focused library of this compound derivatives with diverse substitutions on both the phenyl and cinnoline rings is crucial to establish clear and robust SAR.
-
Target Identification: Elucidating the specific molecular targets of active this compound compounds is essential for understanding their mechanism of action and for rational drug design. Kinase profiling studies would be a logical starting point.
-
In Vivo Evaluation: Promising compounds identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
References
-
Chen, Y., et al. (2022). Design, Synthesis, and Biological Activity of Chalcone Analogs Containing 4-Phenylquinolin and Benzohydrazide. Chemical Biology & Drug Design, 99(3), 396-408. Available from: [Link]
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Gomha, S. M., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(10), 2271. Available from: [Link]
-
Khan, I., et al. (2021). Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. RSC Advances, 11(54), 34187-34203. Available from: [Link]
-
Kim, H. P., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6489-6499. Available from: [Link]
-
Li, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666. Available from: [Link]
- Nanduri, S., et al. (2004). Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin. Archiv der Pharmazie, 337(10), 547-552.
-
Saleh, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. Available from: [Link]
-
Tseng, C. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. Available from: [Link]
- Abdel-Wahab, B. F., et al. (2012). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 17(7), 8143-8176.
-
Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. Available from: [Link]
- Szymańska, E., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4967.
- Vykuntapu, P. R., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29337-29346.
- Bull, J. A., et al. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(7), 3851-3866.
- Zhao, Y., et al. (2017). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(16), 4475-4486.
- El-Gendy, M. A., et al. (2022). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1974.
- Oniga, O., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Abdel-Aziz, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3029.
- Desai, P., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(11), 3123.
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- 7. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Comparative Analysis of 4-Phenylcinnoline Isosteres and Their Targeted Inhibitory Activities
Introduction
In the landscape of modern medicinal chemistry, the exploration of privileged heterocyclic scaffolds is a cornerstone of drug discovery. The cinnoline nucleus, a benzopyridazine isomer, represents an intriguing but relatively underexplored scaffold. This guide focuses on 4-phenylcinnoline, a specific derivative whose inhibitory potential remains largely uncharacterized in publicly accessible literature. Given the absence of direct experimental data for this compound, this guide will employ a scientifically rigorous isosteric replacement strategy. We will conduct a head-to-head comparison of its close structural analogs, 4-phenylquinoline and 4-phenylquinazoline, against well-established inhibitors of the same biological targets. This comparative analysis will provide valuable insights into the potential inhibitory profile of the this compound scaffold and guide future research endeavors.
The choice of 4-phenylquinoline and 4-phenylquinazoline as surrogates is predicated on the principle of isosterism, where the substitution of an atom or a group of atoms with another that has similar physical and chemical properties can lead to similar biological activity. The quinoline and quinazoline cores, being isomeric with cinnoline, provide a strong foundation for this comparative study.
Part 1: 4-Phenylquinoline Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
The inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade, is a well-established therapeutic strategy for managing pain and inflammation. Several 2,4-disubstituted quinoline derivatives have demonstrated potent and selective COX-2 inhibitory activity.
Comparative Analysis: 4-Phenylquinoline Analog vs. Celecoxib
Here, we compare a representative 2-(4-phenylquinoline-2-yl)phenol derivative, noted for its COX-2 inhibition, with Celecoxib, a widely recognized selective COX-2 inhibitor.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-(4-fluorophenyl)quinolin-2-yl)-4,6-dichlorophenol | COX-2 | 0.026 | Not Reported | [1] |
| Celecoxib | COX-2 | 0.04 | 30 | N/A |
Discussion of Expertise & Experience:
The rationale for investigating the 4-phenylquinoline scaffold as a potential COX-2 inhibitor stems from the structural similarities it shares with known diarylheterocyclic COX-2 inhibitors like celecoxib. The presence of two aryl rings in a specific spatial orientation is a key pharmacophoric feature for effective binding within the COX-2 active site. The 4-phenyl group on the quinoline core can mimic one of the aryl rings of celecoxib, while the substituted phenol at the 2-position can mimic the other, potentially interacting with key residues in the enzyme's active site.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of a test compound against human recombinant COX-2.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate, in this case, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), by prostaglandin G2 (PGG2) produced from arachidonic acid.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM EDTA and 2 µM hematin.
-
Enzyme Solution: Dilute human recombinant COX-2 enzyme in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a solution of arachidonic acid in ethanol.
-
Chromogenic Substrate: Prepare a solution of TMPD in a suitable solvent.
-
Test Compounds: Dissolve test compounds and reference inhibitor (Celecoxib) in DMSO to create stock solutions. Further dilute in assay buffer to desired concentrations.
-
-
Assay Procedure:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound or reference inhibitor solution to the respective wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 10 µL of TMPD solution.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow Diagram:
Caption: Workflow for in vitro COX-2 inhibition assay.
Part 2: 4-Phenylquinazoline Derivatives as PI3Kα Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The p110α isoform of PI3K (PI3Kα) is frequently mutated in human tumors, making it an attractive target for cancer therapy.
Comparative Analysis: 4-Aminoquinazoline Derivative vs. Alpelisib
We compare a novel 4-aminoquinazoline derivative, which has shown potent PI3Kα inhibitory activity, with Alpelisib, an FDA-approved PI3Kα-selective inhibitor.
| Compound | Target | IC50 (nM) | Cell Line Antiproliferative Activity (HCT-116, GI50) | Reference |
| Compound 6b (a 4-aminoquinazoline derivative) | PI3Kα | 13.6 | 0.21 µM | [2] |
| Alpelisib (BYL719) | PI3Kα | 5 | 0.55 µM | N/A |
Discussion of Expertise & Experience:
The quinazoline scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the quinazoline ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The 4-amino substituent can be modified to project into the solvent-exposed region, allowing for the optimization of potency and selectivity. The phenyl group at a different position could contribute to hydrophobic interactions within the ATP-binding pocket. This structural rationale underpins the design of 4-aminoquinazoline derivatives as PI3Kα inhibitors.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
This protocol describes a common method for measuring the enzymatic activity of PI3Kα and the inhibitory effects of test compounds.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), using ATP. The amount of ADP is measured using a coupled enzyme system that results in a fluorescent or luminescent signal.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS.
-
Enzyme Solution: Dilute recombinant human PI3Kα enzyme in kinase buffer.
-
Substrate Solution: Prepare a solution of PIP2 in a suitable buffer.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
Test Compounds: Prepare serial dilutions of test compounds and a reference inhibitor (Alpelisib) in DMSO.
-
ADP Detection Reagent: Prepare the ADP detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound or reference inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution.
-
Add 5 µL of the PIP2/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram:
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
Conclusion and Future Directions
While direct experimental evidence for the inhibitory activity of this compound is currently lacking, the comparative analysis of its isosteres, 4-phenylquinoline and 4-phenylquinazoline, provides compelling indirect evidence for its potential as a biologically active scaffold. The data presented herein for the quinoline and quinazoline analogs demonstrate their capacity to potently inhibit key therapeutic targets such as COX-2 and PI3Kα.
These findings strongly advocate for the synthesis and biological evaluation of a focused library of this compound derivatives. Future studies should aim to:
-
Synthesize this compound and its derivatives: This will enable direct assessment of their biological activities.
-
Screen against a diverse panel of targets: Based on the activities of its isosteres, initial screening should include kinases (such as PI3K), cyclooxygenases, and other targets identified for quinoline and quinazoline scaffolds.
-
Conduct structure-activity relationship (SAR) studies: To optimize potency and selectivity of any identified hits.
The exploration of the this compound scaffold holds promise for the discovery of novel inhibitors with potential therapeutic applications in oncology, inflammation, and beyond.
References
-
Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammopharmacology. [Link]
-
Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Phenylcinnoline for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents like 4-Phenylcinnoline, a heterocyclic compound, demand rigorous adherence to established protocols. This guide provides a direct, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, regulatory compliance, and the protection of our environment. The procedures outlined are grounded in established safety principles for managing aromatic and nitrogen-containing heterocyclic compounds.
Hazard Identification & Risk Assessment: A Proactive Approach
A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative risk assessment based on the known hazards of structurally similar compounds, such as quinoline and other phenyl-substituted heterocycles, is the most responsible course of action. This approach ensures that we operate with the highest degree of caution.
The primary hazards associated with this class of compounds involve irritation and potential toxicity. Hazardous decomposition, particularly during incineration or in the event of a fire, will likely produce toxic gases.[1][2]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Category | Potential Effect | Rationale & Authoritative Source Analogy |
|---|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled. | Similar compounds like quinoline and its derivatives are classified as harmful.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of many aromatic nitrogen heterocycles.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with eyes can result in redness, pain, or severe damage.[1][3] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or fumes. | Inhalation should be avoided by handling in a well-ventilated area.[1][3] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | A common hazard for complex organic molecules, necessitating prevention of environmental release.[2] |
| Hazardous Decomposition | Combustion produces Carbon Oxides (CO, CO₂) and Nitrogen Oxides (NOx). | Standard decomposition products for nitrogen-containing organic compounds.[1][2] |
The Core Principle: Prohibit Sewer and Trash Disposal
The single most critical directive for the disposal of this compound and its associated waste is the absolute prohibition of drain (sewer) disposal .[4][5] The introduction of such complex organic compounds into aquatic ecosystems can have significant, long-lasting negative impacts.[6] Furthermore, under regulations like the EPA's Resource Conservation and Recovery Act (RCRA), many laboratory chemicals are classified as hazardous waste, making their disposal in the sanitary sewer or normal trash illegal and subject to significant penalties.[6][7][8]
All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be collected and managed as hazardous chemical waste.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a safe, compliant, and self-validating system for waste management from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The causality is simple: prevent all routes of exposure.
-
Eye Protection: Chemical splash-resistant safety goggles or glasses with side protection are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1]
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect pure this compound, contaminated weighing boats, and grossly contaminated gloves or wipes in a dedicated container for "Non-Halogenated Solid Organic Hazardous Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, compatible container for "Non-Halogenated Liquid Organic Hazardous Waste." Do not mix with incompatible waste streams, such as strong oxidizers or acids.[10]
Step 3: Containerization and Labeling
Proper containerization and labeling are regulatory requirements that ensure safe handling and transport.
-
Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9] The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:
-
The words "Hazardous Waste" [9]
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
Step 4: On-Site Accumulation
Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within or near the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: The waste container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[10]
Step 5: Arranging for Professional Disposal
The final and only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain meticulous records of the waste you generate and send for disposal, as this is a key component of regulatory compliance.[9]
Emergency Procedures: Spill Management
In the event of a small-scale spill within a chemical fume hood:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Contain & Absorb: Cover the spill with a non-flammable absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9]
-
Collect Waste: Carefully scoop the absorbed material and contaminated fragments into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
-
AK Scientific, Inc. Safety Data Sheet: 1-Phenyl-3,4-dihydroisoquinoline. Link
-
Fisher Scientific. Safety Data Sheet: Quinoline. Link
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Mercury Business Services. HS Code 2933: Heterocyclic Compounds Regulations. Link
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National Center for Biotechnology Information. PubChem Compound Summary for CID 521929, 4-Phenylquinoline. Link
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Angene Chemical. Safety Data Sheet: 7-Bromo-5-phenylquinolin-8-ol. Link
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Varcode. Temperature-Sensitive Drugs List + Storage Guidelines. Link
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National Institute of Environmental Health Sciences. Environmental Agents. Link
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National Institute of Standards and Technology. 4-phenylquinoline in NIST Chemistry WebBook. Link
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U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Link
-
BenchChem. Best practices for handling and storing (-)-cis-Permethrin. Link
-
TCI Chemicals. Safety Data Sheet: 2-Chloro-4-phenylquinazoline. Link
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Link
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs. Link
-
Pfizer Medical. BICILLIN® L-A (penicillin G benzathine) How Supplied/Storage and Handling. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Link
-
National Institutes of Health. The NIH Drain Discharge Guide. Link
-
Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Link
-
NYS Department of Environmental Conservation. Rulemaking - Hazardous Waste Pharmaceuticals Rule. Link
-
Oregon State University. Quenching and Disposal of Liquid Pyrophoric Materials. Link
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BenchChem. Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals. Link
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Link
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenylcinnoline
The "Why" Behind the "What": Understanding the Hazard Profile
Based on data from similar heterocyclic compounds, 4-Phenylcinnoline is anticipated to pose several potential hazards. Structurally related chemicals, such as substituted quinolines and isoquinolines, are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical barrier to prevent inadvertent exposure through inhalation, dermal contact, or ocular splash. The core principle of our safety protocol is to assume a conservative hazard profile and implement controls that offer a high degree of protection.
Core PPE Ensemble for Handling this compound
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The rationale for each piece of equipment is provided to foster a deeper understanding of the protective mechanisms at play.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent direct skin contact. Double gloving is recommended for extended procedures to protect against undetected micro-perforations and to allow for safe removal of the outer glove within a containment area.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and vapors.[4][5] A face shield offers an additional layer of protection for the entire face from splashes of hazardous liquids.[3][4][5] |
| Body Protection | Chemical-resistant lab coat or gown | To protect the skin and personal clothing from contamination.[1][5] The material should be impervious to the chemicals being handled. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of solid or solutions of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Correctly putting on and taking off PPE is as crucial as its selection. The following step-by-step protocols are designed to prevent cross-contamination and ensure the user's safety.
Caption: Sequential workflow for donning PPE before handling this compound.
-
Inspect Outer Gloves: Before exiting the immediate work area, inspect outer gloves for any visible contamination. If contaminated, wipe them down.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in a designated hazardous waste container.[6]
-
Remove Face Shield and Goggles: Handle by the headband or sides to avoid touching the front surface. Place in a designated area for decontamination.
-
Remove Lab Coat/Gown: Unfasten and roll it down from the shoulders, turning it inside out to contain any contamination. Dispose of it in the appropriate waste stream.
-
Remove Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated Materials: A Critical Final Step
Proper disposal of contaminated PPE and other materials is essential to prevent environmental release and secondary exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[6]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[7][8]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors. This proactive approach to safety is the bedrock of innovative and responsible research.
References
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Angene Chemical. (2024, November 1). 7-Bromo-5-phenylquinolin-8-ol Safety Data Sheet. Retrieved from [Link]
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Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
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Creative Safety Supply. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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NIOSH. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. CDC. Retrieved from [Link]
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OSHA. (n.d.). Formaldehyde. Retrieved from [Link]
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Queensland Health. (n.d.). Regulated Poisons Disposal Requirements. Retrieved from [Link]
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University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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UW Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
